(m-Aminophenyl)metaboric acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
85006-23-1 |
|---|---|
Molecular Formula |
C6H7BClNO2 |
Molecular Weight |
171.39 g/mol |
IUPAC Name |
3-oxoboranyloxyaniline;hydrochloride |
InChI |
InChI=1S/C6H6BNO2.ClH/c8-5-2-1-3-6(4-5)10-7-9;/h1-4H,8H2;1H |
InChI Key |
RGMQUFAINSNXHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)[NH3+])(O)O.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
(m-Aminophenyl)metaboric acid hydrochloride structural formula
An In-depth Technical Guide to (m-Aminophenyl)boronic Acid Hydrochloride
Introduction
(m-Aminophenyl)boronic acid hydrochloride, also referred to as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The hydrochloride salt form often enhances the compound's stability and solubility in water and polar organic solvents, facilitating its use in various chemical reactions.
This guide provides a comprehensive overview of (m-aminophenyl)boronic acid hydrochloride, detailing its structural formula, physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in cross-coupling reactions.
Chemical Identity and Structure
The compound is systematically known as (3-aminophenyl)boronic acid hydrochloride. While sometimes referred to by the synonym "(m-Aminophenyl)metaboric acid hydrochloride," the boronic acid structure is the commonly accepted representation in chemical literature and databases. The structure consists of a benzene ring substituted with an amino group (-NH2) at the meta (position 3) and a boronic acid group (-B(OH)2) at position 1.
The key identifiers and structural information for this compound are summarized below.
| Identifier | Value |
| Compound Name | 3-Aminophenylboronic acid hydrochloride |
| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride, (m-Aminophenyl)metaboric acid HCl |
| CAS Number | 85006-23-1[3] |
| Molecular Formula | C6H8BNO2·HCl or C6H9BClNO2 |
| Molecular Weight | 173.41 g/mol [3] |
| SMILES | Cl.Nc1cccc(c1)B(O)O |
| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N |
Physicochemical Properties
(m-Aminophenyl)boronic acid hydrochloride is typically a solid at room temperature, with its appearance ranging from white to off-white or pale yellow.[3] Its solubility in polar solvents is a key characteristic for its application in solution-phase chemistry.
| Property | Description |
| Appearance | White to off-white crystalline solid; Pale yellow to blackish gray crystalline powder[3] |
| Purity (Assay) | ≥96%[3], 98% |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Keep at room temperature[3] |
Synthesis and Experimental Protocols
The synthesis of the parent compound, 3-aminophenylboronic acid, is a crucial first step, after which it can be converted to its hydrochloride salt. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid.
Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid
This protocol is adapted from a general method for the reduction of nitrophenylboronic acids.[4]
Materials:
-
3-Nitrophenylboronic acid (1 eq.)
-
Iron powder (5 eq.)
-
Hexafluoroisopropanol (HFIP) (10 eq.)
-
2N aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-nitrophenylboronic acid (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).
-
Stir the mixture and add 2N aqueous hydrochloric acid dropwise.
-
Continue stirring the reaction mixture at room temperature for approximately 30 minutes.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.[4]
To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.
Caption: Synthesis workflow for 3-Aminophenylboronic Acid.
Applications in Research and Drug Development
The dual functionality of (m-aminophenyl)boronic acid hydrochloride makes it a highly valuable reagent in multiple fields.[1][2]
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular skeletons, which is essential for synthesizing many pharmaceutical agents.[2] The boronic acid group participates in the catalytic cycle, while the amino group can be a site for further functionalization.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
(m-Aminophenyl)boronic acid hydrochloride (1-1.5 eq.)
-
Aryl or vinyl halide (1 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a reaction flask, combine the aryl halide, (m-aminophenyl)boronic acid hydrochloride, and the base.
-
De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction flask, followed by the palladium catalyst.
-
Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers.
-
Purify the crude product via column chromatography or recrystallization.
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Medicinal Chemistry and Materials Science
In drug discovery, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them attractive for designing enzyme inhibitors.[5] Specifically, aminophenylboronic acid derivatives are used as scaffolds for developing inhibitors of enzymes like β-lactamases, which are responsible for bacterial resistance to antibiotics.[6]
In materials science, the boronic acid group's ability to reversibly bind with diols is exploited in the development of sensors, particularly for detecting sugars, and in creating stimuli-responsive polymers.[1] The amino group provides a convenient handle for attaching the molecule to surfaces or polymer backbones.
Caption: Logical workflow of diol sensing using boronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 85006-23-1・m-Aminophenylboronic Acid Hydrochloride・321-69061・327-69063[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 6. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
3-Aminophenylboronic acid hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Aminophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid hydrochloride is a versatile bifunctional organic compound featuring both an amino group and a boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery and materials science. Its ability to engage in diverse chemical transformations allows for the construction of complex molecular architectures, making it an important intermediate in the synthesis of pharmaceuticals, functional polymers, and advanced materials.[1][2]
Physical and Chemical Properties
3-Aminophenylboronic acid hydrochloride is a solid, typically appearing as a powder.[1] It is known to be hygroscopic and should be handled and stored with precautions to avoid exposure to moisture.[3] Proper storage involves keeping the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[3]
Table 2.1: Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 85006-23-1 | [4][5] |
| Molecular Formula | C₆H₉BClNO₂ | [4] |
| Molecular Weight | 173.41 g/mol | [5] |
| Appearance | Powder | [1] |
| Purity | 97-98% | [1][4] |
| Solubility | Partly miscible in water. Soluble in DMSO and methanol. | [6][7] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [3] |
| Storage | Keep in a dry, cool, well-ventilated place. Protect from moisture. | [3][8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [3] |
Identifiers and Spectral Data
Chemical identifiers are crucial for unambiguous identification of the compound in databases and literature.
Table 3.1: Chemical Identifiers
| Type | Identifier | Source(s) |
| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride | [1][5] |
| InChI | 1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | [1][5] |
| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N | [1][4] |
| SMILES | Cl.Nc1cccc(c1)B(O)O | [1][5] |
Reactivity and Applications
The utility of 3-aminophenylboronic acid hydrochloride stems from the reactivity of its two functional groups. The boronic acid is a key participant in cross-coupling reactions, while the amino group can be derivatized for further molecular elaboration.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds. In this reaction, the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or related structure. This reaction is widely used in the pharmaceutical industry for the synthesis of drug candidates.[2]
Other Applications
Beyond Suzuki coupling, this reagent is used in other cross-coupling methods, including copper-catalyzed and palladium-free reactions.[1] It is also employed as a precursor for boronate-functionalized monomers used to prepare high-quality polymer films for sensor applications.[1] For instance, its ability to bind with diols makes it suitable for developing sensors to detect saccharides and bacteria.[9][10]
Experimental Protocols
The following protocol describes a general method for the synthesis of the free base, 3-aminophenylboronic acid, by reducing the corresponding nitro compound. This is a foundational reaction for producing the core molecule.
Synthesis of 3-Aminophenylboronic Acid from 3-Nitrophenylboronic Acid
This procedure outlines the chemical reduction of a nitro group to an amine, a common and essential transformation in organic synthesis.
Materials:
-
3-Nitrophenylboronic acid
-
Iron powder
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
2N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Combine 3-nitrophenylboronic acid (1 equivalent), iron powder (5 equivalents), and HFIP (10 equivalents) in a reaction vessel.[6]
-
Stir the mixture and add 2N aqueous HCl dropwise.[6]
-
Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[6]
-
After the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.[6]
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purify the crude product by silica gel column chromatography to obtain pure 3-aminophenylboronic acid.[6]
Safety and Handling
3-Aminophenylboronic acid hydrochloride is considered hazardous and requires careful handling.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][3]
Table 6.1: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
Handling:
-
Use only in a well-ventilated area or outdoors.[3]
-
Avoid breathing dust, fumes, or vapors.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate safety glasses or goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[3]
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), oxides of boron, and hydrogen chloride gas.[3]
References
- 1. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 30418-59-8|(3-Aminophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 9. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride (CAS: 85006-23-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-Aminophenylboronic acid hydrochloride, is a versatile organic compound that has garnered significant interest in various scientific and research domains. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, makes it a valuable building block in organic synthesis and a key component in the development of advanced analytical systems.
This technical guide provides a comprehensive overview of 3-Aminophenylboronic acid hydrochloride, including its chemical and physical properties, detailed experimental protocols for its primary applications, and insights into its role in chemical synthesis and biosensing. While not a therapeutic agent itself, its utility as a synthetic intermediate for creating complex molecules makes it a relevant compound for professionals in drug development.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Aminophenylboronic acid and its hydrochloride salt are presented in Table 1. It is important to distinguish between the different forms of the compound as properties can vary.
| Property | Value | Form |
| CAS Number | 85006-23-1 | Hydrochloride Salt |
| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride | Hydrochloride Salt |
| Molecular Formula | C₆H₈BNO₂ · HCl | Hydrochloride Salt |
| Molecular Weight | 173.41 g/mol | Hydrochloride Salt |
| Appearance | White to off-white or light brown crystalline powder[2][3] | Hydrochloride Salt |
| Solubility | Soluble in water and polar organic solvents | Hydrochloride Salt |
| Melting Point | 225 °C[4] | Free Base (3-Aminophenylboronic acid) |
| pKa | 2.7 (at pH 7.4), 9.3 (at pH 4.5)[5] | Hydrochloride Salt |
Synthesis and Purification
General Synthesis Method
A common synthetic route to 3-Aminophenylboronic acid involves a multi-step process starting from 3-nitrobenzophenone. The process includes a palladium-catalyzed coupling reaction followed by reduction and purification.[6]
Experimental Protocol: Synthesis of 3-Aminophenylboronic acid [6]
-
Coupling Reaction: 3-Nitrobenzophenone is reacted with a diboron reagent, such as bis(pinacolato)diboron or bis(catecholato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate or potassium carbonate). The reaction is typically carried out in an organic solvent like DMSO, DMF, or dioxane and heated.
-
Reduction and Hydrolysis: After the coupling reaction, water is added to the reaction mixture. This step serves to quench the reaction and facilitate the reduction of the nitro group to an amino group, as well as the hydrolysis of the boronic ester to the free boronic acid.
-
Purification: The product is then purified. An acidic workup can be used to move the aminated product into the aqueous layer. The pH of the aqueous layer is then adjusted to near-neutral (pH 6-7) with a base (e.g., sodium hydroxide), followed by extraction with an organic solvent and subsequent desolventization to yield 3-aminophenylboronic acid.[6]
To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be treated with hydrochloric acid.
Purification
Purification of boronic acids can be challenging. Recrystallization is a commonly employed method. For aryl boronic acids, recrystallization from hot water or hot ethanol has been reported to be effective.[7]
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
3-Aminophenylboronic acid hydrochloride is a widely used reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many medicinally important compounds.[9]
Diagram 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [9]
-
Reaction Setup: In a dry reaction vessel, combine 3-Aminophenylboronic acid hydrochloride (1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as potassium phosphate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with nitrogen or argon gas (repeat three times).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-90 °C).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
-
Characterization: Characterize the final product using techniques such as NMR and mass spectrometry.
Applications in Biosensing
The boronic acid moiety of 3-Aminophenylboronic acid can reversibly bind to cis-1,2- and -1,3-diols, which are present in saccharides and on the cell surfaces of bacteria.[10][11] This specific interaction forms the basis of its use in the development of biosensors for the detection of various biological targets, including bacteria and glycoproteins.[12][13][14]
Diagram 2: Mechanism of action of a 3-aminophenylboronic acid-based biosensor.
Experimental Protocol: Fabrication of an Electrochemical Bacterial Sensor [10][12]
-
Electrode Preparation: Start with a clean electrode surface (e.g., a gold electrode).
-
Electropolymerization: Prepare a solution of 3-aminophenylboronic acid in a suitable buffer. The electropolymerization of 3-aminophenylboronic acid onto the electrode surface can be carried out using techniques like cyclic voltammetry or constant potential methods to form a poly(3-aminophenylboronic acid) film.
-
Template Imprinting (Optional but common for selectivity): If creating a cell-imprinted polymer, the target bacteria (e.g., Staphylococcus epidermidis) are introduced into the monomer solution before or during electropolymerization.
-
Template Removal: After polymerization, the bacterial templates are removed, often by washing with a solution that disrupts the boronic acid-diol interaction (e.g., by changing the pH), leaving behind cavities that are specific in shape and chemical functionality to the target bacteria.
-
Detection: The sensor is then exposed to a sample containing the target bacteria. The binding of the bacteria to the imprinted polymer can be detected by measuring changes in the electrochemical properties of the electrode, such as impedance, using electrochemical impedance spectroscopy (EIS).
Role in Drug Discovery and Development
While 3-Aminophenylboronic acid hydrochloride is not an active pharmaceutical ingredient itself, phenylboronic acid derivatives are a significant class of compounds in medicinal chemistry.[1][15][16][17] They have been investigated for various therapeutic applications, including:
-
Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases. The boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism is the basis for the action of bortezomib, a proteasome inhibitor used in cancer therapy. Phenylboronic acid derivatives have also been explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[18]
-
Targeted Drug Delivery: The ability of phenylboronic acids to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, is being exploited for targeted drug delivery.[19] By incorporating a phenylboronic acid moiety into a drug delivery system, it is possible to enhance the accumulation of the therapeutic agent at the tumor site.
-
Prodrugs: Phenylboronic acid-based prodrugs have been designed to release an active drug in response to specific physiological conditions, such as the high levels of reactive oxygen species found in inflammatory cells.
The primary role of 3-Aminophenylboronic acid in drug development is as a versatile building block. The presence of both an amino group and a boronic acid group allows for sequential or orthogonal chemical modifications, enabling the synthesis of a wide array of complex molecules for screening as potential drug candidates.
Safety and Handling
3-Aminophenylboronic acid hydrochloride is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[20] When handling this compound, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn. It should be handled in a well-ventilated area.[2] For storage, it is recommended to keep the container tightly closed and in a dry, cool place (2°C - 8°C).[5]
Conclusion
This compound (3-Aminophenylboronic acid hydrochloride) is a chemical compound of significant utility for researchers and scientists. Its primary applications lie in the realm of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in the fabrication of innovative biosensors. For drug development professionals, its value is primarily as a versatile synthetic intermediate that can be used to construct complex molecular architectures for the development of new therapeutic agents. A thorough understanding of its properties and reaction protocols is essential for its effective and safe utilization in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. (3-Aminophenyl)boronic acid hydrochloride | 85006-23-1 | FA139811 [biosynth.com]
- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical bacterial detection using poly(3-aminophenylboronic acid)-based imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile synthesis of red emitting 3-aminophenylboronic acid functionalized copper nanoclusters for rapid, selective and highly sensitive detection of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Aminophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-aminophenylboronic acid hydrochloride, a crucial building block in medicinal chemistry and materials science. This document details established methodologies, presents quantitative data for comparison, and includes detailed experimental protocols.
Introduction
3-Aminophenylboronic acid and its salts are versatile intermediates widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The presence of both an amino group and a boronic acid moiety allows for orthogonal functionalization, making it a valuable synthon for the construction of complex molecular architectures. This guide will focus on the two most prevalent synthetic routes to its hydrochloride salt: the reduction of 3-nitrophenylboronic acid and a palladium-catalyzed coupling approach.
Synthesis Pathways
Two principal synthetic strategies have emerged for the preparation of 3-aminophenylboronic acid hydrochloride. The traditional and widely practiced method involves the reduction of the nitro group of 3-nitrophenylboronic acid. A more contemporary approach utilizes a palladium-catalyzed cross-coupling reaction.
Pathway 1: Reduction of 3-Nitrophenylboronic Acid
The reduction of 3-nitrophenylboronic acid is a common and effective method for the synthesis of 3-aminophenylboronic acid. Several reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-acid systems being the most frequently utilized.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, a solution of 3-nitrophenylboronic acid (1.0 eq) in a suitable solvent such as ethanol or methanol is prepared.
-
Catalyst Addition: 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield crude 3-aminophenylboronic acid.
-
Hydrochloride Salt Formation: The crude 3-aminophenylboronic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Concentrated hydrochloric acid (1.1 eq) is added dropwise with stirring.
-
Crystallization and Isolation: The resulting mixture is stirred, and the hydrochloride salt is allowed to crystallize, often with cooling. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford 3-aminophenylboronic acid hydrochloride.
Reduction of aromatic nitro compounds using iron powder in the presence of an acid is a classical and cost-effective method.
Experimental Protocol:
-
Reaction Setup: 3-Nitrophenylboronic acid (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Reagent Addition: Iron powder (typically 3-5 eq) and a catalytic amount of hydrochloric acid or acetic acid are added to the solution.
-
Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the hot reaction mixture is filtered through Celite to remove the iron salts. The filtrate is concentrated under reduced pressure.
-
Extraction and Salt Formation: The residue is taken up in water and the pH is adjusted to be basic (pH > 8) with an aqueous solution of sodium hydroxide or sodium carbonate. The free amine is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting crude 3-aminophenylboronic acid is then converted to its hydrochloride salt as described in Pathway 1, Method A, steps 5 and 6.
Pathway 2: Palladium-Catalyzed Coupling Reaction
A more recent and efficient method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of a protected aminophenyl halide or triflate with a boron source. A patented method describes the coupling of 3-nitrobenzophenone followed by a one-pot reduction and hydrolysis.[1]
Experimental Protocol (Adapted from CN109467569B): [1]
-
Coupling Reaction: Under a nitrogen atmosphere, 3-nitrobromobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 eq) are dissolved in an anhydrous solvent like dioxane. A base, such as potassium acetate (3.0 eq), is added. The mixture is heated to a temperature of 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Reduction and Hydrolysis: After cooling the reaction mixture, water is added to quench the reaction. The nitro group is reduced in situ, and the boronic ester is hydrolyzed.
-
Purification: An acid, such as hydrochloric acid, is added to the reaction mixture to transfer the product into the aqueous layer as its salt. The layers are separated, and the aqueous layer is washed with an organic solvent. The pH of the aqueous layer is then adjusted to be nearly neutral (pH 6-7) with a base like sodium hydroxide.
-
Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to give 3-aminophenylboronic acid.
-
Hydrochloride Salt Formation: The obtained 3-aminophenylboronic acid is then converted to its hydrochloride salt as described in Pathway 1, Method A, steps 5 and 6.
Data Presentation
The following table summarizes the key quantitative data for the described synthesis pathways.
| Parameter | Pathway 1: Reduction of 3-Nitrophenylboronic Acid | Pathway 2: Palladium-Catalyzed Coupling |
| Starting Materials | 3-Nitrophenylboronic acid | 3-Nitrobromobenzene, Bis(pinacolato)diboron |
| Key Reagents | Method A: H₂, Pd/C, HClMethod B: Fe, HCl/AcOH | Pd catalyst, Base, HCl |
| Typical Yield | 70-95% (for the reduction step) | ~59% (overall for the free amine)[1] |
| Purity | High, dependent on purification | >98% (for the free amine)[1] |
| Reaction Conditions | Method A: Room temp, 1-4 atm H₂Method B: Reflux | 80-100 °C |
| Advantages | Readily available starting material, well-established methods. | High purity, avoids handling of nitroboronic acid. |
| Disadvantages | Method A: Requires specialized hydrogenation equipment.Method B: Stoichiometric iron waste. | Higher cost of palladium catalyst and boron reagent. |
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthesis pathways described.
Caption: Workflow for the synthesis of 3-aminophenylboronic acid hydrochloride via reduction.
Caption: Workflow for the synthesis of 3-aminophenylboronic acid hydrochloride via Pd-catalyzed coupling.
References
Physical and chemical properties of (m-Aminophenyl)metaboric acid hydrochloride
An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more systematically known as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized in synthetic chemistry and increasingly in biochemical applications. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic boronic acid moiety, makes it a valuable building block for a diverse range of molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its functional applications, particularly in cross-coupling reactions and bioconjugation.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents, a property enhanced by its hydrochloride salt form.[1] The compound is primarily identified by its CAS Number: 85006-23-1.[2]
Quantitative physical and chemical data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (3-aminophenyl)boronic acid hydrochloride | [3] |
| Synonyms | 3-Aminophenylboronic acid HCl, (m-Aminophenyl)boronic acid HCl | [2] |
| CAS Number | 85006-23-1 | [2] |
| Molecular Formula | C₆H₈BNO₂ · HCl | [2] |
| Molecular Weight | 173.41 g/mol | [2] |
| Appearance | White to off-white, or pale yellow to grey crystalline powder or solid | [1][4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| SMILES | Cl.Nc1cccc(c1)B(O)O | [2] |
| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N | [2] |
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its two functional groups.
-
Boronic Acid Moiety : The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and the aminophenyl ring.[5] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6] The reactivity order for aryl halides is typically I > Br > OTf >> Cl.[6] Beyond palladium-catalyzed reactions, it can also participate in copper-catalyzed and palladium-free cross-coupling processes.[2]
-
Amino Group : The amine at the meta-position is a versatile functional handle. It can be acylated, alkylated, or used as a nucleophile in various other transformations, allowing for the straightforward introduction of diverse substituents.[7]
-
Interaction with Diols : A key chemical property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters.[8] This interaction is pH-dependent and is particularly strong with cis-diols found in saccharides and glycoproteins.[9] This property is exploited in the development of sensors for sugars, for affinity chromatography to purify glycoproteins, and in drug delivery systems.[1][9]
Experimental Protocols
Generalized Synthesis Protocol
While various proprietary methods exist, a common academic approach to synthesizing 3-aminophenylboronic acid involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid. The hydrochloride salt is then prepared by treatment with hydrochloric acid.
Step 1: Reduction of 3-Nitrophenylboronic Acid A general method involves the catalytic hydrogenation of 3-nitrophenylboronic acid.
-
In a reaction vessel, dissolve 3-nitrophenylboronic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a pressurized system).
-
Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to yield crude 3-aminophenylboronic acid.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 3-aminophenylboronic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-aminophenylboronic acid hydrochloride.
Note: This is a generalized procedure. Specific conditions, such as solvent, temperature, and reaction time, may require optimization. A patent describes a similar synthesis pathway starting from 3-nitrobenzophenone, which undergoes a coupling reaction followed by a reduction and hydrolysis step to yield the final product.[10]
Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a palladium-catalyzed Suzuki-Miyaura reaction using this compound.
-
To an oven-dried flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.
-
Heat the reaction mixture with stirring (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5][11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key logical and experimental workflows involving this compound.
Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Reversible interaction of a boronic acid with a cis-diol.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is classified as an irritant.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures : Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Storage : Store in a cool, dry place in a tightly sealed container.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 435530010 [thermofisher.com]
- 4. 85006-23-1・m-Aminophenylboronic Acid Hydrochloride・321-69061・327-69063[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Aminophenylboronate Affinity Adsorbents [bioprocessonline.com]
- 10. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 11. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-aminophenylboronic acid hydrochloride, is a versatile boronic acid derivative with significant applications across organic synthesis, materials science, and medicinal chemistry. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, allows for a diverse range of chemical transformations and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the development of advanced sensor technologies. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical use in a research and development setting.
Compound Identification and Properties
This compound is a commercially available reagent. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Synonyms | 3-Aminophenylboronic acid hydrochloride, (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride | [1][2] |
| Molecular Formula | C₆H₉BClNO₂ (or C₆H₈BNO₂·HCl) | [1][3] |
| Molecular Weight | 173.41 g/mol | [2] |
| CAS Number | 85006-23-1 | [2] |
| Appearance | White to off-white crystalline solid or powder | [1][4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Melting Point | 225 °C (for the free base, 3-aminophenylboronic acid) | [1] |
Synthesis
A common method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of 3-nitrobenzophenone with a diboron ester, followed by reduction of the nitro group. The hydrochloride salt is then typically formed by treatment with hydrochloric acid.
A patented method describes the coupling reaction of 3-nitrobenzophenone and bis(pinacolato)diboron under a palladium catalyst.[3] The resulting 3-nitrobenzeneboronic acid ester is then subjected to acidic workup and pH adjustment to yield 3-aminophenylboronic acid.[3]
Key Applications and Experimental Protocols
The utility of this compound spans several key areas of chemical research and development.
Suzuki-Miyaura Cross-Coupling Reactions
3-Aminophenylboronic acid hydrochloride is a widely used reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and materials synthesis.[4][5]
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-aminophenylboronic acid.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), 3-aminophenylboronic acid hydrochloride (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Development of Chemical Sensors
The boronic acid moiety of 3-aminophenylboronic acid can reversibly bind with 1,2- and 1,3-diols, a property that is exploited in the development of sensors for saccharides, including glucose.[1][6]
This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose detection.[7]
-
Electrode Pre-treatment: Electrochemically pre-treat the SPCE to clean and activate the surface.
-
Functionalization:
-
Prepare a solution of 0.4 M 3-aminophenylboronic acid in 0.1 M H₂SO₄.
-
Prepare a solution of 0.4 M NaNO₂ in 0.1 M H₂SO₄.
-
Add 20 µL of each solution to the working area of the SPCE.
-
Allow the reaction to proceed for 10 minutes.
-
Wash the electrode thoroughly with ultrapure water.
-
-
Characterization: Characterize the functionalized electrode using techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to confirm successful modification.
-
Glucose Detection:
-
Expose the functionalized electrode to solutions of varying glucose concentrations.
-
Measure the change in electrochemical properties (e.g., charge transfer resistance from EIS) to quantify the glucose concentration.
-
Drug Development and Medicinal Chemistry
3-Aminophenylboronic acid and its derivatives have been investigated for their potential as enzyme inhibitors. Boronic acids are known to inhibit serine proteases, and this has led to their exploration in drug discovery. For example, they have been studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. While not a direct signaling pathway modulator in the classical sense, its role as an enzyme inhibitor places it within the broader context of therapeutic intervention in biological pathways.
Safety Information
This compound is associated with certain hazards.
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and a dust mask.[4]
Conclusion
This compound is a valuable and versatile chemical entity with broad applications in organic synthesis and the development of novel functional materials. Its utility in the robust Suzuki-Miyaura coupling reaction and its application in the design of sensitive and selective glucose sensors highlight its importance in both academic and industrial research. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.
References
- 1. 3-Aminophenylboronic acid 30418-59-8 [sigmaaldrich.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 4. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-aminophenylboronic acid. It includes detailed spectral data, experimental protocols for acquiring NMR spectra, and visualizations of the key chemical interactions and experimental workflows relevant to its application in research and drug development.
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile bifunctional molecule widely utilized in medicinal chemistry, materials science, and diagnostics. Its boronic acid moiety can reversibly bind with diols, a characteristic exploited in the development of sensors for saccharides and glycosylated biomolecules. The amino group provides a site for further chemical modification, making it a valuable building block in organic synthesis, including in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment by NMR spectroscopy are critical for its effective application.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-aminophenylboronic acid recorded in deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is commonly used due to the compound's good solubility.
Table 1: ¹H NMR Spectral Data of 3-Aminophenylboronic Acid in DMSO-d₆ [1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Integration |
| Aromatic Protons | 7.10, 6.95, 6.88, 6.60 | m | 4H |
| B(OH)₂ | 7.8 | br s | 2H |
| NH₂ | 5.1 | br s | 2H |
m = multiplet, br s = broad singlet
Table 2: ¹³C NMR Spectral Data of 3-Aminophenylboronic Acid in DMSO-d₆ [1]
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-NH₂ | 130.8 |
| C-B | ~135 (broad) |
| Aromatic Carbons | 136.2, 133.5, 130.8, 129.5, 128.1 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for 3-aminophenylboronic acid and its derivatives.
3.1. Sample Preparation [1]
-
Sample Weighing: Accurately weigh 5-10 mg of 3-aminophenylboronic acid for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry NMR tube or a small vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample.
-
Dissolution: Gently vortex or swirl the sample to ensure complete dissolution. Gentle warming may be applied if necessary.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-8 ppm, is generally sufficient.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm is standard.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Key Signaling Pathway and Experimental Workflow Visualizations
The utility of 3-aminophenylboronic acid in various applications, particularly in diagnostics and drug delivery, stems from its ability to form reversible covalent bonds with diols.
4.1. Boronate Ester Formation with a Generic Diol
The fundamental signaling pathway for many applications of 3-aminophenylboronic acid involves the formation of a boronate ester upon interaction with a diol-containing molecule, such as a saccharide. This reaction is pH-dependent.
Caption: Reversible formation of a cyclic boronate ester.
4.2. Experimental Workflow for Saccharide Detection
A common application of 3-aminophenylboronic acid is in the development of sensors for saccharides. The following diagram illustrates a typical experimental workflow for such a sensor.
Caption: Workflow for saccharide detection using 3-APBA.
Applications in Drug Development and Research
The unique properties of 3-aminophenylboronic acid make it a valuable tool for professionals in drug development and scientific research:
-
Drug Delivery: The ability to bind to saccharides on cell surfaces is being explored for targeted drug delivery to cancer cells, which often overexpress certain glycoproteins.
-
Diagnostics: It is a key component in sensors for monitoring glucose levels in diabetic patients and for the detection of other biologically relevant saccharides.
-
Synthetic Chemistry: As a versatile building block, it is used in the synthesis of complex organic molecules and pharmaceutical intermediates.
This guide provides the essential NMR data and protocols for the confident use of 3-aminophenylboronic acid in a research and development setting. The visualizations offer a clear understanding of its fundamental reactivity and application workflows.
References
Navigating the Solubility of (m-Aminophenyl)metaboric acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility of (m-Aminophenyl)metaboric acid hydrochloride in organic solvents. Recognizing the critical role of solubility data in chemical synthesis, formulation development, and analytical method design, this document provides available qualitative data, analogous quantitative data for a related compound, and detailed experimental protocols for solubility determination.
Introduction to this compound
This compound, a derivative of phenylboronic acid, is a compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its utility in synthetic organic chemistry, particularly in cross-coupling reactions, is well-established. An understanding of its solubility profile is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Solubility Profile of this compound
As of this guide's compilation, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate that 3-Aminophenylboronic acid hydrochloride is soluble in water and polar organic solvents. The presence of the hydrophilic amino group and the hydrochloride salt form contribute to its affinity for polar media.
Analogous Solubility Data: Phenylboronic Acid
To provide a quantitative frame of reference, this guide presents solubility data for the parent compound, phenylboronic acid. This information can serve as a valuable proxy for estimating the solubility behavior of its amino-substituted hydrochloride derivative, though differences in polarity and crystal lattice energy will lead to variations. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2][3].
Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |
| Chloroform | 20 | 0.04 |
| Acetone | 20 | 0.25 |
| 3-Pentanone | 20 | 0.18 |
| Dipropyl ether | 20 | 0.12 |
| Methylcyclohexane | 20 | < 0.01 |
Note: This data is for the analogous compound phenylboronic acid and should be used as an estimation for this compound.
Experimental Protocol for Solubility Determination
For researchers seeking to determine the precise solubility of this compound, the dynamic (or synthetic) method is a reliable and commonly employed technique.[4][5][6] This method involves the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated digital thermometer
-
Turbidity sensor or laser scattering system (optional, for enhanced accuracy)
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.
-
Heating and Equilibration: Place the vessel in the thermostat bath and begin stirring. The temperature of the bath is then slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.
-
Observation: Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium saturation temperature for that specific composition.
-
Data Compilation: Repeat the measurement with varying compositions of solute and solvent to construct a solubility curve, plotting solubility as a function of temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains a gap in the current literature, this guide provides a foundational understanding for researchers. The qualitative information, coupled with analogous data for phenylboronic acid, offers a strong starting point for solvent selection. The detailed experimental protocol for the dynamic method empowers researchers to generate precise solubility data tailored to their specific needs, thereby facilitating the advancement of research and development involving this important chemical entity.
References
A Technical Guide to the Purity Analysis of 3-Aminophenylboronic Acid Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) and its hydrochloride salt are versatile chemical intermediates of significant interest in pharmaceutical and materials science. As a bifunctional molecule, it incorporates a boronic acid moiety and an amino group, making it a key building block in Suzuki-Miyaura cross-coupling reactions, the synthesis of advanced polymers, and the development of sensors for biological molecules like saccharides.[1] The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base.
Given its role in the synthesis of high-value products, including active pharmaceutical ingredients (APIs), the purity of 3-aminophenylboronic acid hydrochloride is of paramount importance. Impurities can adversely affect reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of the final product. This guide provides an in-depth overview of the core analytical methodologies required for a comprehensive purity assessment of this compound.
Core Analytical Techniques for Purity Assessment
A robust purity analysis of 3-aminophenylboronic acid hydrochloride relies on a combination of chromatographic and spectroscopic techniques. This multi-faceted, or orthogonal, approach ensures that a wide range of potential impurities—including starting materials, synthetic by-products, and degradation products—are detected and quantified.
The primary analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the main component and organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation and structural elucidation of unknown impurities.
-
Elemental Analysis: To confirm the empirical formula and assess inorganic purity.
-
Karl Fischer Titration: For the specific determination of water content.
Experimental Protocols
The following sections detail standardized protocols for the key analytical methods. These should be considered as starting points and may require optimization and validation for specific laboratory instrumentation and sample matrices.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of boronic acids and their derivatives.[2][3] The method separates compounds based on their hydrophobicity. A key challenge in analyzing boronic acids is their potential for on-column degradation or interaction with the stationary phase.[2][4] The use of specialized columns and carefully controlled mobile phase conditions is crucial for achieving accurate and reproducible results.[3]
Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Waters XSelect Premier HSS T3, 250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-aminophenylboronic acid hydrochloride and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
Structural Confirmation by ¹H and ¹¹B NMR Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and for identifying and quantifying impurities. ¹H NMR provides information about the protons in the molecule, while ¹¹B NMR is specific for the boron atom, confirming the presence of the boronic acid group.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can solubilize the hydrochloride salt effectively and its residual water peak does not interfere with key aromatic signals.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) in DMSO-d₆: Aromatic protons typically appear between 6.5 and 7.5 ppm. The broad signal for the B(OH)₂ protons can be observed around 8.0 ppm, and the amine protons (as -NH₃⁺) may appear as a broad signal at a variable chemical shift.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled boron spectrum.
-
Expected chemical shifts (δ): A single broad peak is expected in the range of 28-30 ppm relative to BF₃·OEt₂ standard, characteristic of an arylboronic acid.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable technique for this polar molecule.
Protocol:
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Mode: Positive Ion Mode.
-
Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused or analyzed via LC-MS coupling.
-
Expected Ion: The expected mass-to-charge ratio (m/z) for the protonated free base [C₆H₈BNO₂ + H]⁺ is approximately 138.07.
Data Presentation and Interpretation
Quantitative data from the analyses should be systematically organized for clarity and traceability.
Table 1: Example HPLC Purity Analysis Results for a Batch of 3-APBA HCl
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 1,500 | 0.05% | Unknown Impurity |
| 2 | 4.8 | 3,000 | 0.10% | Phenol (Process Impurity) |
| 3 | 7.2 | 2,985,000 | 99.70% | 3-Aminophenylboronic acid |
| 4 | 9.5 | 7,500 | 0.15% | Anhydro-dimer |
| Total | 2,997,000 | 100.00% | ||
| Purity | 99.70% |
Table 2: Example Elemental Analysis Data
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 41.55 | 41.60 | +0.05 |
| Hydrogen (H) | 5.23 | 5.19 | -0.04 |
| Nitrogen (N) | 8.08 | 8.11 | +0.03 |
Theoretical values calculated for C₆H₈BNO₂·HCl (MW: 173.41)
Visualization of Analytical Workflows
Diagrams are essential for visualizing complex processes and logical relationships in purity analysis.
Caption: Overall workflow for the purity analysis of 3-aminophenylboronic acid HCl.
Caption: Logical workflow for the identification of an unknown impurity.
Caption: Relationship between orthogonal analytical techniques and the overall purity profile.
Conclusion
The purity analysis of 3-aminophenylboronic acid hydrochloride is a critical process that requires a suite of orthogonal analytical techniques. A combination of chromatography (HPLC) for quantitative purity and spectroscopy (NMR, MS) for structural confirmation provides a comprehensive understanding of the material's quality. By implementing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can ensure the identity, strength, quality, and purity of this vital chemical intermediate, thereby safeguarding the integrity of their research and manufacturing processes.
References
- 1. 3-氨基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Mechanism of action of aminophenylboronic acids in biological systems
An In-depth Technical Guide on the Mechanism of Action of Aminophenylboronic Acids in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophenylboronic acids (APBAs) and their derivatives represent a versatile class of molecules with significant and expanding applications in biological systems. Their utility is primarily rooted in the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and cis-1,3-diols, which are common structural motifs in biologically crucial molecules like saccharides, glycoproteins, and certain neurotransmitters. This interaction is exquisitely sensitive to pH, providing a mechanism for responsive behavior in different biological microenvironments. This technical guide elucidates the core mechanism of action of APBAs, details their interactions with key biological targets, summarizes quantitative data, and provides protocols for key experimental methodologies. The primary applications covered include highly specific biosensing, targeted drug delivery to cancer cells, and enzyme inhibition.
Core Mechanism: Reversible Boronate Ester Formation
The fundamental mechanism underpinning the biological activity of aminophenylboronic acids is their ability to react with diols to form five- or six-membered cyclic boronate esters.[1][2] This reaction is a reversible condensation process. The boron atom in a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base like a hydroxide ion.[2][3]
The trigonal form is Lewis acidic and reacts with diols, but the tetrahedral boronate form is generally more reactive and stable, especially at physiological pH.[3][4] The formation of the stable boronate ester is favored in alkaline conditions.[5] The pKa of the boronic acid is a critical parameter, and the presence of an ortho-aminomethyl group can lower the pKa, facilitating diol binding at neutral pH.[6] This pH-dependent equilibrium is central to the design of "smart" materials that respond to specific biological environments, such as the acidic microenvironment of tumors.[7]
Caption: Reversible formation of a cyclic boronate ester from APBA and a cis-diol.
Key Biological Interactions and Applications
Saccharide Recognition: Biosensing and Responsive Drug Delivery
The most extensively studied application of APBAs is the recognition of saccharides, particularly glucose. This interaction forms the basis for non-enzymatic glucose sensors and glucose-responsive insulin delivery systems.[8][9][10]
-
Glucose Sensing: APBA-functionalized materials, such as polymers or nanoparticles, can be integrated into electrochemical or optical sensors.[11][12] When glucose binds to the boronic acid moieties, it induces a physical or chemical change in the material. For instance, in an electrochemical impedance spectroscopy (EIS) sensor, the binding of glucose alters the charge transfer resistance at an electrode's surface, which can be measured as a change in impedance.[11] In fluorescent sensors, glucose binding can disrupt photo-induced electron transfer (PET) quenching, leading to a "turn-on" fluorescence signal.[4]
-
Insulin Delivery: Hydrogels or nanoparticles functionalized with APBA can encapsulate insulin. In the presence of high glucose concentrations, the binding of glucose to the APBA units causes the matrix to swell or expand. This structural change triggers the release of the encapsulated insulin.[3][8] The release is significant and rapid when glucose levels are high, mimicking the natural physiological response.[8]
Caption: Workflow for a typical APBA-based electrochemical glucose sensor.
Targeting Sialic Acids in Cancer Therapy
Many types of cancer cells exhibit aberrant glycosylation, leading to the overexpression of sialic acid (SA) residues on their surfaces.[7][13] Phenylboronic acid and its derivatives have a high affinity for these sialic acid residues, allowing for the targeted delivery of therapeutic agents to tumors.[7][14][15][16]
Nanoparticles or other drug carriers functionalized with APBA can selectively bind to cancer cells over healthy cells.[7][15] This targeting is further enhanced by the acidic microenvironment of many tumors (pH ~6.5), which strengthens the PBA-SA binding affinity compared to physiological pH (7.4).[7] Once bound, the drug-loaded nanoparticles can be internalized by the cancer cells, leading to a localized release of the chemotherapeutic agent, thereby increasing efficacy and reducing systemic toxicity.[7][14]
Caption: Targeted drug delivery to cancer cells via APBA-sialic acid interaction.
Enzyme Inhibition
The Lewis acidic boron atom of APBAs can act as an electrophile, targeting nucleophilic residues in the active sites of enzymes. This has made them effective reversible covalent inhibitors, particularly for serine proteases and hydrolases.[17][18] The covalent bond forms between the boron atom and the hydroxyl group of the catalytic serine residue.[17]
This mechanism is exploited by the FDA-approved proteasome inhibitor Bortezomib, a boronic acid-containing drug used to treat multiple myeloma.[17][18] More recently, APBA derivatives have been developed as selective inhibitors for other enzymes, such as α/β-hydrolase domain 3 (ABHD3), a lipid-metabolizing enzyme, demonstrating their potential as highly specific chemical probes and therapeutic agents.[19]
Caption: Mechanism of reversible covalent inhibition of a serine enzyme by an APBA.
Quantitative Data Summary
Quantitative data from various studies highlights the performance and affinity of APBA-based systems.
Table 1: Performance of APBA-Based Biosensors
| Target Analyte | Sensor Type / Method | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|
| Glucose | 3-APBA on Screen-Printed Carbon Electrode / EIS | 8.53 x 10⁻⁹ M | Not specified | [11] |
| Bacteria | 3-APBA on Gold Electrode / Capacitance | 1.0 x 10² CFU/mL | 1.5x10² - 1.5x10⁶ CFU/mL | [20] |
| Glucose | 3-APBA Polymer Nanoparticles / Fluorescence | Not specified | 0 - 10 mM |[8] |
Table 2: Saccharide Binding Affinity Data
| APBA System | Target Saccharide | Binding/Quenching Constant (K) | Comments | Reference |
|---|---|---|---|---|
| 3-Aminophenylboronic acid (in bulk solution) | Fructose | 102 M⁻¹ | Monoboronic acids show inherent fructose selectivity. | [1] |
| Supramolecular aggregate of boronic acid (SAB) | Glucose | ~10⁸ M⁻¹ | Aggregation enhances affinity and selectivity for glucose by orders of magnitude. |[1] |
Table 3: Enzyme Inhibition Data
| Inhibitor Class | Target Enzyme | IC₅₀ Value | Comments | Reference |
|---|---|---|---|---|
| β-aminoboronic acids | α/β-hydrolase domain 3 (ABHD3) | Nanomolar range | Highly selective and cell-active inhibitors. | [19] |
| Aminophenyl boronic ester derivative (32) | Penicillin-binding protein 1b (PBP1b) | >1 mM (no inhibition) | The ester form is inactive. | [17] |
| Aminophenylboronic acid (33) | Penicillin-binding protein 1b (PBP1b) | Millimolar range (slight activity) | The free acid form shows some activity. |[17] |
Experimental Protocols
Protocol: Non-Enzymatic Glucose Sensing via Electrochemical Impedance Spectroscopy (EIS)
Based on the methodology described for a 3-APBA functionalized screen-printed carbon electrode (SPCE).[11]
-
Electrode Functionalization:
-
Electrochemically treat a bare SPCE to activate the surface.
-
Covalently bind 3-aminophenylboronic acid to the electrode surface. This can be achieved through methods like electropolymerization or glutaraldehyde linkage.[11][21]
-
Characterize the functionalization using techniques like Cyclic Voltammetry (CV) and Scanning Electron Microscopy (SEM) to confirm the presence and morphology of the APBA layer.[11]
-
-
Impedance Measurement:
-
Immerse the functionalized electrode in a phosphate-buffered saline (PBS) solution (e.g., pH 7.4).
-
Apply a small sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the resulting frequency-dependent current to calculate the complex impedance. The data is often visualized as a Nyquist plot.
-
-
Glucose Detection:
-
Introduce solutions with varying concentrations of glucose to the electrochemical cell.
-
Allow the system to equilibrate as glucose binds to the APBA on the electrode surface.
-
Repeat the impedance measurement for each glucose concentration.
-
-
Data Analysis:
-
Analyze the change in the Nyquist plots. The binding of neutral glucose molecules to the boronate layer alters its dielectric properties, typically increasing the charge transfer resistance (diameter of the semicircle in the plot).
-
Plot the change in resistance against the glucose concentration to generate a calibration curve and determine the limit of detection (LOD).[11]
-
Protocol: Colorimetric Bacterial Detection using APBA-Functionalized Gold Nanoparticles (AuNPs)
Based on the methodology for detecting E. coli and S. aureus.[22]
-
Synthesis of AuNPs:
-
Synthesize gold nanoparticles using a method like the inversed Turkevic method.
-
Characterize the AuNPs using UV-Vis spectrophotometry (to determine the surface plasmon resonance peak, e.g., ~530 nm) and Transmission Electron Microscopy (TEM) to confirm size and morphology.[22]
-
-
Functionalization of AuNPs:
-
Synthesize a responsive polymer, such as poly(acrylic acid) (PAA), via RAFT polymerization.
-
Conjugate 3-aminophenylboronic acid (APBA) to the PAA polymer (PAA-APBA).
-
Induce self-assembly of the PAA-APBA conjugate onto the surface of the AuNPs to create the final sensor colloid (AuNPs-PAA-APBA). This colloid should appear red in color.[22]
-
-
Bacterial Detection:
-
Incubate the AuNPs-PAA-APBA sensor solution with the bacterial sample.
-
The APBA moieties on the nanoparticles will bind to the diol groups present in the peptidoglycans and saccharides on the bacterial cell wall.[22]
-
-
Signal Readout:
-
This multivalent binding crosslinks the AuNPs, causing them to aggregate.
-
The aggregation of AuNPs leads to a shift in the surface plasmon resonance, resulting in a visible color change from red to purple or blue.[22]
-
The color change can be observed visually for qualitative detection or quantified using a UV-Vis spectrophotometer by monitoring the change in the absorbance spectrum.[22]
-
Conclusion and Future Perspectives
The mechanism of aminophenylboronic acids, centered on the reversible formation of boronate esters with diols, provides a powerful and versatile platform for biological applications. The inherent pH sensitivity and the ability to tune binding affinity and selectivity through chemical modification have enabled significant advances in biosensing, targeted cancer therapy, and enzyme inhibition. Future research will likely focus on developing APBA derivatives with even greater selectivity for complex oligosaccharides, designing multi-responsive systems that can react to several biological stimuli simultaneously, and translating the existing promising technologies from the laboratory to clinical applications. The continued exploration of this unique chemical interaction promises to yield novel solutions for diagnostics, drug delivery, and molecular medicine.
References
- 1. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 2. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]
- 11. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylboronic acid modified nanoparticles simultaneously target pancreatic cancer and its metastasis and alleviate immunosuppression [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. electrochemsci.org [electrochemsci.org]
- 22. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermogravimetric Analysis of (m-Aminophenyl)metaboric Acid Hydrochloride
Introduction
(m-Aminophenyl)metaboric acid, often used in the form of its hydrochloride salt for improved stability and handling, is a key building block in medicinal chemistry and materials science. A thorough understanding of its thermal stability is paramount for defining storage conditions, ensuring safety during handling and processing, and predicting its behavior in various formulations. Thermogravimetric analysis (TGA) is an essential analytical technique for this purpose, providing quantitative information on mass changes as a function of temperature in a controlled atmosphere. This guide details a standardized protocol for conducting TGA on (m-Aminophenyl)metaboric acid hydrochloride, presents a plausible thermal decomposition profile, and offers a logical framework for data interpretation.
Generalized Experimental Protocol
This section outlines a detailed methodology for performing a thermogravimetric analysis of this compound.
Instrumentation
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating to at least 800°C.
-
Sample Pans: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their high-temperature stability and chemical inertness.[1]
-
Purge Gas: High-purity nitrogen (99.99% or higher) should be used to provide an inert atmosphere and prevent oxidative decomposition. An oxidative atmosphere (e.g., air or oxygen) can be used for comparative studies.
Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.
-
Accurately weigh approximately 2-5 mg of the powdered sample directly into a pre-tared TGA crucible.[1] A smaller sample size minimizes thermal gradients within the sample.
-
Record the precise initial sample mass.
-
Place the crucible onto the TGA autosampler tray or manually load it into the furnace, ensuring proper placement on the balance mechanism.
TGA Method Parameters
A typical TGA experiment involves heating the sample at a constant rate.[2] The following parameters serve as a robust starting point for analysis.
-
Isothermal Hold (Initial): Equilibrate the sample at 30°C for 5-10 minutes to allow the furnace and sample temperature to stabilize.
-
Temperature Program: Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.
-
Atmosphere: Maintain a constant nitrogen flow rate of 20-50 mL/min throughout the experiment to ensure an inert environment and efficiently remove gaseous decomposition products.[3]
-
Data Collection: Continuously monitor and record the sample mass, sample temperature, and furnace temperature throughout the program.
Data Presentation and Interpretation
The TGA results are typically plotted as percent mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and is useful for identifying the temperature of maximum decomposition for each step.[2]
Representative Quantitative Data
The thermal decomposition of this compound is expected to be a multi-stage process. The following table summarizes hypothetical, yet plausible, quantitative data derived from a TGA experiment under an inert nitrogen atmosphere.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Hypothetical) | Primary Lost Fragments (Plausible) |
| Stage 1 | 150 - 250 | ~19% | Hydrogen Chloride (HCl) |
| Stage 2 | 250 - 400 | ~19% | Water (H₂O) from boronic acid dehydration |
| Stage 3 | 400 - 700 | ~45% | Aromatic fragments (e.g., aniline, benzene) |
| Final Residue | > 700 | ~17% | Boron carbonitride (BCN) or similar char |
Visualizations: Workflow and Pathways
TGA Experimental Workflow
The following diagram illustrates the logical flow of a typical TGA experiment from sample handling to final data analysis.
References
A Comprehensive Technical Guide to the Safe Handling, and Storage of 3-Aminophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage protocols for 3-aminophenylboronic acid hydrochloride (CAS RN: 85006-23-1). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical.
Hazard Identification and Classification
3-Aminophenylboronic acid hydrochloride is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation. Ingestion is also harmful.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3][4] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5][6] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[6][7] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6][7] |
Hazard Pictograms:
-
Exclamation Mark (GHS07): Indicates that the substance may cause irritation (skin and eye), skin sensitization, respiratory tract irritation, or acute toxicity (harmful).[9]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₉BClNO₂[10] |
| Molecular Weight | 173.41 g/mol |
| Appearance | Off-white to grey crystalline powder.[10] |
| Melting Point | Data for the hydrochloride salt is not consistently reported. The free base has a melting point of 178-180 °C, while the monohydrate melts at 93-96 °C. |
| Solubility | No data available. |
| Flash Point | Not applicable. |
| Autoignition Temperature | No information available.[4] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk and maintain the quality of 3-aminophenylboronic acid hydrochloride.
Handling
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[1][7]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]
Storage
-
Store apart from incompatible materials such as strong oxidizing agents and strong bases.[4]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are critical for preventing exposure.
Engineering Controls
-
Ensure adequate ventilation, especially in confined areas.[2][4][7]
-
Use a local exhaust ventilation system to control dust.[14]
-
Eyewash stations and safety showers must be close to the workstation location.[2][4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]
-
Skin Protection: Wear impervious, flame/fire-resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter type N95 (US) or type P2 (EN 143).[1][4][7]
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][7] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1][7][11] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7][11]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, oxides of boron, and hydrogen chloride gas may be generated by thermal decomposition.[4][11][12]
-
Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][7][11]
Accidental Release Measures
-
Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and avoid dust formation.[4][5][7][11]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5][7]
-
Containment and Cleanup: Sweep up or vacuum up spillage and collect it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[4][7][11]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5]
-
Possibility of Hazardous Reactions: None under normal processing. Hazardous polymerization does not occur.[4]
-
Conditions to Avoid: Avoid dust formation. Keep away from heat and sources of ignition. Protect from moisture.[4][7]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, oxides of boron, and hydrogen chloride gas.[4]
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not detailed in safety data sheets, the following workflows, represented as diagrams, provide a logical approach to common laboratory scenarios involving 3-aminophenylboronic acid hydrochloride.
Workflow for Handling a Spill
Caption: A decision-making workflow for responding to a spill of 3-aminophenylboronic acid hydrochloride.
Logical Flow for Safe Storage
Caption: A logical flowchart outlining the correct procedure for the storage of 3-aminophenylboronic acid hydrochloride.
Toxicological and Ecological Information
-
Toxicological Information: Data on acute toxicity indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled.[6][7] However, comprehensive toxicological properties have not been thoroughly investigated.[5]
-
Ecological Information: There is no data available on the ecotoxicity of this product. It should not be released into the environment.[4][11]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.[5] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-アミノフェニルボロン酸 ヘミ硫酸塩 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 435530050 [thermofisher.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (m-Aminophenyl)metaboric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful transformation is widely utilized in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of (m-Aminophenyl)metaboric acid hydrochloride with aryl halides.
This compound is a valuable building block, allowing for the introduction of an aniline moiety into a target molecule. The presence of the amino group offers a site for further functionalization, making it a versatile reagent in medicinal chemistry and materials science. The hydrochloride salt form requires careful consideration of the base used in the reaction to ensure both neutralization of the acid and activation of the boronic acid for the catalytic cycle. The protocol outlined below provides a robust starting point for researchers, with recommendations for optimization.
Data Presentation: Reaction Parameters and Expected Yields
The successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the coupling of 3-aminophenylboronic acid derivatives with various aryl bromides, which can be used as a guideline for optimizing the reaction with the hydrochloride salt.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 12 | 75-85 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 110 | 18 | 70-80 |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Deionized water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add toluene (5 mL) and deionized water (1 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 3-Aminophenylboronic Acid Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-aminophenylboronic acid hydrochloride in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile reagent serves as a key building block for the synthesis of various biaryl and substituted aniline derivatives, which are prevalent in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. 3-Aminophenylboronic acid hydrochloride is a valuable bifunctional reagent in this context, possessing both a boronic acid moiety for the cross-coupling reaction and an amino group that can be further functionalized. This allows for the synthesis of complex molecules, including analogues of pharmacologically active compounds.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
While specific yield data for a wide range of couplings with 3-aminophenylboronic acid hydrochloride is not extensively consolidated in single reports, the following table provides representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid and its derivatives under typical palladium-catalyzed conditions. These values can serve as a general guideline for expected reactivity. The reactivity of 3-aminophenylboronic acid hydrochloride is expected to be comparable, although the amino group may influence the electronic properties and require specific optimization.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 92 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (3) | K₃PO₄ | Dioxane | 100 | 88 |
| 4 | 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 85 |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 90 | 96 |
| 6 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | DME | 80 | 94 |
Note: This table is illustrative and based on data for analogous reactions. Actual yields with 3-aminophenylboronic acid hydrochloride may vary and require optimization.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid hydrochloride with aryl halides. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general workflow for the coupling reaction. The specific catalyst, base, solvent, and temperature may require optimization for different aryl halides.
Methodology:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 eq.), 3-aminophenylboronic acid hydrochloride (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine or N-heterocyclic carbene ligand).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Protocol 2: Representative Synthesis of 3'-Amino-4-methylbiphenyl
This protocol describes a representative synthesis of 3'-amino-4-methylbiphenyl from 4-bromotoluene and 3-aminophenylboronic acid hydrochloride.
Materials:
-
4-Bromotoluene
-
3-Aminophenylboronic acid hydrochloride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), 3-aminophenylboronic acid hydrochloride (1.2 mmol, 208 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3'-amino-4-methylbiphenyl.
Applications in Drug Development and Materials Science
The ability to introduce a substituted aminophenyl group into a molecule makes 3-aminophenylboronic acid hydrochloride a valuable reagent in drug discovery. The resulting aminobiphenyl scaffolds are present in a variety of biologically active compounds, including enzyme inhibitors and receptor antagonists. The amino group provides a handle for further chemical modifications, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
In materials science, the incorporation of aminobiphenyl units can influence the electronic and photophysical properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and conductive polymers.
Application of (m-Aminophenyl)metaboric Acid Hydrochloride in Glucose Sensor Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(m-Aminophenyl)metaboric acid hydrochloride, a derivative of phenylboronic acid, has emerged as a significant molecular recognition element in the development of non-enzymatic glucose sensors. Its ability to reversibly bind with cis-diol-containing molecules like glucose forms the basis of various detection platforms, offering a stable and cost-effective alternative to traditional enzyme-based sensors.[1][2] This document provides a detailed overview of its application, including key performance data, experimental protocols, and the underlying signaling mechanisms.
Principle of Detection
The core principle behind the use of (m-Aminophenyl)metaboric acid in glucose sensing lies in the reversible formation of a cyclic boronate ester with the 1,2- or 1,3-diol groups of glucose.[3][4] This binding event can be transduced into a measurable signal through various methods, primarily electrochemical and optical techniques. The "m-amino" (meta-amino) group in the phenyl ring serves as a versatile handle for immobilization onto sensor surfaces or for tuning the electronic properties of the molecule.
Applications in Glucose Sensing
This compound and its derivatives have been successfully integrated into several types of glucose sensors:
-
Electrochemical Sensors: These sensors typically involve the immobilization of (m-Aminophenyl)metaboric acid onto an electrode surface.[5][6] The binding of glucose alters the electrochemical properties of the electrode, which can be measured using techniques like Electrochemical Impedance Spectroscopy (EIS) or Cyclic Voltammetry (CV).[5][6] These sensors are known for their high sensitivity and wide detection ranges.
-
Fluorescent Sensors: In this approach, the boronic acid moiety is often coupled with a fluorophore.[3][4][7] The interaction with glucose modulates the fluorescence intensity of the dye, providing an optical readout.[4] These sensors are particularly useful for continuous monitoring and imaging applications.[3][7]
-
Hydrogel-Based Sensors: (m-Aminophenyl)metaboric acid can be incorporated into hydrogel matrices. The binding of glucose causes changes in the hydrogel's volume due to osmotic pressure shifts, which can be detected optically.[8]
Quantitative Sensor Performance
The performance of glucose sensors utilizing (m-Aminophenyl)metaboric acid derivatives varies depending on the sensor design and detection method. The following table summarizes key quantitative data from various studies.
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Electrochemical Impedance Sensor | Glucose | 8.53 x 10⁻⁹ M | Not specified | 4.0 ± 0.6 s | [5][6][9] |
| Conducting Polymer-Based Sensor | Glucose | 0.49 µM | 0.9 - 9.1 µM | Not specified | A disposable sandwich-type electrochemical sensor for selective detection of glucose was established.[10] |
| Diboronic Acid Fluorescent Probe | Glucose | 1.37 µM | 48.8 µM - 12.5 mM | ~5 minutes | The B-H plots of Mc-CDBA and Ca-CDBA showed a good linear relationship in the range of glucose concentration from 48.8 μM to 12.5 mM (R2 = 0.996) and 24.4 μM to 12.5 mM (R2 = 0.997), respectively, which indicates that the probes could sensitively quantify glucose in complex media.[11] |
| Amperometric Graphene Electrode | Glucose | 0.023 µM | 0.03 - 4.5 mM | < 5 s | [10] |
Experimental Protocols
Protocol 1: Fabrication of an Electrochemical Impedance Sensor
This protocol describes the one-step functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose detection.[5][6]
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
3-Aminophenylboronic acid
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide solution
-
Glucose standards
-
Electrochemical workstation (for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)
Procedure:
-
Electrode Cleaning: Clean the SPCE by cycling the potential in a suitable electrolyte solution (e.g., 0.1 M H₂SO₄) until a stable cyclic voltammogram is obtained. Rinse with deionized water and dry under a stream of nitrogen.
-
Electropolymerization: Prepare a solution of 3-aminophenylboronic acid in a suitable buffer (e.g., PBS). Immerse the cleaned SPCE into this solution and perform electropolymerization by cycling the potential in a range of -0.2 V to 1.0 V for a set number of cycles. This will form a poly(aminophenylboronic acid) film on the electrode surface.
-
Characterization:
-
Confirm the functionalization by running Cyclic Voltammetry in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻). A decrease in the peak currents compared to the bare electrode indicates successful surface modification.[5][6]
-
Use Scanning Electron Microscopy (SEM) to visualize the morphology of the polymer film on the electrode surface.[5][6]
-
-
Glucose Detection:
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements in the redox probe solution with the functionalized electrode.
-
Add aliquots of glucose standard solutions to the electrochemical cell and record the EIS spectra after each addition. The change in charge transfer resistance (Rct) will be proportional to the glucose concentration.
-
Protocol 2: Synthesis of a Fluorescent Diboronic Acid Probe
This protocol outlines a general synthetic route for a diboronic acid-based fluorescent glucose probe, inspired by anthracene-based derivatives.[3][4][7]
Materials:
-
Anthracene derivative (e.g., 9,10-bis(bromomethyl)anthracene)
-
(m-Aminomethylphenyl)boronic acid derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the anthracene derivative and the (m-aminomethylphenyl)boronic acid derivative in DMF.
-
Base Addition: Add DIPEA to the reaction mixture.
-
Reaction Conditions: Degas the mixture and purge with nitrogen. Stir the reaction at a specified temperature (e.g., 50 °C) for a set duration (e.g., 12 hours) under a nitrogen atmosphere.[4]
-
Workup and Purification:
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final fluorescent diboronic acid probe.
-
-
Characterization: Confirm the structure and purity of the synthesized probe using techniques like LC-MS and NMR spectroscopy.[4]
Signaling Pathways and Experimental Workflows
Caption: Reversible binding of glucose to (m-Aminophenyl)metaboric acid.
Caption: Workflow for electrochemical glucose detection.
Caption: Signaling pathway for fluorescent glucose sensing.
Conclusion
This compound is a versatile and promising recognition element for the development of next-generation glucose sensors. Its stability, cost-effectiveness, and adaptability to various sensing platforms make it a compelling alternative to traditional enzymatic methods. Further research and development in this area, particularly focusing on improving selectivity and in-vivo stability, will be crucial for its translation into clinical and point-of-care applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.ufmg.br [repositorio.ufmg.br]
- 6. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. researchgate.net [researchgate.net]
- 11. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Amines Following Pre-Column Derivatization with 3-Aminophenylboronic Acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the derivatization of primary and secondary amines with 3-aminophenylboronic acid (3-APB) for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Since many aliphatic amines lack a significant chromophore, direct detection at low concentrations is challenging. This method utilizes the diazotization of the amino group on 3-APB to form a reactive diazonium salt. This intermediate then couples with primary and secondary amines to yield a stable azo-boronic acid derivative. The resulting molecule possesses a strong chromophore, enabling sensitive detection by HPLC. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals for the derivatization and quantification of amines.
Introduction
The quantitative analysis of amines is a critical aspect of various scientific disciplines, including pharmaceutical analysis, environmental monitoring, and food chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these compounds. However, a significant challenge in the HPLC analysis of many aliphatic amines is their lack of a suitable chromophore, which limits their detectability using standard UV-Vis detectors.
To overcome this limitation, pre-column derivatization is a widely employed strategy.[1] This process involves a chemical reaction that converts the analyte into a derivative with enhanced detection properties. This application note details a proposed method for the derivatization of primary and secondary amines using 3-aminophenylboronic acid. The protocol is based on the well-established chemistry of diazotization and azo coupling.[2][] The aromatic amine group of 3-APB is converted into a diazonium salt, which then reacts with the target amine to form a highly conjugated azo derivative. This derivative can be readily detected by UV-Vis spectrophotometry, significantly improving the sensitivity of the analysis. The presence of the boronic acid moiety may also offer unique chromatographic interactions and potential for selective extraction or detection in future applications.[4]
Chemical Principle
The derivatization process occurs in two main steps:
-
Diazotization of 3-Aminophenylboronic Acid: In the presence of a cold, acidic solution of sodium nitrite, the primary aromatic amino group of 3-aminophenylboronic acid is converted into a diazonium salt.[5] This reaction creates a highly reactive electrophile.
-
Azo Coupling: The diazonium salt of 3-APB is then introduced to the amine sample. The diazonium ion couples with primary or secondary aliphatic or aromatic amines to form a stable azo compound.[6] This reaction results in a derivative with a strong chromophore, suitable for UV-Vis detection.
Experimental Protocols
3.1. Materials and Reagents
-
Amine standards (e.g., methylamine, diethylamine, aniline)
-
3-Aminophenylboronic acid (3-APB), 98% or higher purity
-
Sodium nitrite (NaNO₂), analytical grade
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium bicarbonate (NaHCO₃), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or deionized
-
0.45 µm syringe filters
3.2. Preparation of Solutions
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a 1:1 (v/v) mixture of methanol and water. Store at 4°C.
-
3-Aminophenylboronic Acid Solution (10 mg/mL): Dissolve 50 mg of 3-APB in 5 mL of 0.1 M HCl. Prepare this solution fresh daily.
-
Sodium Nitrite Solution (5% w/v): Dissolve 0.5 g of NaNO₂ in 10 mL of deionized water. Prepare this solution fresh and keep on ice.
-
Sodium Bicarbonate Solution (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of deionized water.
3.3. Derivatization Protocol
This protocol is a proposed method and may require optimization for specific amines and sample matrices.
-
Diazotization of 3-APB:
-
In a 2 mL microcentrifuge tube, add 200 µL of the 10 mg/mL 3-APB solution.
-
Place the tube in an ice bath and allow it to cool for 5 minutes.
-
Slowly add 100 µL of the chilled 5% sodium nitrite solution dropwise while vortexing.
-
Keep the reaction mixture on ice for 15 minutes to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling Reaction:
-
In a separate 2 mL microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add 200 µL of the 1 M sodium bicarbonate solution to make the solution basic.
-
Slowly add 100 µL of the freshly prepared 3-APB diazonium salt solution to the amine solution while vortexing.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Sample Preparation for HPLC:
-
Neutralize the reaction mixture by adding 50 µL of 1 M HCl.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system.
-
3.4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV-Vis at 350 nm (This wavelength should be optimized based on the UV-Vis spectrum of the specific amine derivative)
-
Injection Volume: 10 µL
Data Presentation
The following table presents hypothetical quantitative data for the analysis of three different amines using the proposed derivatization and HPLC method. This data is for illustrative purposes and actual results may vary.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) (0.1 - 10 µg/mL) |
| Methylamine | 5.8 | 0.05 | 0.15 | 0.9992 |
| Diethylamine | 8.2 | 0.04 | 0.12 | 0.9995 |
| Aniline | 12.5 | 0.02 | 0.06 | 0.9998 |
Table 1: Hypothetical Quantitative Data for Derivatized Amines.
Troubleshooting
-
Low Derivatization Yield: Ensure the sodium nitrite solution is fresh and the diazotization reaction is kept at 0-5°C. The diazonium salt is unstable at higher temperatures.
-
Multiple Peaks for a Single Analyte: This may indicate an incomplete reaction or degradation of the derivative. Optimize the reaction time and temperature. Ensure prompt analysis after derivatization.
-
Broad or Tailing Peaks: The boronic acid moiety can interact with free silanols on the silica-based column. Using a column with end-capping or a mobile phase with a competitive agent can mitigate this. The use of a Primesep P column, which has a cation-exchange fragment, could also be explored for improved peak shape.[7]
Conclusion
The proposed pre-column derivatization method using 3-aminophenylboronic acid offers a promising approach for the sensitive HPLC-UV analysis of primary and secondary amines. The diazotization and azo coupling reactions are well-established and can be adapted for a variety of amine analytes. The resulting azo-boronic acid derivatives are expected to have strong UV absorbance, enabling low detection limits. While this application note provides a detailed starting protocol, optimization of the reaction and chromatographic conditions is recommended for specific applications to achieve the best performance.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Diazotisation [organic-chemistry.org]
- 4. waters.com [waters.com]
- 5. byjus.com [byjus.com]
- 6. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Overview [jove.com]
- 7. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis and Polymerization of Boronate-Functionalized Monomers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a boronate-functionalized monomer, N-(3-boronophenyl)methacrylamide, derived from (m-Aminophenyl)metaboric acid hydrochloride. It further outlines a method for the subsequent polymerization of this monomer to create functional polymers with potential applications in drug delivery. These boronic acid-containing polymers are of significant interest due to their ability to respond to pH changes and interact with diol-containing molecules, such as sugars, making them "smart" materials for targeted therapeutic release.[1][2]
Introduction
Boronic acid-functionalized polymers have emerged as a versatile class of materials in the biomedical field, particularly in the development of drug delivery systems.[3] The inherent pH-responsive nature of the boronic acid group, coupled with its ability to form reversible covalent bonds with 1,2- and 1,3-diols, allows for the design of intelligent materials that can release therapeutic payloads in specific physiological environments.[4] For instance, the acidic tumor microenvironment or the high glucose levels in diabetic patients can act as triggers for drug release from these polymer matrices.
This compound serves as a readily available starting material for the synthesis of polymerizable monomers. By functionalizing the amino group with a polymerizable moiety, such as a methacrylamide group, a versatile monomer is created that can be incorporated into various polymer architectures. This application note details the synthesis of N-(3-boronophenyl)methacrylamide and its subsequent polymerization, providing researchers with a foundational protocol for developing novel boronate-functionalized materials for advanced drug delivery applications.
Experimental Protocols
Part 1: Synthesis of N-(3-boronophenyl)methacrylamide
This protocol describes the N-acylation of this compound with methacryloyl chloride to yield the desired boronate-functionalized monomer.[5]
Materials:
-
This compound (or 3-Aminophenylboronic acid hemisulfate)
-
Methacryloyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydroquinone (as an inhibitor)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension while stirring.
-
In a separate flask, dissolve methacryloyl chloride (1.1 eq) in anhydrous DCM.
-
Add the methacryloyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of hydroquinone to inhibit polymerization.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-(3-boronophenyl)methacrylamide as a solid.
Part 2: Free Radical Polymerization of N-(3-boronophenyl)methacrylamide
This protocol outlines the synthesis of a homopolymer from the boronate-functionalized monomer using a free radical initiator.
Materials:
-
N-(3-boronophenyl)methacrylamide
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or 4,4′-Azobis(4-cyanovaleric acid) (ACVA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Methanol or Diethyl ether (for precipitation)
Procedure:
-
Dissolve N-(3-boronophenyl)methacrylamide (1.0 eq) and AIBN (0.01-0.02 eq) in anhydrous DMF in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70-80 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
After the polymerization period, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent such as methanol or diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
Table 1: Summary of Quantitative Data for Synthesis and Polymerization
| Parameter | Value | Method of Determination |
| Monomer Synthesis | ||
| Typical Yield | 75-90% | Gravimetric analysis after purification |
| Purity | >95% | ¹H NMR, ¹³C NMR Spectroscopy |
| Polymerization | ||
| Monomer Conversion | >90% | ¹H NMR Spectroscopy |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol (variable) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 (for free radical) | Gel Permeation Chromatography (GPC) |
Note: Specific characterization data such as NMR chemical shifts will vary depending on the exact structure and solvent used. Researchers should perform their own characterization for verification.
Visualizations
Caption: Experimental workflow for the synthesis of N-(3-boronophenyl)methacrylamide and its subsequent free radical polymerization.
Caption: Proposed signaling pathway for pH-triggered drug release from a boronate-functionalized polymer carrier.
References
Application Notes: (m-Aminophenyl)metaboric acid hydrochloride as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(m-Aminophenyl)metaboric acid hydrochloride, also known as 3-aminophenylboronic acid hydrochloride, is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic amino group and a versatile boronic acid moiety, allows for sequential or orthogonal functionalization, making it an ideal scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two of its most common and powerful applications: palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation. These reactions are fundamental in the synthesis of biaryl compounds and amides, which are prevalent motifs in a vast array of pharmaceuticals, including kinase and PARP inhibitors.[1][2]
Key Applications
The dual reactivity of (m-aminophenyl)metaboric acid allows for its strategic incorporation into synthetic routes. The boronic acid group is a venerable partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3] Concurrently, the amino group can serve as a nucleophile in amide bond formation, a critical reaction in the synthesis of peptides and numerous drug candidates.[4][5]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3] (m-Aminophenyl)metaboric acid is an excellent substrate for this reaction, allowing for the synthesis of 3-amino-substituted biaryl compounds. These structures are key intermediates in the development of various therapeutic agents.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Amide Bond Formation
The amino group of (m-aminophenyl)metaboric acid can be readily acylated to form amide bonds. This reaction is pivotal in extending the molecular framework and introducing functionalities that can modulate the biological activity of the target molecule. The reaction can be performed either through an activated carboxylic acid derivative (e.g., an acyl chloride) under Schotten-Baumann conditions or by using modern coupling reagents that facilitate the reaction directly from a carboxylic acid.[5][6]
Diagram of the Amide Coupling Workflow
Caption: Workflow for amide bond formation.
Quantitative Data from Representative Reactions
The following tables summarize quantitative data for representative Suzuki-Miyaura and amide coupling reactions using 3-aminophenylboronic acid or its derivatives.
Table 1: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with 2-Bromopyridine [1]
| Parameter | Value |
| Reactants | |
| 3-Aminophenylboronic acid | 3.2 mmol |
| 2-Bromopyridine | 3.2 mmol |
| Catalyst | |
| Pd(PPh₃)₄ | 0.32 mmol (10 mol%) |
| Base | |
| K₂CO₃ (anhydrous) | 6.3 mmol |
| Solvent System | |
| 1,2-Dimethoxyethane (DME) | 50 mL |
| Water | 0.66 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Atmosphere | Argon |
| Duration | Overnight |
| Product | |
| 3-(2-Pyridyl)aniline | |
| Yield | 42% |
| Purity/Analytical Data | LC-MS: tR = 1.46 min; m/z = 171.2 [M+H]⁺ |
Table 2: Amide Coupling of an Amine with 4-Nitrobenzoyl Chloride (Representative Protocol) [6]
| Parameter | Value |
| Reactants | |
| Amine (e.g., 2-(3-chlorophenyl)ethan-1-amine) | 1.0 mmol |
| 4-Nitrobenzoyl chloride | 1.0 mmol |
| Base | |
| Triethylamine | 1.2 mmol |
| Solvent | |
| Dichloromethane (DCM) | 30 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Duration | 30 minutes |
| Product | |
| N-(3-chlorophenethyl)-4-nitrobenzamide | |
| Yield | Not specified, but reaction confirmed by TLC |
| Purity/Analytical Data | Characterized by ¹H NMR, ¹³C NMR, UV, and MS |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Pyridyl)aniline via Suzuki-Miyaura Coupling[1]
Materials:
-
3-Aminophenylboronic acid (or its hydrochloride/hemisulfate salt, with appropriate base adjustment)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a reaction flask, add 2-bromopyridine (0.5 g, 3.2 mmol), 3-aminophenylboronic acid (0.49 g, 3.2 mmol), anhydrous K₂CO₃ (0.87 g, 6.3 mmol), and Pd(PPh₃)₄ (0.36 g, 0.32 mmol).
-
Add 1,2-dimethoxyethane (50 mL) and water (0.66 mL) to the flask.
-
Purge the suspension with argon for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under an argon atmosphere and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Separate the organic and aqueous phases. Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane-EtOAc as the eluent to obtain 3-(2-pyridyl)aniline.[1]
Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)[5][6]
Materials:
-
This compound
-
Acyl chloride (e.g., 4-nitrobenzoyl chloride) (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the tertiary amine base (2.1-2.5 equivalents to neutralize the hydrochloride and the HCl byproduct) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride (1.05 equivalents) in the anhydrous solvent.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.[5][6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to readily participate in both Suzuki-Miyaura cross-coupling and amide bond formation allows for the efficient construction of diverse molecular scaffolds. The protocols provided herein offer robust starting points for the application of this reagent in the synthesis of novel compounds for biological evaluation.
References
Application Notes and Protocols for Heck Coupling Reactions with 3-Aminophenylboronic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2][3] This reaction is highly valued for its ability to form carbon-carbon bonds with significant functional group tolerance.[1] A notable variation, often termed the oxidative Heck reaction, utilizes arylboronic acids as the coupling partner in place of aryl halides.[4][5][6] This approach is considered more environmentally benign as it can avoid the generation of halide waste.[6]
3-Aminophenylboronic acid hydrochloride is a versatile bifunctional reagent used in a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[7] Its presence provides a scaffold for further functionalization, making it a valuable building block in the synthesis of pharmaceuticals and complex organic materials.[4][8] These application notes provide a detailed experimental setup for the Heck coupling reaction utilizing 3-aminophenylboronic acid hydrochloride.
Reaction Principle and Catalytic Cycle: The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] In the case of arylboronic acids, the cycle is initiated by the formation of an arylpalladium(II) intermediate. This is followed by coordination and insertion of the alkene, β-hydride elimination to release the product, and regeneration of the active catalyst.[1][2] An oxidant or additive is often required when starting with arylboronic acids.[4][5]
Caption: Catalytic cycle for the Heck reaction using an arylboronic acid.
Experimental Protocol: Heck Coupling of 3-Aminophenylboronic Acid Hydrochloride with n-Butyl Acrylate
This protocol details a representative procedure for the palladium-catalyzed Heck coupling of 3-aminophenylboronic acid hydrochloride with n-butyl acrylate. The conditions are adapted from general procedures for Heck reactions involving arylboronic acids.[4][5][9]
1. Materials and Reagents:
-
Substrates:
-
3-Aminophenylboronic acid hydrochloride
-
n-Butyl acrylate
-
-
Catalyst:
-
Palladium(II) acetate (Pd(OAc)₂)
-
-
Additive/Oxidant:
-
N-Bromosuccinimide (NBS)
-
-
Solvent:
-
Toluene, anhydrous
-
-
Base (for workup):
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Drying Agent:
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Purification:
-
Silica gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate mixture
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
2. Safety Precautions:
-
3-Aminophenylboronic acid hydrochloride: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Palladium(II) acetate: Handle with care as palladium compounds can be toxic.
-
N-Bromosuccinimide: Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Toluene: Flammable and toxic. Handle in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
3. Reaction Setup and Procedure:
The following workflow outlines the key steps from reaction setup to product isolation.
Caption: General experimental workflow for the Heck coupling reaction.
Step-by-Step Method:
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid hydrochloride (1.0 mmol, 1 equiv.).
-
Reagent Addition: Sequentially add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), N-bromosuccinimide (NBS) (0.3 mmol, 30 mol%), and anhydrous toluene (10 mL).[4]
-
Alkene Addition: Add n-butyl acrylate (1.0 mmol, 1 equiv.) to the stirring mixture.
-
Reaction Conditions: Seal the flask and stir the mixture at room temperature (25 °C) for 12 hours under an inert atmosphere (Nitrogen or Argon).[4][5]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to afford the pure product, Butyl (E)-3-(3-aminophenyl)acrylate.
-
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Heck reaction is highly dependent on parameters such as the catalyst, solvent, additives, and temperature. The following table summarizes representative conditions for the Heck coupling of an arylboronic acid with an alkene, based on literature precedents.[4][5] This serves as a guide for optimizing the specific reaction with 3-aminophenylboronic acid hydrochloride.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | None | Toluene | 25 | 12 | < 5 |
| 2 | Pd(OAc)₂ (5) | NBS (30) | Toluene | 25 | 12 | ~75-85 |
| 3 | Pd(OAc)₂ (5) | NBS (30) | DMF | 25 | 12 | ~60-70 |
| 4 | Pd(OAc)₂ (5) | CuBr (30) | Toluene | 25 | 12 | ~40-50 |
| 5 | PdCl₂(PPh₃)₂ (5) | NBS (30) | Toluene | 60 | 8 | ~70-80 |
Table based on optimized conditions for similar reactions reported in the literature.[4][5] Yields are illustrative and may vary for the specific substrates.
Conclusion: This document provides a comprehensive protocol for the Heck coupling of 3-aminophenylboronic acid hydrochloride. The reaction offers a reliable method for synthesizing substituted alkenes, which are important intermediates in drug development and materials science.[8] The provided workflow, catalytic cycle, and optimization data serve as a robust starting point for researchers employing this valuable transformation. Careful adherence to the safety protocols is essential for the successful and safe execution of this experiment.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Heck cross coupling reaction | PPTX [slideshare.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-アミノフェニルボロン酸 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 9. books.rsc.org [books.rsc.org]
Application Notes: Utilizing 3-Aminophenylboronic Acid Hydrochloride for Covalent Protein Immobilization
Introduction
3-Aminophenylboronic acid (APBA) provides a powerful and versatile method for the immobilization of proteins, particularly glycoproteins. The core principle of this technique lies in the specific and reversible covalent interaction between the boronic acid moiety and cis-diol groups present on the carbohydrate chains of glycoproteins.[1][2] This reaction forms a stable five- or six-membered cyclic ester, effectively tethering the protein to a surface or matrix functionalized with APBA.[1][3] The bond formation is typically favored under neutral to alkaline pH conditions, while dissociation and subsequent elution of the bound protein can be triggered by lowering the pH to an acidic range or by introducing a competing diol-containing molecule like sorbitol.[4][5] This pH-dependent reversibility allows for controlled protein capture and release.
The primary advantage of using APBA is its ability to facilitate oriented immobilization, especially for antibodies. Since the carbohydrate moieties are predominantly located in the Fc (Fragment, crystallizable) region of an antibody, APBA-functionalized surfaces can bind antibodies in a uniform, "end-on" orientation.[4] This leaves the antigen-binding sites (Fab region) fully exposed and accessible, significantly enhancing the sensitivity and performance of immunoassays and biosensors compared to random immobilization methods like physical adsorption or standard amine coupling.[4][6]
Key Applications
-
Biosensor Development: APBA is widely used to modify electrode surfaces (e.g., gold, glassy carbon) for the fabrication of electrochemical biosensors. Immobilized enzymes (like horseradish peroxidase or glucose oxidase) and antibodies on these surfaces enable the sensitive detection of various analytes, from hydrogen peroxide to specific antigens.[1][7]
-
Protein and Glycopeptide Enrichment: APBA-functionalized materials, such as magnetic beads or monolithic columns, are highly effective for selectively capturing and enriching glycoproteins or glycopeptides from complex biological samples like cell lysates or serum.[1][8] This is a crucial sample preparation step for downstream analysis techniques, including mass spectrometry (e.g., MALDI-TOF-MS).[8][9]
-
Affinity Chromatography: Immobilized APBA serves as an affinity ligand for the chromatographic separation and purification of cis-diol-containing molecules, including glycoproteins, nucleotides, and ribonucleosides.[5]
-
Targeted Drug Delivery and Diagnostics: Nanoparticles functionalized with APBA can be used to target glycosylated proteins or cell surface glycans, opening avenues for targeted therapeutic delivery and diagnostic applications.[10][11]
Data Presentation
Quantitative analysis of protein immobilization is critical for evaluating the efficiency and capacity of a given support material. The data below, compiled from various studies, highlights the performance of different APBA-based immobilization platforms.
| Support Material / Method | Target Protein / Ligand | Immobilization Capacity / Efficiency | Reference |
| Aniline-linked APBA on QCM Chip | Antibody | 408.1 ng/cm² | [6] |
| Fe₃O₄/ZIF-8/APBA Nanoparticles | Bovine Serum Albumin (BSA) | 1017.0 mg/g | [12] |
| Poly(acrylic acid)-grafted Bacterial Cellulose | Recombinant Human Osteopontin | 97% | [12] |
| APBA-Functionalized Magnetic Beads | Glycoproteins (e.g., RNase B) | Effective separation for MALDI-TOF-MS | [8] |
Experimental Protocols & Visualizations
Protocol 1: Immobilization of Glycoproteins on Magnetic Beads for Enrichment
This protocol details the procedure for functionalizing carboxyl-terminated magnetic beads with 3-aminophenylboronic acid for the selective capture of glycoproteins from a complex mixture. This method is adapted from procedures used for sample preparation prior to mass spectrometry analysis.[8]
Materials:
-
Carboxylic acid-terminated magnetic beads
-
3-Aminophenylboronic acid hydrochloride (APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Washing Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Binding/Incubation Buffer: 0.2 M Ammonium Acetate, pH 8.8[5]
-
Elution Buffer: 0.1 M Formic Acid or 0.2 M Sorbitol in Binding Buffer[5]
-
Protein sample containing glycoproteins
-
Magnetic separator
Procedure:
-
Bead Activation: a. Resuspend magnetic beads in Activation Buffer. b. Add EDC and NHS to the bead suspension to activate the carboxyl groups. c. Incubate for 15-30 minutes at room temperature with gentle mixing. d. Place the tube on a magnetic separator, discard the supernatant, and wash the beads twice with Activation Buffer.
-
APBA Coupling: a. Dissolve APBA in Coupling Buffer. b. Resuspend the activated beads in the APBA solution. c. Incubate for 2-4 hours at room temperature with gentle rotation to facilitate the amide bond formation between the activated carboxyl groups and the amine group of APBA. d. Magnetically separate the beads and wash them thoroughly with PBST to remove any unreacted APBA.
-
Glycoprotein Binding: a. Resuspend the APBA-functionalized beads in Binding Buffer. b. Add the protein sample to the bead suspension. The sample should be buffer-exchanged into the Binding Buffer or diluted 1:1 with it.[5] c. Incubate for 1-2 hours at room temperature with gentle rotation to allow the boronic acid to bind to the cis-diols of the glycoproteins.
-
Washing: a. After incubation, separate the beads using the magnetic separator and collect the supernatant (this contains non-glycoproteins). b. Wash the beads three to five times with Binding Buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the beads in Elution Buffer. b. Incubate for 10-15 minutes at room temperature to dissociate the boronate ester complex. c. Magnetically separate the beads and collect the supernatant, which now contains the enriched glycoproteins. The sample is ready for downstream analysis (e.g., SDS-PAGE, MALDI-TOF-MS).
Protocol 2: Surface Functionalization of a Gold Electrode for Biosensing
This protocol describes a general method for modifying a gold electrode surface with 3-aminophenylboronic acid to create a biosensor for oriented antibody immobilization. The method utilizes a self-assembled monolayer (SAM) of a carboxyl-terminated thiol, followed by APBA coupling.
Materials:
-
Gold electrode (e.g., QCM crystal, SPR chip)
-
Piranha solution (H₂SO₄:H₂O₂ mixture - EXTREME CAUTION REQUIRED ) or Argon plasma cleaner
-
Ethanol, deionized water
-
11-Mercaptoundecanoic acid (MUA)
-
3-Aminophenylboronic acid hydrochloride (APBA)
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4
-
Glycoprotein (e.g., antibody) solution for immobilization
-
Blocking solution (e.g., Bovine Serum Albumin or ethanolamine)
Procedure:
-
Electrode Cleaning: a. Thoroughly clean the gold surface to ensure a pristine layer for SAM formation. This can be done by immersion in Piranha solution for 1-2 minutes followed by extensive rinsing with deionized water and ethanol, or by treatment with an Argon plasma cleaner. b. Dry the electrode under a stream of nitrogen.
-
SAM Formation: a. Prepare a solution of MUA in ethanol (e.g., 1-10 mM). b. Immerse the clean gold electrode in the MUA solution and incubate for 12-24 hours at room temperature to allow the formation of a dense, self-assembled monolayer. c. Rinse the electrode thoroughly with ethanol and deionized water to remove non-chemisorbed MUA.
-
Surface Activation and APBA Coupling: a. Immerse the MUA-modified electrode in Activation Buffer containing EDC and NHS for 30 minutes to activate the terminal carboxyl groups of the SAM. b. Rinse briefly with deionized water. c. Immediately immerse the activated electrode in a solution of APBA in Coupling Buffer. d. Incubate for 1-2 hours at room temperature. e. Rinse with Coupling Buffer and deionized water to remove excess reagents.
-
Protein Immobilization: a. Apply the antibody or other glycoprotein solution (in a buffer of pH ~8.5) to the APBA-functionalized surface. b. Incubate for 1 hour at room temperature in a humid chamber to prevent evaporation. c. The boronic acid groups will react with the carbohydrate moieties on the protein's Fc region, leading to oriented immobilization.
-
Blocking and Stabilization: a. Rinse the surface to remove unbound protein. b. Immerse the electrode in a blocking solution (e.g., 1% BSA or 1 M ethanolamine) to block any remaining active sites and prevent non-specific binding of future analytes. c. The biosensor is now ready for analyte detection experiments.
References
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid-based approach for separation and immobilization of glycoproteins and its application in sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Boronic Acid Ester Starting Materials from their Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boronic acid esters are critical building blocks in modern organic synthesis, particularly in the realm of drug discovery and development, where they serve as key intermediates in cross-coupling reactions such as the Suzuki-Miyaura coupling. While boronic acids are commonly used, their corresponding hydrochloride salts often present a challenge for direct esterification due to the presence of the salt and potential for side reactions. This document provides a detailed application note and protocol for the efficient preparation of boronic acid pinacol esters directly from their hydrochloride salt precursors. The featured protocol offers a straightforward and high-yielding method, facilitating the seamless incorporation of these valuable motifs into synthetic workflows.
Introduction
Boronic acids and their ester derivatives are indispensable tools in contemporary medicinal chemistry and process development. Their utility stems from their versatility in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. However, boronic acids bearing basic functional groups, such as amino moieties, are often isolated and stored as hydrochloride salts to improve their stability and handling. The direct conversion of these salts to their corresponding boronic esters can be non-trivial. Standard esterification conditions may be incompatible with the acidic nature of the salt, leading to low yields or the need for multi-step procedures involving neutralization and subsequent esterification.
This application note details a robust and efficient one-pot protocol for the synthesis of boronic acid pinacol esters from their hydrochloride salts. The method utilizes anhydrous magnesium sulfate to facilitate a smooth and high-yielding transformation.
Signaling Pathways and Logical Relationships
The conversion of a boronic acid hydrochloride salt to its corresponding pinacol ester involves a direct esterification reaction. The logical workflow for this process is outlined below.
Figure 1. Experimental workflow for the preparation of a boronic acid pinacol ester from its hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester from 4-Aminophenylboronic Acid Hydrochloride
This protocol is adapted from a reported procedure for the synthesis of 4-aminophenylboronic acid pinacol ester.[1]
Materials:
-
4-Aminophenylboronic acid hydrochloride
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add 4-aminophenylboronic acid hydrochloride (20 g), pinacol (19.2 g), and anhydrous magnesium sulfate (46.6 g).[1]
-
Add 250 mL of anhydrous tetrahydrofuran to the flask.[1]
-
Stir the reaction mixture at room temperature for 5 hours.[1]
-
Upon completion of the reaction, filter the mixture to remove the solid magnesium salts.
-
Wash the collected organic filtrate twice with a saturated sodium chloride solution.[1]
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the final product.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-aminophenylboronic acid pinacol ester from its hydrochloride salt as described in the protocol.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Product | Yield (%) |
| 4-Aminophenylboronic acid hydrochloride | Pinacol, Anhydrous MgSO₄ | Tetrahydrofuran | 5 | 4-Aminophenylboronic acid pinacol ester | 76[1] |
Discussion
The provided protocol offers a direct and efficient method for the esterification of a boronic acid hydrochloride salt. The use of anhydrous magnesium sulfate is crucial for the success of the reaction. It likely serves a dual purpose: acting as a dehydrating agent to drive the esterification equilibrium towards the product and potentially as a mild Lewis acid to activate the boronic acid. Furthermore, it may also interact with the hydrochloride, facilitating the reaction.
This one-pot procedure avoids a separate neutralization step, streamlining the synthesis and minimizing potential product loss. The 76% yield for the synthesis of 4-aminophenylboronic acid pinacol ester demonstrates the effectiveness of this method.[1] This approach is expected to be applicable to a range of other boronic acid hydrochloride salts, providing a valuable tool for medicinal chemists and drug development professionals.
Conclusion
The direct conversion of boronic acid hydrochloride salts to their corresponding pinacol esters is a valuable transformation in organic synthesis. The detailed protocol and data presented herein offer a practical and high-yielding solution for researchers. This method facilitates the preparation of key building blocks for drug discovery and development, enhancing the efficiency of synthetic workflows.
References
The Role of (m-Aminophenyl)metaboric Acid Hydrochloride in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
(m-Aminophenyl)metaboric acid hydrochloride , more commonly known in the scientific literature as 3-aminophenylboronic acid hydrochloride , serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its primary utility lies in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in modern medicinal chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to construct complex biaryl and hetero-biaryl scaffolds that are prevalent in many drug molecules.
The strategic placement of the amino group at the meta-position of the phenylboronic acid offers a valuable point for further chemical modification. This dual functionality allows for the sequential or orthogonal introduction of diverse molecular fragments, making it an indispensable tool for generating libraries of compounds for drug discovery and for the total synthesis of complex active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the stability and handling of the reagent.
Key Applications in Pharmaceutical Synthesis
The principal application of 3-aminophenylboronic acid hydrochloride is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide (or triflate), a transformation that is fundamental to the synthesis of numerous drug classes.
Synthesis of Biaryl Cores for Kinase Inhibitors: A significant number of kinase inhibitors, a class of drugs often used in oncology, feature a biaryl or hetero-biaryl core structure. 3-Aminophenylboronic acid hydrochloride is frequently employed to introduce an aminophenyl group, which can be a key pharmacophoric element or a handle for further derivatization to optimize the drug's potency, selectivity, and pharmacokinetic properties.
Formation of Hetero-biaryl Linkages: The Suzuki-Miyaura reaction is highly tolerant of a wide range of functional groups and is particularly effective in coupling with heterocyclic partners. This makes 3-aminophenylboronic acid hydrochloride a valuable reagent for the synthesis of complex hetero-biaryl intermediates, which are common in antiviral, antibacterial, and anti-inflammatory agents.
Quantitative Data Summary
The efficiency of Suzuki-Miyaura coupling reactions involving 3-aminophenylboronic acid hydrochloride can vary depending on the specific substrates, catalyst system, and reaction conditions. Below is a summary of typical quantitative data reported in the synthesis of biaryl pharmaceutical intermediates.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Aminophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 | 4 | 85-95 |
| 3-Aminophenylboronic acid | Heteroaryl Chloride | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 12 | 70-88 |
| 3-Aminophenylboronic acid | Aryl Triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 90-98 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-aminophenylboronic acid hydrochloride and an aryl halide to produce a biaryl amine intermediate.
Materials:
-
3-Aminophenylboronic acid hydrochloride (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 eq.), 3-aminophenylboronic acid hydrochloride (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Synthetic Pathway and Workflow
The following diagrams illustrate the central role of 3-aminophenylboronic acid in the Suzuki-Miyaura coupling and the general workflow for synthesizing a biaryl pharmaceutical intermediate.
Application Notes and Protocols: Immobilization of 3-Aminophenylboronic Acid on Metal Substrates for Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of 3-aminophenylboronic acid (3-APBA) onto various metal substrates for the development of electrochemical and optical sensors. The primary applications covered are the detection of glucose and glycated hemoglobin (HbA1c), critical analytes in diabetes management and biomedical research.
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile functional molecule for the development of affinity-based biosensors. Its boronic acid moiety forms reversible covalent bonds with cis-diol-containing molecules, such as glucose and the glycated portion of HbA1c. The amino group provides a convenient handle for immobilization onto various surfaces. This document outlines three common and effective methods for attaching 3-APBA to metal substrates: self-assembled monolayers (SAMs) on gold, electropolymerization on platinum or gold, and layer-by-layer (LbL) assembly on silver nanoparticles.
Data Presentation: Performance of 3-APBA Based Sensors
The following tables summarize the analytical performance of various sensors utilizing immobilized 3-APBA for the detection of glucose and HbA1c.
Table 1: Performance Comparison of 3-APBA Based Glucose Sensors
| Immobilization Method | Substrate | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Electropolymerization | Platinum-Iridium | Amperometry | 0.03–4.5 mM | 0.023 µM | [1] |
| Covalent Bonding on Polymer | Conducting Polymer | Voltammetry | 0.9–9.1 µM | 0.49 µM | [2] |
| Electropolymerization | Glassy Carbon Electrode | Amperometry | 2.975 µM - 2.087 mM | 0.0304 mM | [3] |
| Functionalized Nanocomposite | GCE/TiO2 NW/PAPBA-Au | Amperometry | Not Specified | Not Specified | [4] |
Table 2: Performance Comparison of 3-APBA Based HbA1c Sensors
| Immobilization Method | Substrate | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |
| SAM with Cross-linking | Gold | Impedance | 0.1%–8.36% | 0.024% | [5] |
| Modified Eggshell Membrane | - | Electrochemical Impedance Spectroscopy | 2.3%–14% | 0.19% | [6] |
| Nanoparticle-based | Screen-Printed Carbon Electrode | Differential Pulse Voltammetry | 0.975–156 µM | Not Specified | [5] |
| Composite Multilayer | Glassy Carbon Electrode | Voltammetry | 9.4–65.8 µg/mL | Not Specified | [6] |
| Competitive Binding Assay | Boronate-modified electrode | Amperometry | 4.5%–15% | Not Specified | [7] |
Experimental Protocols
Protocol 1: Immobilization of 3-APBA on Gold Substrates via Self-Assembled Monolayers (SAMs)
This protocol describes a two-step process for the functionalization of a gold surface with 3-APBA using a thiol-based self-assembled monolayer as a linker.
Materials:
-
Gold-coated substrates (e.g., gold-coated glass slides or gold electrodes)
-
11-Mercaptoundecanoic acid (MUA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
3-Aminophenylboronic acid (3-APBA)
-
Ethanol (200 proof)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Nitrogen gas
Equipment:
-
Beakers and Petri dishes
-
Tweezers
-
Sonicator
-
Nitrogen drying gun
Procedure:
-
Gold Substrate Cleaning:
-
Thoroughly clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of ultrapure water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Formation of MUA SAM:
-
Rinsing:
-
Remove the substrates from the MUA solution and rinse thoroughly with ethanol to remove non-specifically bound thiols.
-
Dry the substrates under a stream of nitrogen.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in ultrapure water.
-
Immerse the MUA-modified substrates in the EDC/NHS solution for 1 hour at room temperature to activate the terminal carboxylic acid groups.
-
-
Immobilization of 3-APBA:
-
Prepare a 10 mM solution of 3-APBA in PBS (pH 7.4).
-
Rinse the activated substrates with ultrapure water and immediately immerse them in the 3-APBA solution.
-
Incubate for 2-4 hours at room temperature to allow for the coupling of the amino group of 3-APBA to the activated carboxylic acid groups.
-
-
Final Rinsing and Storage:
-
Rinse the 3-APBA functionalized substrates with PBS and then with ultrapure water to remove any unbound molecules.
-
Dry the substrates under a stream of nitrogen.
-
Store the functionalized substrates in a desiccator until use.
-
Diagram of SAM Formation Workflow:
Protocol 2: Electropolymerization of 3-APBA on Platinum Electrodes
This protocol details the formation of a poly(3-aminophenylboronic acid) (PABA) film on a platinum electrode surface for glucose sensing.
Materials:
-
Platinum working electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
3-Aminophenylboronic acid (3-APBA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrode Pre-treatment:
-
Polish the platinum working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and then ethanol for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water and dry under a nitrogen stream.
-
-
Electropolymerization Solution:
-
Prepare a solution of 50 mM 3-APBA in 0.1 M PBS (pH 7.4).
-
De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes prior to electropolymerization.
-
-
Electropolymerization:
-
Set up the three-electrode electrochemical cell with the pre-treated platinum working electrode, reference electrode, and counter electrode in the de-aerated 3-APBA solution.
-
Perform cyclic voltammetry (CV) by sweeping the potential, for example, between -0.2 V and +1.0 V versus Ag/AgCl for 15-20 cycles at a scan rate of 50 mV/s. An increasing peak current with each cycle indicates the deposition and growth of the PABA film.[3]
-
Alternatively, constant potential electropolymerization can be performed by applying a potential of +0.7 V vs. SCE for 15 minutes.[10]
-
-
Post-polymerization Treatment:
-
After electropolymerization, gently rinse the electrode with deionized water to remove any unreacted monomer.
-
The PABA-modified electrode is now ready for sensor application.
-
Diagram of Electropolymerization Process:
Protocol 3: Layer-by-Layer (LbL) Assembly of 3-APBA on Silver Nanoparticles
This protocol provides a general method for the functionalization of silver nanoparticles (AgNPs) with 3-APBA using the LbL assembly technique with a polyelectrolyte.
Materials:
-
Silver nanoparticle (AgNP) solution
-
Poly(acrylic acid, sodium salt) (PAA) solution (anionic polyelectrolyte)
-
Poly(allylamine hydrochloride) (PAH) solution (cationic polyelectrolyte)
-
3-Aminophenylboronic acid (3-APBA)
-
EDC and NHS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Equipment:
-
Centrifuge
-
pH meter
-
Stir plate and stir bars
Procedure:
-
Preparation of Polyelectrolyte-Coated AgNPs:
-
To the AgNP solution, add poly(acrylic acid, sodium salt) (PAA) solution and stir for 30 minutes to allow for the adsorption of the anionic polymer onto the nanoparticle surface, forming PAA-AgNPs. The final concentration of PAA should be sufficient to stabilize the nanoparticles.[11]
-
Centrifuge the solution to pellet the PAA-AgNPs and remove the supernatant containing excess PAA.
-
Resuspend the PAA-AgNPs in ultrapure water.
-
-
Activation of Carboxylic Acid Groups on PAA:
-
To the PAA-AgNP suspension, add a fresh solution of EDC and NHS to activate the carboxylic acid groups of the PAA.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
-
Covalent Attachment of 3-APBA:
-
Add a solution of 3-APBA in PBS (pH 7.4) to the activated PAA-AgNP suspension.
-
Stir the mixture for 4-6 hours at room temperature to facilitate the covalent bonding between the amino group of 3-APBA and the activated carboxylic acid groups on the PAA.
-
-
Purification of 3-APBA-Functionalized AgNPs:
-
Centrifuge the suspension to separate the 3-APBA functionalized AgNPs from the reaction mixture.
-
Remove the supernatant and wash the nanoparticles by resuspending them in ultrapure water and centrifuging again. Repeat this washing step three times to ensure the removal of any unreacted reagents.
-
Resuspend the final 3-APBA functionalized AgNPs in a suitable buffer for your sensor application.
-
Diagram of LbL Assembly on AgNPs:
Signaling Pathways and Logical Relationships
The sensing mechanism of 3-APBA functionalized substrates relies on the specific interaction between the boronic acid group and cis-diols of the target analyte.
Diagram of 3-APBA Sensing Mechanism:
Conclusion
The protocols and data presented provide a comprehensive guide for the immobilization of 3-aminophenylboronic acid on various metal substrates for sensor development. The choice of immobilization technique and substrate will depend on the specific application, desired sensitivity, and cost considerations. These methods offer robust and versatile platforms for the creation of sensors for clinically and biologically relevant molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of Nonbenzodiazepine Hypnotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonbenzodiazepine hypnotic agents, often referred to as "Z-drugs," are a class of psychoactive drugs that are very similar in effect to benzodiazepines and are widely used for the treatment of insomnia. While they are molecularly distinct from benzodiazepines, they function as positive allosteric modulators of the GABA-A receptor. This document provides detailed application notes and experimental protocols for the synthesis of three prominent nonbenzodiazepine hypnotic agents: Zolpidem, Zaleplon, and Eszopiclone. The protocols are intended for research and development purposes.
Mechanism of Action: GABA-A Receptor Modulation
Nonbenzodiazepine hypnotics exert their therapeutic effects by enhancing the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These drugs bind to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which manifests as sedation and hypnosis. Notably, many nonbenzodiazepines exhibit a degree of selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to contribute to their hypnotic effects with a reduced incidence of anxiolytic and muscle relaxant side effects compared to traditional benzodiazepines.
Synthesis of Zolpidem
Zolpidem, an imidazopyridine derivative, is one of the most widely prescribed hypnotic agents. Several synthetic routes have been developed, with a common strategy involving the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain.
Experimental Protocols
Method 1: Multi-step Synthesis
This method involves the initial synthesis of the imidazo[1,2-a]pyridine core followed by a Mannich reaction and subsequent conversion to Zolpidem.
-
Step 1: Synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol), add 2-bromo-1-(p-tolyl)ethan-1-one.
-
Add a base such as sodium bicarbonate (NaHCO₃).
-
Reflux the mixture for several hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and isolate the product by filtration.
-
The crude product can be purified by recrystallization.
-
-
Step 2: Mannich Reaction
-
Dissolve the product from Step 1 in acetic acid.
-
Add an aqueous solution of dimethylamine and paraformaldehyde.
-
Stir the reaction mixture at room temperature.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
-
Step 3: Conversion to Zolpidem
-
The product from the Mannich reaction is converted to a quaternary ammonium salt using an alkylating agent (e.g., methyl iodide).
-
The quaternary salt is then reacted with sodium cyanide to yield the corresponding nitrile.
-
Alkaline hydrolysis of the nitrile affords the carboxylic acid derivative.
-
Finally, amidation of the carboxylic acid with dimethylamine, often facilitated by a coupling agent like carbonyldiimidazole (CDI), yields Zolpidem.
-
Method 2: Microwave-Assisted Three-Step Synthesis [1]
This method offers a more rapid and efficient synthesis of Zolpidem.
-
Step 1: Synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine [1]
-
Combine 5-methylpyridin-2-amine and 2-bromo-1-(p-tolyl)ethan-1-one with sodium bicarbonate in toluene.
-
Heat the mixture in a microwave reactor at 110°C for 30 minutes.
-
After cooling, extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Synthesis of 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide [1]
-
To a solution of the product from Step 1 in toluene and acetic acid, add N,N-dimethyl-2-oxoacetamide.
-
Irradiate the mixture in a microwave reactor at 65°C for 1 hour.
-
After cooling, extract the product with ethyl acetate, dry, and concentrate.
-
-
Step 3: Synthesis of Zolpidem [1]
-
To a solution of the product from Step 2 in THF, add phosphorus tribromide.
-
Irradiate the mixture in a microwave reactor at 90°C for 45 minutes.
-
After cooling, work up the reaction with an aqueous solution of sodium carbonate and extract the product.
-
Data Presentation
| Synthesis Method | Key Reagents | Reaction Conditions | Overall Yield (%) | Purity (%) | Reference |
| Multi-step Synthesis | 2-amino-5-methylpyridine, 2-bromo-1-(p-tolyl)ethan-1-one, dimethylamine, paraformaldehyde, NaCN, CDI | Reflux, room temperature, multi-step | ~40 | >99 | [2] |
| Microwave-Assisted | 5-methylpyridin-2-amine, 2-bromo-1-(p-tolyl)ethan-1-one, N,N-dimethyl-2-oxoacetamide, PBr₃ | Microwave irradiation, 30-60 min per step | 71-82 | High | [1] |
| Improved Four-Stage | 4-methyl acetophenone, 2-amino-5-methylpyridine, PCl₅, dimethylamine | In-situ reactions, reduced number of isolations | 66 | >99.9 | [2] |
Visualization
Synthesis of Zaleplon
Zaleplon is a pyrazolopyrimidine derivative used for the short-term treatment of insomnia. The synthesis typically involves the condensation of a substituted acetamide with 3-amino-4-cyanopyrazole.
Experimental Protocol
A common synthetic route for Zaleplon is as follows:
-
Step 1: Synthesis of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide
-
Condense 3-acetylacetanilide with N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
The reaction is typically carried out with heating.
-
Isolate the resulting eneamide product.
-
-
Step 2: N-Ethylation
-
Dissolve the product from Step 1 in an aprotic solvent like dimethylformamide (DMF).
-
Add a strong base such as sodium hydride (NaH) or powdered sodium hydroxide (NaOH) at a low temperature (0-5°C).[3]
-
Add ethyl iodide or ethyl bromide and stir the reaction mixture at room temperature for several hours.[3]
-
Work up the reaction to isolate N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide.
-
-
Step 3: Cyclocondensation to form Zaleplon
-
React the N-ethylated product from Step 2 with 3-amino-4-cyanopyrazole.
-
The reaction is typically carried out in the presence of an acid, such as acetic acid or hydrochloric acid.[4]
-
The mixture is heated to facilitate the cyclization and formation of the pyrazolopyrimidine ring system.
-
Cool the reaction mixture and isolate Zaleplon by filtration. The product can be further purified by recrystallization.
-
Data Presentation
| Synthesis Step | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| N-Ethylation | N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide, NaOH, ethyl bromide | DMF, 0-5°C to room temp., 2 hrs | - | [3] |
| Cyclocondensation | N-ethylated intermediate, 3-amino-4-cyanopyrazole, HCl | pH 3-4, 5-10°C, 3-4 hrs | 88.1 (of intermediate) | [3] |
| Overall (from N-ethylated intermediate) | - | Methanol, maleic acid, 65°C, 8 hrs | - | [5] |
Visualization
Synthesis of Eszopiclone
Eszopiclone is the (S)-enantiomer of zopiclone and is a cyclopyrrolone derivative. Its synthesis presents the additional challenge of controlling stereochemistry. The most common industrial approach involves the synthesis of racemic zopiclone followed by chiral resolution.
Experimental Protocols
Method 1: Synthesis of Racemic Zopiclone and Chiral Resolution
-
Step 1: Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid [6]
-
React 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride in refluxing acetonitrile.
-
Cool the reaction mixture and filter to isolate the product.
-
-
Step 2: Cyclization [6]
-
Treat the product from Step 1 with thionyl chloride (SOCl₂) and heat to reflux.
-
After the reaction is complete, cool and isolate the cyclized product, 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine.
-
-
Step 3: Reduction
-
Reduce the product from Step 2 using a reducing agent like potassium borohydride (KBH₄) in a mixture of dioxane and water to obtain the corresponding alcohol.
-
-
Step 4: Esterification
-
React the alcohol from Step 3 with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in the presence of a base to form racemic zopiclone.
-
-
Step 5: Chiral Resolution [7][8]
-
Dissolve racemic zopiclone in a suitable solvent (e.g., methylene chloride or acetonitrile).
-
Add a chiral resolving agent, such as D-(+)-O,O'-dibenzoyl tartaric acid or D-(+)-di-para-toluoyl tartaric acid.
-
The diastereomeric salt of the (S)-enantiomer (Eszopiclone) will preferentially crystallize.
-
Filter the diastereomeric salt and treat it with a base (e.g., sodium carbonate solution) to liberate Eszopiclone.
-
The final product can be purified by recrystallization from a suitable solvent like ethyl acetate.
-
Method 2: Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the (S)-enantiomer, avoiding the resolution step. One approach involves the kinetic resolution of a racemic intermediate.
-
Kinetic Resolution of a Hemi-acetal Intermediate [9]
-
A racemic hemi-acetal intermediate is subjected to a kinetic resolution reaction catalyzed by a chiral imidazothiazole.
-
The reaction with a chloroformate selectively acylates one enantiomer, allowing for the separation of the desired (S)-hemi-acetal derivative.
-
This separated (S)-intermediate is then reacted with N-methylpiperazine to yield Eszopiclone.
-
Data Presentation
| Synthesis Method | Key Steps | Key Reagents | Overall Yield (%) | Enantiomeric Excess (ee%) / Purity (%) | Reference |
| Racemic Synthesis + Chiral Resolution | Synthesis of zopiclone, resolution with dibenzoyl tartaric acid | 2-amino-5-chloropyridine, pyrazine-2,3-dicarboxylic acid anhydride, KBH₄, 1-chlorocarbonyl-4-methylpiperazine HCl, D-(+)-O,O'-dibenzoyl tartaric acid | ~23 | High | [7] |
| Improved Chiral Resolution | Resolution of racemic zopiclone with di-para-toluoyl tartaric acid | Racemic zopiclone, D-(+)-di-para-toluoyl tartaric acid | 34 | 99.9 (HPLC) | [8] |
| Asymmetric Synthesis | Kinetic resolution of hemi-acetal intermediate | Chiral imidazothiazole catalyst, chloroformate, N-methylpiperazine | 85.0 (from (S)-hemi-acetal) | 90 | [9] |
Visualization
References
- 1. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Novel process for the synthesis of Zaleplon | Semantic Scholar [semanticscholar.org]
- 5. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]
- 6. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
- 7. US7786304B2 - Process for the preparation of eszopiclone - Google Patents [patents.google.com]
- 8. acgpubs.org [acgpubs.org]
- 9. CN107445961B - A method for synthesizing eszopiclone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Aminophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-aminophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 3-aminophenylboronic acid is resulting in a low yield or failing completely. What are the most common reasons for this?
A1: Low yields or reaction failure with 3-aminophenylboronic acid in Suzuki couplings can stem from several factors. The primary issues to investigate are:
-
Catalyst Inhibition: The free amino group on the boronic acid can coordinate with the palladium catalyst, leading to catalyst deactivation and a stalled reaction.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material. This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or protic solvents.
-
Homocoupling: The self-coupling of 3-aminophenylboronic acid can occur, especially in the presence of oxygen. This leads to the formation of 3,3'-diaminobiphenyl as a byproduct.
-
Inadequate Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor results.
-
Poor Quality of Reagents: Degradation of the 3-aminophenylboronic acid, palladium catalyst, or solvent impurities can significantly impact the reaction outcome.
Q2: How can I prevent catalyst inhibition caused by the amino group?
A2: Catalyst inhibition is a significant challenge when working with amino-substituted boronic acids. Here are two primary strategies to mitigate this issue:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle. Their steric bulk can disfavor the binding of the amino group to the palladium center.
-
Protection of the Amino Group: Temporarily protecting the amino group as an acetamide or another suitable protecting group can prevent its coordination to the palladium catalyst. The protecting group can be removed in a subsequent step after the coupling reaction is complete.
Q3: What are the recommended starting conditions for a Suzuki coupling with 3-aminophenylboronic acid?
A3: A good starting point for optimizing the reaction would be to use a modern palladium precatalyst system known for its high activity and broad substrate scope. Here is a recommended set of initial conditions:
-
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Ligand: (if not using a precatalyst) XPhos (2-4 mol%)
-
Base: K₃PO₄ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).
-
Temperature: 80-110 °C
-
Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and homocoupling. Ensure solvents are properly degassed.
Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), leading to the unwanted coupling of two boronic acid molecules.[1] To minimize homocoupling:
-
Thoroughly Degas Solvents: Before use, degas all solvents by bubbling a stream of an inert gas (argon or nitrogen) through them or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Ensure your reaction vessel is properly flushed with an inert gas and maintained under a positive pressure of that gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require an in-situ reduction step which can be prone to side reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Catalyst inhibition by the amino group. 2. Inactive catalyst or ligand. 3. Inappropriate base or solvent. 4. Low reaction temperature. 5. Poor quality of 3-aminophenylboronic acid. | 1. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos). Consider protecting the amino group. 2. Use a fresh batch of catalyst and ligand. Consider a pre-catalyst like XPhos Pd G3. 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water). 4. Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C). 5. Check the purity of the boronic acid and consider recrystallization or using a fresh bottle. |
| Significant Protodeboronation | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. The chosen base is too strong or too weak. | 1. Use anhydrous solvents and ensure the base is not excessively hydrated. A small amount of water is often necessary, so optimization is key. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature. 3. Screen different bases. Sometimes a weaker base like K₂CO₃ can be beneficial. |
| Formation of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst with inefficient reduction. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄. |
| Complex Product Mixture / Multiple Spots on TLC | 1. Decomposition of starting materials or product. 2. Multiple side reactions are occurring. | 1. Lower the reaction temperature and shorten the reaction time. 2. Re-evaluate the entire reaction setup. Start with a reliable protocol and change one variable at a time (catalyst, ligand, base, solvent, temperature). |
| Difficulty in Product Purification | 1. Residual palladium catalyst in the product. 2. Co-elution of the product with byproducts. | 1. Pass the crude product through a plug of silica gel or treat with a palladium scavenger. 2. Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Consider an acid-base workup to separate the basic product from neutral byproducts. |
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions for Suzuki-Miyaura couplings relevant to 3-aminophenylboronic acid, drawn from literature on similar substrates.
Table 1: Comparison of Different Bases in a Model Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 2 | Na₂CO₃ | EtOH/H₂O (3:1) | Reflux | 2 | 98 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | High |
| 4 | Cs₂CO₃ | Dioxane | 80 | 16 | High |
| 5 | KOH | EtOH/H₂O (1:1) | MW (60W) | 0.03 | High |
Data adapted from studies on various aryl halides and phenylboronic acids to show general trends in base effectiveness.[2][3][4]
Table 2: Representative Catalyst Systems and Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (10) | - | K₂CO₃ (1.5) | DME | 80 | Overnight | Good |
| 2 | Aryl Chloride | XPhos Pd G2 (2) | - | K₃PO₄ (2.5) | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 90 |
| 3 | Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| 4 | Aryl Bromide | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 85 | 4 | Good |
These conditions are based on established protocols for Suzuki couplings and may require optimization for 3-aminophenylboronic acid.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium Precatalyst (Conventional Heating)
This protocol is a good starting point for the coupling of 3-aminophenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Aminophenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3-aminophenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture, to achieve a 0.1-0.2 M concentration with respect to the aryl bromide) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[4]
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
3-Aminophenylboronic acid (0.75 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide, 3-aminophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
References
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. nasc.ac.in [nasc.ac.in]
How to improve the yield of reactions involving (m-Aminophenyl)metaboric acid hydrochloride
Welcome to the technical support center for (m-Aminophenyl)metaboric acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction yields and troubleshooting common issues encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its bifunctional nature, possessing both an amino group and a boronic acid moiety, also makes it a key building block in medicinal chemistry for the synthesis of complex molecules, including biaryl amines and other pharmacologically active compounds.[1][2]
Q2: How should this compound be stored?
A2: Like many boronic acids, this compound can be sensitive to moisture and air. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For long-term storage, refrigeration is advisable.[3]
Q3: Does the hydrochloride salt affect the reaction? Do I need to neutralize it beforehand?
A3: The hydrochloride salt form enhances the compound's solubility in polar solvents.[1] In many reactions, particularly Suzuki-Miyaura couplings that use a base, the base in the reaction mixture will neutralize the hydrochloride in situ. Therefore, a separate neutralization step is often not required. However, the amount of base used in the reaction should be sufficient to neutralize the hydrochloride in addition to its catalytic role.
Q4: What is protodeboronation and how can it be minimized?
A4: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the loss of your starting material and reduced product yield.[4] This can be caused by excess water, strong bases, or high temperatures.[4] To minimize this, use anhydrous solvents, select a milder base, and consider running the reaction at a lower temperature. Using a more stable derivative, like a pinacol ester or a MIDA boronate, can also prevent protodeboronation.[4]
Q5: Should the amino group be protected?
A5: Protection of the amino group (e.g., as a Boc-carbamate) can prevent unwanted side reactions and may lead to significant increases in yield and shorter reaction times in Suzuki-Miyaura couplings.[5][6] However, this adds extra steps to the synthesis (protection and deprotection).[5] The decision to protect the amine depends on the specific substrates and reaction conditions. For simpler couplings, it may not be necessary.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
This is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling Product | Presence of oxygen; Inactive catalyst system. | Thoroughly degas all solvents and reagents; Use a fresh, active palladium catalyst.[3] |
| Protodeboronation Product | Harsh reaction conditions (high temperature, strong base); Presence of excess water. | Use milder conditions (lower temperature, weaker base like K₂CO₃ or K₃PO₄); Use anhydrous solvents.[4] |
| Unreacted Starting Material | Ineffective catalyst activation; Low reaction temperature; Insufficient reaction time. | Ensure proper catalyst activation; Increase reaction temperature; Monitor the reaction by TLC or LC-MS and increase reaction time if necessary.[3] |
Issue 3: Low Yield in Amide Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate coupling reagent; Insufficient activation of the carboxylic acid. | Screen different coupling reagents (e.g., HATU, HOBt/EDC).[7] For electron-deficient amines, stronger activating agents may be needed. |
| Poorly nucleophilic amine. | The amino group of (m-Aminophenyl)metaboric acid can be a weak nucleophile. Consider using a boronic acid catalyst to promote the amidation.[8][9] | |
| Unfavorable reaction conditions. | Optimize solvent, temperature, and base. A non-nucleophilic base like DIPEA is often used.[7] |
Data Presentation
Table 1: Comparative Performance of Bases in Suzuki-Miyaura Coupling
The choice of base is critical and highly dependent on the specific substrates. The following table provides a general comparison based on literature for similar aryl boronic acids.
| Base | Typical Substrates | Average Yield Range (%) | Comments |
| K₃PO₄ | Aryl bromides, chlorides | 85-98% | Often a good choice for challenging couplings, including those with heteroaryl halides.[10] |
| K₂CO₃ | Aryl bromides, iodides | 70-95% | A common and effective base, often used in aqueous solvent mixtures.[11] |
| Cs₂CO₃ | Aryl bromides, chlorides | 80-99% | A strong, soluble base that can be very effective but is more expensive.[12] |
| NaOH | Aryl bromides | ~70% | A strong, inexpensive base, but its high basicity can sometimes promote side reactions.[3] |
| KF | Aryl bromides | Moderate to High | Fluoride ions can play a unique role in activating the boronic acid.[3] |
Note: Yields are highly substrate and condition-dependent. This table should be used as a starting point for optimization.
Table 2: Effect of Palladium Catalyst Loading on Yield
Optimizing the catalyst loading can improve yield and reduce costs. Lowering the catalyst concentration too much can lead to incomplete reactions.
| Catalyst Loading (mol%) | Typical Yield (%) | Comments |
| 0.5 - 1.0 | 70-85% | Sub-optimal loading may result in lower yields and longer reaction times. |
| 1.0 - 3.0 | 85-98% | Often the optimal range for many Suzuki-Miyaura reactions. [13] |
| > 3.0 | 80-95% | Higher loadings may not significantly improve yield and can increase the cost and difficulty of purification. |
Data is illustrative and based on typical optimization studies for Suzuki-Miyaura reactions.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide.
Detailed Steps:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a suitable base (e.g., K₃PO₄, 3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask, and alternatively evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amine Protection (Boc Group) and Subsequent Suzuki Coupling
This two-step protocol can improve yields for sensitive substrates.
Step 1: Boc Protection
-
Dissolve this compound in a mixture of THF and water.
-
Add a base such as triethylamine (Et₃N) to neutralize the hydrochloride and facilitate the reaction.
-
Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and isolate the N-Boc protected boronic acid.
Step 2: Suzuki-Miyaura Coupling
-
Use the N-Boc protected boronic acid from Step 1 in the Suzuki-Miyaura coupling reaction as described in Protocol 1 .
Step 3: Deprotection (Optional)
-
If the final product requires a free amine, the Boc group can be removed by treating the product of the Suzuki reaction with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]
References
- 1. m.youtube.com [m.youtube.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Aminophenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in Suzuki-Miyaura coupling reactions involving aminophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki reactions with aminophenylboronic acids?
A1: The two most prevalent side products are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C–B bond of the aminophenylboronic acid, which is then replaced by a C–H bond, leading to the formation of aniline or its derivatives. This side reaction is often promoted by aqueous basic conditions.[1]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl compound derived from the aminophenylboronic acid (e.g., a diaminobiphenyl). This can be mediated by the palladium catalyst, especially in the presence of oxygen.
Q2: Why is my Suzuki reaction with aminophenylboronic acid showing significant protodeboronation?
A2: Protodeboronation is a common challenge with electron-rich boronic acids, including aminophenylboronic acids. The presence of the amino group can increase the susceptibility to this side reaction. Key factors that accelerate protodeboronation include:
-
Strong Bases and Aqueous Conditions: The combination of strong bases (like NaOH or KOH) and water can readily provide the necessary hydroxide ions and protons to facilitate the C-B bond cleavage.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Prolonged Reaction Times: If the desired cross-coupling is slow, the aminophenylboronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.
Q3: What causes the formation of homocoupling byproducts of my aminophenylboronic acid?
A3: Homocoupling of boronic acids is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the aminophenylboronic acid to form the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often more significant at the beginning of the reaction.
Q4: How does the position of the amino group (ortho, meta, para) on the phenylboronic acid affect the reaction?
A4: The position of the amino group can influence the reactivity and side reactions. An ortho-amino group can potentially chelate to the palladium center, which may alter the course and efficiency of the reaction. This chelation can sometimes be beneficial, but it can also lead to catalyst inhibition or promote side reactions under certain conditions.[2] More research is needed to fully understand the electronic and steric effects of the amino group's position on side product formation.
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation Product (Aniline Derivative)
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection | Switch to a milder base. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective. Organic bases can also be considered for sensitive substrates. |
| Presence of Excess Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. If water is required for the reaction, minimize the amount used. |
| High Reaction Temperature | Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature. |
| Unstable Boronic Acid | Protect the boronic acid as a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate or a trifluoroborate salt.[3][4] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions. |
Issue 2: Significant Formation of Homocoupling Product (Diaminobiphenyl)
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Freeze-pump-thaw cycles for solvents are highly recommended. |
| Pd(II) Precatalyst | Consider using a pre-formed, active Pd(0) catalyst to bypass the in-situ reduction step that can lead to initial homocoupling. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the palladium catalyst is slow, it can allow more time for the homocoupling of the boronic acid to occur. Using a more reactive aryl halide (I > Br > Cl) or a more electron-rich phosphine ligand can accelerate the desired cross-coupling. |
Data Presentation
While specific quantitative data for side product formation with aminophenylboronic acids is highly dependent on the exact substrates and reaction conditions, the following table summarizes general trends observed in Suzuki-Miyaura reactions when comparing different bases.
Table 1: Comparative Performance of Different Bases in a Model Suzuki-Miyaura Coupling Reaction
| Base | Typical Yield of Cross-Coupled Product | Potential for Side Reactions |
| K₃PO₄ | High | Generally low, good for sensitive substrates. |
| K₂CO₃ | Moderate to High | Can be effective, but may promote protodeboronation in some cases. |
| Cs₂CO₃ | High | Often used for challenging couplings, good solubility in organic solvents. |
| NaOH / KOH | Variable | Strong bases that can lead to significant protodeboronation and other side reactions. |
| Organic Bases (e.g., TEA, DIPEA) | Variable | Generally less effective than inorganic bases but can be useful for base-sensitive functional groups. |
Note: Yields are highly substrate-dependent and the information above should be used as a general guideline for optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminophenylboronic Acid with Minimized Side Products
This protocol provides a starting point for the coupling of an aminophenylboronic acid with an aryl halide, aiming to minimize protodeboronation and homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Aminophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, aminophenylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of an Aminophenyl MIDA Boronate for Suzuki-Miyaura Coupling
For aminophenylboronic acids that are particularly prone to decomposition, conversion to a MIDA boronate can significantly improve the outcome of the Suzuki coupling.
Part A: Preparation of the Aminophenyl MIDA Boronate
-
In a round-bottom flask, dissolve the aminophenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in DMSO.
-
Heat the mixture at 110 °C under vacuum for 1-2 hours to remove water.
-
Cool the reaction mixture to room temperature.
-
Add acetonitrile to precipitate the MIDA boronate.
-
Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling using the Aminophenyl MIDA Boronate
-
Follow the general procedure in Protocol 1, substituting the aminophenylboronic acid with the aminophenyl MIDA boronate (1.2 equiv).
-
A mild base such as K₃PO₄ is typically used, and a protic co-solvent (e.g., water or methanol) is necessary to facilitate the slow hydrolysis of the MIDA boronate to release the active boronic acid.
Visualizations
Caption: Overview of competing reactions in Suzuki coupling.
Caption: Troubleshooting workflow for homocoupling.
Caption: MIDA boronate strategy for unstable boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (m-Aminophenyl)metaboric acid hydrochloride Reactions
Welcome to the technical support center for the purification of reaction products of (m-Aminophenyl)metaboric acid hydrochloride, also known as 3-aminophenylboronic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. These include:
-
Boroxines (Anhydrides): Like other boronic acids, (m-Aminophenyl)metaboric acid can dehydrate to form cyclic trimers called boroxines. This is often reversible in the presence of water.
-
Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis are common contaminants.
-
Protodeboronation Products: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, is a frequent side reaction, especially under harsh acidic or basic conditions.
-
Oxidation Products: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol.
-
Polymeric Species: Under certain conditions, polymerization of the aminophenylboronic acid can occur.
Q2: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of boronic acids are often indicative of the presence of boroxine anhydrides in equilibrium with the monomeric boronic acid. The exchange between these species can lead to signal broadening. To confirm this, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine and sharpen the signals. Adding a small amount of D₂O can also help by hydrolyzing the boroxine back to the boronic acid.
Q3: Is it better to purify the free base (3-aminophenylboronic acid) or the hydrochloride salt?
A3: The choice between purifying the free base or the hydrochloride salt depends on the subsequent reaction and the nature of the impurities. The hydrochloride salt is generally more stable and less prone to oxidation than the free amine. However, the free base may be more soluble in certain organic solvents, which can be advantageous for chromatographic purification. An acid-base extraction procedure can be effectively used to isolate and purify the compound by converting it between its salt and free base forms.[1]
Q4: How should I store purified this compound to maintain its purity?
A4: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Exposure to moisture can promote the formation of boroxines, while exposure to air can lead to oxidation.
Troubleshooting Guides
Purification by Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is too dilute. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| The chosen solvent is not appropriate. | Re-evaluate the solvent system. A good solvent should dissolve the compound when hot but have low solubility when cold. Consider using a mixed solvent system. | |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a mixed solvent system. |
| The compound is impure, leading to a depression of the melting point. | Attempt to purify the oil by another method first (e.g., acid-base extraction or column chromatography) before recrystallization. | |
| Low recovery of the purified product. | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely (an ice bath can be used) before filtration. | |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Purification by Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Poor separation of aqueous and organic layers. | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Allow the funnel to stand for a longer period. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Low yield after precipitation. | The pH was not adjusted correctly for precipitation. | Ensure the pH is adjusted to the isoelectric point of 3-aminophenylboronic acid (around pH 5-7) to achieve maximum precipitation.[1] |
| The compound is partially soluble in the aqueous solution even at its isoelectric point. | After precipitation, cool the mixture in an ice bath to minimize solubility before filtration. Consider extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. | |
| Product is contaminated with starting materials or byproducts. | Incomplete extraction of impurities. | Perform multiple extractions of the organic layer with the aqueous acid/base to ensure complete removal of acidic/basic impurities. |
| Co-precipitation of impurities. | Ensure the pH is adjusted slowly during precipitation to allow for selective precipitation of the desired product. |
Purification by Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking or tailing of the compound on the column. | Interaction of the boronic acid with the silica gel. | Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by pre-treating it with a small amount of a volatile base like triethylamine in the eluent system. |
| The compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. For aminophenylboronic acids, a mobile phase of dichloromethane/methanol is often effective. | |
| No elution of the product. | The compound is irreversibly adsorbed onto the silica gel. | Consider using a different stationary phase such as C18 silica (reversed-phase chromatography). |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. | |
| Co-elution of impurities. | The chosen eluent system does not provide adequate separation. | Optimize the eluent system by trying different solvent mixtures or by using a gradient elution. |
Data Presentation
Table 1: Comparison of Purification Methods for 3-Aminophenylboronic Acid
| Purification Method | Typical Purity Achieved | Reported Yield | Advantages | Disadvantages |
| Recrystallization | >98% | Moderate to High | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is partially soluble in the cold solvent. May not be effective for removing impurities with similar solubility. |
| Acid-Base Extraction | 98.2% - 99.1%[1] | 67% - 71%[1] | Effective for separating acidic and basic impurities. Can handle large quantities. | May not remove neutral impurities effectively. Requires the use of acids and bases. |
| Column Chromatography | >99% | Variable | Can provide very high purity and separate closely related compounds. | Can be time-consuming and require large volumes of solvent. The compound may degrade on silica gel. |
Note: Yields are highly dependent on the initial purity of the crude product.
Experimental Protocols
Protocol 1: Purification of 3-Aminophenylboronic Acid by Acid-Base Extraction
This protocol is adapted from a patented synthesis method and is effective for purifying the crude product.[1]
-
Dissolution: Dissolve the crude reaction mixture containing 3-aminophenylboronic acid in an appropriate organic solvent (e.g., ethyl acetate).
-
Acidification: Transfer the organic solution to a separatory funnel and add a 10% aqueous solution of hydrochloric acid. Shake the funnel vigorously and then allow the layers to separate. The 3-aminophenylboronic acid will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing neutral impurities can be discarded.
-
Basification and Precipitation: Cool the aqueous solution in an ice bath and slowly add a 30% aqueous solution of potassium hydroxide with stirring to adjust the pH to approximately 5-6. The 3-aminophenylboronic acid will precipitate as a solid.
-
Extraction of Purified Product: Extract the aqueous suspension three times with ethyl acetate. Combine the organic extracts.
-
Decolorization and Drying: Add activated carbon and silica gel to the combined organic extracts and reflux to decolorize the solution. Filter the hot solution and then dry the filtrate over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the purified 3-aminophenylboronic acid. To obtain the monohydrate, the residue can be refluxed in a mixture of dioxane and water, followed by removal of the solvent and pulping with toluene.[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For aminophenylboronic acids, mixtures of water with alcohols (e.g., ethanol, isopropanol) or other organic solvents are often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Visualizations
Caption: General workflow for the purification of this compound.
References
Stability issues and degradation of 3-aminophenylboronic acid hydrochloride in solution
Welcome to the Technical Support Center for 3-aminophenylboronic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and preventing degradation of this reagent in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 3-aminophenylboronic acid hydrochloride in solution?
A1: 3-Aminophenylboronic acid hydrochloride, like other boronic acids, is susceptible to several degradation pathways in solution. The two primary concerns are protodeboronation (hydrolysis of the carbon-boron bond) and oxidation.[1] The rate of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How should I store solutions of 3-aminophenylboronic acid hydrochloride?
A2: For optimal stability, solutions should be freshly prepared before use. If short-term storage is necessary, it is recommended to store the solution at a low temperature (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution should be considered, as boronic acids exhibit varying stability at different pH values.
Q3: What are the visible signs of degradation in my 3-aminophenylboronic acid hydrochloride solution?
A3: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in the expected reactivity in your experiments. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming stability.
Q4: Can I use buffers to stabilize my 3-aminophenylboronic acid hydrochloride solution?
A4: While buffers are essential for controlling pH, some buffer components can interact with boronic acids. For instance, buffers containing diols should be avoided as they can form boronate esters. Phosphate buffers are generally a suitable choice. It is crucial to validate the compatibility of your chosen buffer system with 3-aminophenylboronic acid hydrochloride.
Q5: What are the common degradation products of 3-aminophenylboronic acid?
A5: The primary degradation product from protodeboronation is aniline. Oxidative degradation can lead to the formation of 3-aminophenol and boric acid. The exact nature and proportion of degradation products will depend on the specific conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of 3-aminophenylboronic acid hydrochloride solutions.
Problem 1: Inconsistent or Low Yields in Coupling Reactions (e.g., Suzuki-Miyaura)
| Possible Cause | Troubleshooting Steps |
| Degradation of 3-aminophenylboronic acid hydrochloride solution | 1. Prepare Fresh Solutions: Always prepare the boronic acid solution immediately before use. 2. Inert Atmosphere: Degas your solvent and reaction mixture with nitrogen or argon to minimize oxidation. 3. Optimize pH: Ensure the pH of the reaction mixture is suitable for both the stability of the boronic acid and the catalytic cycle. 4. Confirm Reagent Quality: Use a fresh bottle of 3-aminophenylboronic acid hydrochloride or verify the purity of your existing stock using a suitable analytical method (e.g., HPLC, NMR). |
| Protodeboronation side reaction | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. 2. Base Selection: The choice and amount of base are critical. A weaker base or a stoichiometric amount may reduce protodeboronation. 3. Temperature Control: Run the reaction at the lowest effective temperature. |
| Suboptimal Reaction Conditions | 1. Catalyst and Ligand: Ensure the palladium catalyst and ligand are active and used in the correct ratio. 2. Solvent Choice: The solvent can significantly impact the reaction. Consider screening different solvents. |
Problem 2: Appearance of Unidentified Peaks in Chromatogram (HPLC/UPLC)
| Possible Cause | Troubleshooting Steps |
| On-column degradation | 1. Mobile Phase pH: Adjust the pH of the mobile phase. Boronic acids can be sensitive to the pH on the column.[2] 2. Column Temperature: Lower the column temperature to reduce the rate of on-column degradation. 3. Faster Analysis: Use a shorter column or a faster gradient to minimize the residence time on the column. |
| Degradation in the sample vial (autosampler) | 1. Sample Temperature: Use a cooled autosampler (e.g., 4 °C) to maintain sample stability during the analytical run. 2. Diluent: Ensure the sample diluent is compatible and does not promote degradation. An aprotic solvent like acetonitrile might be preferable to aqueous solutions for short-term storage in the vial. |
| Presence of degradation products from the bulk material or solution | 1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. 2. UPLC-MS/MS Analysis: Use UPLC-MS/MS to identify the mass of the unknown peaks and propose potential structures of the degradation products. |
Data Presentation
| Condition | Parameter | Expected Degradation Trend | Primary Degradation Pathway |
| pH | Acidic (e.g., pH 2) | Moderate to High | Protodeboronation |
| Neutral (e.g., pH 7) | Low to Moderate | Oxidation, Protodeboronation | |
| Basic (e.g., pH 10) | Moderate to High | Protodeboronation, Oxidation | |
| Temperature | 4 °C | Low | General slowing of all degradation reactions |
| 25 °C (Room Temp) | Moderate | Baseline degradation rate | |
| 50 °C | High | Accelerated degradation | |
| Light | Dark | Low | Baseline degradation |
| UV/Visible Light | High | Photodegradation, Oxidation | |
| Atmosphere | Inert (N₂ or Ar) | Low | Minimized oxidation |
| Air (O₂) | High | Oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 3-aminophenylboronic acid hydrochloride.
-
Preparation of Stock Solution: Prepare a stock solution of 3-aminophenylboronic acid hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60 °C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Before analysis by HPLC or UPLC, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 3-aminophenylboronic acid hydrochloride.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: This method may require optimization for your specific instrumentation and degradation products.
Visualizations
Caption: Degradation pathways of 3-aminophenylboronic acid.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling with (m-Aminophenyl)boronic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Suzuki-Miyaura cross-coupling reactions involving (m-Aminophenyl)boronic acid hydrochloride. This document provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Troubleshooting Guide
Low conversion rates in Suzuki-Miyaura coupling can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. When working with (m-Aminophenyl)boronic acid hydrochloride, particular attention should be paid to the choice and stoichiometry of the base, as well as potential catalyst inhibition by the free amino group.
Q1: My Suzuki coupling with (m-Aminophenyl)boronic acid hydrochloride is resulting in a low yield. What are the first things I should check?
When troubleshooting a low-yielding Suzuki-Miyaura reaction, it's best to approach the problem systematically. Start by evaluating the most common culprits: reagent quality, reaction setup, and the choice of base.
Initial Checks:
-
Reagent Purity and Stability:
-
Boronic Acid: Boronic acids can degrade over time, particularly through protodeboronation.[1] It is advisable to use a fresh batch of (m-Aminophenyl)boronic acid hydrochloride or verify the purity of your existing stock.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Solvent: Solvents must be of high purity and appropriately degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Traces of impurities in solvents can also poison the catalyst.[2]
-
Base: The quality and dryness of the base are critical.
-
-
Inert Atmosphere:
-
Base Selection and Stoichiometry:
-
The hydrochloride salt of your boronic acid will consume one equivalent of base. Therefore, you must use at least one additional equivalent of base to facilitate the catalytic cycle.
-
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][3]
-
For aminophenylboronic acids, inorganic bases are generally preferred. A common starting point is to use 2-3 equivalents of a base like K₂CO₃ or K₃PO₄.[4]
-
Logical Troubleshooting Workflow
If initial checks do not resolve the issue, a more detailed investigation into the reaction parameters is necessary. The following workflow can help diagnose the root cause of low conversion.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q2: What is the role of the base in the Suzuki coupling, and why is it particularly important for (m-Aminophenyl)boronic acid hydrochloride?
The base plays multiple critical roles in the Suzuki-Miyaura coupling:
-
Activation of the Boronic Acid: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[5][6]
-
Formation of the Active Palladium Complex: In some cases, the base can participate in the formation of the active palladium catalyst.[7]
For (m-Aminophenyl)boronic acid hydrochloride, the base has the additional role of neutralizing the hydrochloride salt. Failure to add a sufficient excess of base will result in protonation of the base intended for the catalytic cycle, leading to low or no conversion.
| Base | Typical Equivalents | Notes |
| K₂CO₃ | 2.0 - 3.0 | A common and effective base, often used in aqueous solvent mixtures.[4] |
| K₃PO₄ | 2.0 - 3.0 | A stronger base, often effective for less reactive aryl chlorides.[2] |
| Cs₂CO₃ | 2.0 - 3.0 | A highly effective but more expensive base, often used for challenging couplings. |
| NaHCO₃ | 2.0 - 3.0 | A milder base, which can be useful if the substrate is sensitive to stronger bases.[8] |
| Organic Bases | 2.0 - 3.0 | Generally less effective than inorganic bases for this type of coupling.[4] |
Q3: Could the amino group on the phenylboronic acid be interfering with the reaction?
Yes, the free amino group can potentially interfere with the reaction. Nitrogen-containing compounds can coordinate to the palladium center, which can inhibit the catalyst.[9] This is a known challenge when working with nitrogen-rich heterocycles and anilines.
Solutions:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) can often overcome catalyst inhibition by coordinating more strongly to the palladium center and preventing the substrate from binding in a non-productive manner.[2]
-
Protecting Groups: While less ideal due to extra synthetic steps, protection of the amino group (e.g., as a Boc-carbamate) can be considered if other strategies fail.
Q4: What are the common side reactions, and how can I minimize them?
The two most common side reactions that lead to low yields of the desired product are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by harsh basic conditions or elevated temperatures.
-
Mitigation: Use the mildest effective base and the lowest possible reaction temperature. Using a more stable boronic ester derivative (e.g., a pinacol ester) can also prevent this side reaction.[1]
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often caused by the presence of oxygen.
-
Mitigation: Ensure the reaction is performed under strictly inert conditions with thoroughly degassed solvents.[1]
-
Caption: Desired cross-coupling versus common side reactions.
Q5: What solvent system is recommended for the coupling of (m-Aminophenyl)boronic acid hydrochloride?
The choice of solvent is critical for ensuring that all components of the reaction are sufficiently soluble. For Suzuki couplings, mixtures of an organic solvent and water are often used, as this helps to dissolve both the organic starting materials and the inorganic base.[4]
| Solvent System | Ratio (Organic:Water) | Notes |
| Dioxane / Water | 4:1 to 10:1 | A very common and effective solvent system for a wide range of Suzuki couplings.[1] |
| Toluene / Water | 10:1 | Often used for reactions requiring higher temperatures. |
| THF / Water | 4:1 | Another good general-purpose solvent system. |
| DMF / Water | 1:1 | Can be effective for substrates with poor solubility in other solvents.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with (m-Aminophenyl)boronic acid hydrochloride
This protocol provides a general starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (m-Aminophenyl)boronic acid hydrochloride (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Screening of Reaction Conditions
If the general protocol fails, a systematic screening of reaction parameters is recommended.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) + SPhos (2 mol%) |
| Base | K₂CO₃ (3 eq.) | K₃PO₄ (3 eq.) | Cs₂CO₃ (3 eq.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF/H₂O (1:1) |
| Temperature | 80 °C | 100 °C | 120 °C (sealed tube) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent choice on Suzuki-Miyaura coupling efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize your Suzuki-Miyaura cross-coupling reactions by understanding the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your Suzuki-Miyaura coupling experiments.
Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of your reagents and reaction setup is the first step. Here are the most common areas to investigate:
-
Reagent Quality:
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic for electron-deficient arylboronic acids. Use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester or MIDA boronate if issues persist.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity.
-
Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common reason for low yields, especially with electron-deficient boronic acids. Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can interfere with the catalytic cycle. To prevent this:
-
Thorough Degassing: Ensure that your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the entire process.
-
Use High-Purity Reagents: Ensure that your palladium catalyst and other reagents are not contaminated with oxidizing impurities.
Q4: How do I choose the right base for my Suzuki-Miyaura coupling?
A4: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction yield.
-
Common Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are commonly used.
-
Base Strength: The required basicity depends on the substrates. For less reactive aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.
-
Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent and base are therefore interconnected.
-
Screening: The optimal base is often substrate-dependent. If you are experiencing low yields, screening a panel of bases is a recommended optimization step.
Q5: What is the impact of the solvent on my reaction efficiency?
A5: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used, often in combination with water.
-
Protic Solvents: Alcohols like ethanol and isopropanol can also be effective, particularly in mixed solvent systems with water.
-
Biphasic Systems: A mixture of an organic solvent (like toluene or THF) and an aqueous solution of the base is a very common and effective system. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide and boronic acid.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and even the selectivity in some cases. However, a simple correlation between dielectric constant and reaction efficiency is not always observed. It is often a combination of polarity, coordinating ability, and solubility properties that determines the best solvent.
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
This table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
| Base (2-3 equiv.) | Typical Solvent(s) | Relative Effectiveness | Notes |
| K₃PO₄ | Toluene, Dioxane | Often Very High | Frequently used for challenging couplings, including those with heteroaryl substrates.[1] |
| Cs₂CO₃ | Dioxane, Toluene | Very High | Often gives excellent yields, sometimes referred to as the "caesium effect".[1] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | High | A common and effective base for a wide range of substrates. |
| Na₂CO₃ | Toluene/H₂O, Ethanol/H₂O | High | A cost-effective and widely used base.[2] |
| KF | Toluene, Dioxane | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid.[1] |
| KOH | Toluene/H₂O | Moderate to High | A strong base, but its high basicity can sometimes lead to side reactions.[1] |
| NaOH | Toluene/H₂O | Moderate | Similar to KOH, can be detrimental in some cases due to high basicity.[1] |
| Organic Bases (e.g., Et₃N) | DMF, Dioxane | Generally Lower | Less common for Suzuki-Miyaura, but can be useful for substrates sensitive to strong inorganic bases.[1] |
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
This table provides a comparative overview of the performance of various solvents in a model Suzuki-Miyaura reaction. The yields can be highly substrate-dependent.
| Solvent | Dielectric Constant (ε) | Typical Yield | Notes |
| Dioxane/H₂O | Varies with ratio | Very High | A very common and effective mixed solvent system. |
| Toluene/H₂O | Varies with ratio | Very High | Another excellent biphasic system, particularly with phase-transfer catalysts. |
| THF/H₂O | Varies with ratio | High | Good general-purpose solvent mixture.[3] |
| DMF | 36.7 | High | A polar aprotic solvent that can be very effective, but can be difficult to remove.[3] |
| Acetonitrile (MeCN) | 37.5 | Moderate to High | A polar aprotic solvent, but can sometimes lead to different selectivity. |
| Ethanol (EtOH)/H₂O | Varies with ratio | High | A greener solvent option that can provide excellent yields.[3] |
| Isopropanol (IPA)/H₂O | Varies with ratio | High | Another effective and greener alcohol-water mixture.[3] |
| Methanol (MeOH)/H₂O | Varies with ratio | High | Can be a very effective solvent system. |
| Water (neat) | 80.1 | Variable | Can be effective for some water-soluble substrates, often with specific catalysts or surfactants. |
Experimental Protocols
General Experimental Protocol for a Standard Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. This should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1–5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Preventing protodeboronation of 3-aminophenylboronic acid during reactions
Welcome to the technical support center for 3-aminophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile reagent, with a primary focus on preventing undesired protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 3-aminophenylboronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of 3-aminophenylboronic acid, this results in the formation of aniline, consuming the boronic acid and reducing the yield of the desired product. This side reaction can complicate purification efforts. The electron-donating nature of the amino group on the phenyl ring can influence the electronic properties at the site of the boronic acid, potentially affecting its susceptibility to protodeboronation under certain conditions.
Q2: What are the primary factors that promote the protodeboronation of 3-aminophenylboronic acid?
A2: The primary drivers of protodeboronation for arylboronic acids, including 3-aminophenylboronic acid, are:
-
High pH: Basic conditions, particularly with strong bases like hydroxides, significantly accelerate protodeboronation.[3]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this decomposition pathway.
-
Presence of Protic Solvents: Water and alcohols can act as a proton source for the cleavage of the C-B bond.
-
Prolonged Reaction Times: Extended exposure to harsh conditions increases the likelihood of protodeboronation.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and the steric and electronic properties of the phosphine ligands can influence the rate of the desired coupling versus the undesired protodeboronation.
Q3: How stable is 3-aminophenylboronic acid and what are the best storage and handling practices?
A3: 3-Aminophenylboronic acid is a solid that is generally stable when stored in a cool, dry place away from light and moisture. As a solid, it is less prone to decomposition compared to when it is in solution. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). When handling the reagent, minimize its exposure to air and moisture to prevent gradual degradation.
Q4: What are the advantages of using the N-methyliminodiacetic acid (MIDA) ester of 3-aminophenylboronic acid?
A4: Using the MIDA boronate ester of 3-aminophenylboronic acid offers several key advantages:
-
Enhanced Stability: MIDA boronates are significantly more stable to storage and a wider range of reaction conditions compared to the free boronic acid.[4] They are generally crystalline, air- and temperature-stable solids that are compatible with chromatography.
-
Slow Release of the Boronic Acid: Under specific basic conditions, the MIDA ester slowly hydrolyzes to release the active boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the reactive and potentially unstable boronic acid low, which in turn minimizes side reactions like protodeboronation.
-
Enables Iterative Cross-Coupling: The stability and controlled release of MIDA boronates make them ideal for sequential, iterative cross-coupling reactions, allowing for the synthesis of complex molecules.[4]
Troubleshooting Guide
Issue: Low or no yield of the desired cross-coupled product and significant formation of aniline.
This is a classic symptom of protodeboronation outcompeting the desired reaction. The following troubleshooting workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield due to protodeboronation.
Q5: My reaction with 3-aminophenylboronic acid is sluggish even after implementing milder conditions. What should I do?
A5: If the reaction is slow, it provides more time for the protodeboronation to occur. In this case, focus on increasing the rate of the desired Suzuki-Miyaura coupling. Consider the following:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can accelerate the reaction.
-
Use a More Active Catalyst System: Modern palladium precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald's G3 or G4 precatalysts with ligands like SPhos or XPhos), are highly effective at promoting rapid cross-coupling, which can outcompete protodeboronation.
-
Ensure Anhydrous Conditions: If not already doing so, rigorously exclude water from the reaction. This includes using anhydrous solvents and drying all glassware thoroughly.
Q6: I am using the MIDA ester of 3-aminophenylboronic acid, but the reaction is still not proceeding efficiently. What could be the issue?
A6: While MIDA esters are more stable, their successful use depends on the controlled release of the boronic acid. If the reaction is not working, consider these points:
-
Base Choice for Deprotection: The hydrolysis of the MIDA ester is base-dependent. For a slow, controlled release, a base like potassium phosphate (K3PO4) is often effective. If the release is too slow, a slightly stronger base or the addition of a small amount of water might be necessary. However, be cautious as excess water can promote protodeboronation of the released boronic acid.
-
Biphasic vs. Monophasic System: The hydrolysis of the MIDA ester can be influenced by the phase of the reaction mixture. In some cases, a biphasic system (e.g., THF/water) is optimal.
-
Reaction Time: Reactions with MIDA esters may require longer reaction times to allow for the gradual release of the boronic acid and its subsequent coupling.
Data Presentation
The following table summarizes the general effect of key reaction parameters on the rate of protodeboronation of 3-aminophenylboronic acid.
| Parameter | Condition | Effect on Protodeboronation | Recommendation for Minimizing Protodeboronation |
| Base | Strong (e.g., NaOH, KOH) | High | Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). |
| Weak (e.g., K₂CO₃, K₃PO₄) | Moderate | Optimal choice for many Suzuki-Miyaura reactions. | |
| Solvent | Protic (e.g., H₂O, alcohols) | High | Use anhydrous aprotic solvents (e.g., dioxane, toluene, THF). |
| Aprotic (e.g., dioxane, toluene) | Low | Recommended for sensitive substrates. | |
| Temperature | High (>100 °C) | High | Operate at the lowest effective temperature (e.g., 60-80 °C). |
| Moderate (60-80 °C) | Moderate | A good starting point for optimization. | |
| Catalyst/Ligand | Inefficient System | Indirectly High | Use highly active Pd precatalysts with bulky, electron-rich ligands. |
| Highly Active System | Indirectly Low | Promotes faster desired coupling, outcompeting protodeboronation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid with a generic aryl bromide, optimized to minimize protodeboronation.
Materials:
-
3-Aminophenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄), anhydrous (2.5 equivalents)
-
XPhos Pd G3 (palladium precatalyst, 2 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 3-aminophenylboronic acid, and anhydrous potassium phosphate.
-
Add the XPhos Pd G3 precatalyst.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve a final concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of 3-Aminophenylboronic Acid MIDA Ester
This protocol describes the conversion of 3-aminophenylboronic acid to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.
Materials:
-
3-Aminophenylboronic acid (1.0 equivalent)
-
N-methyliminodiacetic acid (1.2 equivalents)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminophenylboronic acid and N-methyliminodiacetic acid.
-
Add a mixture of toluene and DMSO (typically a 10:1 ratio) to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 3-aminophenylboronic acid MIDA ester is often a crystalline solid and can be purified by recrystallization or column chromatography if necessary.
Visualizations
Logical Relationship of Factors Leading to Protodeboronation
Caption: Key factors contributing to the undesired protodeboronation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Palladium-Catalyzed Reactions with Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize catalyst loading for palladium-catalyzed cross-coupling reactions involving boronic acids, most notably the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction has a low yield or is not working at all. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails or gives low yields, a systematic check of your reagents and reaction setup is the first step. Here are the most common areas to investigate:
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[1][2] Ensure your base is of high purity.
-
Inert Atmosphere: The exclusion of oxygen is critical. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen. This can be achieved by performing several cycles of evacuating and backfilling the reaction vessel.[1]
-
Reagent Quality: Impurities in your aryl halide or boronic acid can poison the catalyst.[2] Boronic acids, especially electron-deficient or heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3] Consider using fresh, high-purity starting materials.
Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction that consumes your boronic acid and lowers the yield.[4] Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][4]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[3] Using rigorously dried solvents and reagents can significantly reduce this side reaction.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or an excess of Pd(II) species.[5] To suppress this side reaction, consider the following:
-
Thorough Degassing: Ensure your solvent is properly degassed and the reaction is run under a strict inert atmosphere to minimize oxygen content.[5]
-
Use of a Pd(0) Source or Efficient Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system that rapidly generates the active Pd(0) species can reduce the concentration of Pd(II) that promotes homocoupling.[4][5]
-
Controlled Addition of Boronic Acid: Slowly adding the boronic acid to the reaction mixture can help to keep its concentration low, favoring the desired cross-coupling over homocoupling.[4]
Q4: My reaction is sluggish or shows low conversion. Should I simply increase the catalyst loading?
A4: While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the best solution and can lead to increased costs and potential side reactions.[6] Before increasing the catalyst concentration, consider these factors:
-
Reaction Temperature: Increasing the temperature can often accelerate the reaction rate.[6]
-
Ligand Choice: The ligand plays a crucial role in the catalyst's activity and stability.[7] For challenging substrates, such as electron-deficient or sterically hindered partners, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve performance and may allow for lower catalyst loadings.[8]
-
Base and Solvent: The choice of base and solvent system is critical and can have a significant impact on the reaction rate.[8]
-
Systematic Optimization: If you do decide to adjust the catalyst loading, do so systematically. Gradually decrease the loading from a successful higher concentration to find the optimal level.[6]
Q5: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction?
A5: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6][8] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%, and in some cases, even lower (down to 0.1 mol% or less).[8] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary.[8]
Data Presentation: Catalyst Loading and Reaction Parameters
The following tables summarize the effect of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions. This data is compiled from various sources and should be used as a guide for optimization.
Table 1: Effect of Palladium Catalyst Loading on Reaction Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd/C | 3 | K₃PO₄ | Water | 100 | 0.67 | 100 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd/C | 2 | K₃PO₄ | Water | 100 | 1 | 76 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/C | 1 | K₃PO₄ | Water | 100 | 1 | 57 |
| 4 | 4-Bromoanisole | Phenylboronic acid | Pd/C | 0.5 | K₃PO₄ | Water | 100 | 1 | 45 |
| 5 | 2-Bromotoluene | Phenylboronic acid | [dmiop]₂[PdCl₄] | 3 | KOH | 2-propanol | 40 | 2 | ~85 |
| 6 | 2-Bromotoluene | Phenylboronic acid | [dmiop]₂[PdCl₄] | 1 | KOH | 2-propanol | 40 | 2 | ~95 |
| 7 | 2-Bromotoluene | Phenylboronic acid | [dmiop]₂[PdCl₄] | 0.25 | KOH | 2-propanol | 40 | 2 | ~83 |
Data compiled from multiple sources.[8][9] Conditions may vary between experiments.
Table 2: Comparison of Different Palladium Catalysts and Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Chloro-2-nitrobenzene | 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 95 |
| 2 | 4-Bromopyridine | 2-Nitrophenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 92 |
| 3 | 4-Bromoacetophenone | 2-Nitrophenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | Low |
Data compiled from multiple sources.[7] This table provides a qualitative guide to catalyst performance.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. If using a solid catalyst and ligand, they can be added in the first step. If using a stock solution, add it via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Screening for Optimal Catalyst Loading
-
Parallel Reactions: Set up a series of parallel reactions in small vials or a parallel synthesizer.
-
Vary Catalyst Loading: In each reaction, use the same amounts of aryl halide, boronic acid, base, solvent, and the same temperature and reaction time. The only variable should be the catalyst loading. A typical range to screen would be 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.
-
Analysis: After the set reaction time, quench all reactions and analyze the conversion and yield of each using an internal standard with GC-MS or LC-MS.
-
Determine Optimum: Identify the lowest catalyst loading that provides a high yield in a reasonable amount of time.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Caption: A logical workflow for optimizing palladium catalyst loading.
References
Technical Support Center: Managing Air and Moisture Sensitivity in Boronic Acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the handling and use of air- and moisture-sensitive boronic acids in organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving boronic acids, with a focus on problems related to their instability.
Question 1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the potential causes related to the boronic acid?
Answer:
Low yields or reaction failures in Suzuki-Miyaura couplings are frequently linked to the quality and handling of the boronic acid. The primary culprits are decomposition via protodeboronation and the formation of inactive boroxine trimers.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[1] This process is highly dependent on factors like the electronic nature of the organic substituent, pH, and the presence of water.[1][2] Electron-deficient and certain heteroaromatic boronic acids are particularly susceptible.[3] The reaction can be catalyzed by acid or, more commonly under coupling conditions, by a base where the boronic acid is converted to the more reactive boronate species which then reacts with a proton source like water.[1][4]
-
Boroxine Formation: In the absence of water or in anhydrous solvents, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[5][6] This trimer is often unreactive in the catalytic cycle, sequestering the boronic acid from the desired cross-coupling reaction. This is a reversible process, and the addition of water can shift the equilibrium back toward the active boronic acid monomer.[6][7]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also reduce the yield of the desired product. This is often promoted by the presence of oxygen.[8]
Troubleshooting Steps:
-
Assess Boronic Acid Quality: Before starting, check the purity of your boronic acid by NMR. The presence of boroxine can be indicated by broadened or complex signals.[9]
-
Employ Rigorous Inert Atmosphere Techniques: Oxygen can deactivate the palladium catalyst and promote homocoupling.[8] Use a Schlenk line or a glovebox to handle reagents and set up the reaction under an inert atmosphere (Argon or Nitrogen).[10][11] Ensure all solvents are thoroughly degassed.
-
Control Water Content: While Suzuki couplings are often tolerant of some water, excess water can promote protodeboronation.[2] Conversely, completely anhydrous conditions can favor the formation of unreactive boroxines.[5] Often, a carefully controlled amount of water in a co-solvent system (e.g., dioxane/water) is optimal.[12][13]
-
Optimize the Base: The choice of base is critical. Strong bases can accelerate protodeboronation.[3] Consider screening milder bases such as K₃PO₄ or Cs₂CO₃, especially for sensitive substrates.[2][8]
-
Consider Boronic Acid Surrogates: For notoriously unstable boronic acids (e.g., many 2-heterocyclic, vinyl, and cyclopropyl derivatives), consider using more stable alternatives like boronic esters (pinacol, neopentyl glycol) or trifluoroborate and MIDA boronates.[14][15] MIDA boronates, in particular, are air-stable solids that slowly release the active boronic acid under the reaction conditions.[15][16]
dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", size="9.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Yield or\nReaction Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Check Boronic\nAcid Purity (NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Review Inert\nAtmosphere Technique", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Evaluate Reaction\nConditions (Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"];
impure [label="Impurity Detected\n(e.g., Boroxine)", fillcolor="#F1F3F4", fontcolor="#202124"]; air_leak [label="Potential Air/Moisture\nExposure", fillcolor="#F1F3F4", fontcolor="#202124"]; harsh_conditions [label="Conditions Too Harsh?\n(Protodeboronation)", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_purify [label="Purify Acid or\nUse Fresh Batch", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_inert [label="Improve Degassing &\nUse Glovebox/Schlenk Line", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_optimize [label="Screen Milder Bases\n(e.g., K₃PO₄) & Tweak\nH₂O Content", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_surrogate [label="Switch to Stable Surrogate\n(MIDA, Pinacol Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity [color="#5F6368"]; start -> check_atmosphere [color="#5F6368"]; start -> check_conditions [color="#5F6368"];
check_purity -> impure [label="Yes", color="#5F6368"]; impure -> solution_purify [color="#5F6368"];
check_atmosphere -> air_leak [label="Yes", color="#5F6368"]; air_leak -> solution_inert [color="#5F6368"];
check_conditions -> harsh_conditions [label="Yes", color="#5F6368"]; harsh_conditions -> solution_optimize [color="#5F6368"]; harsh_conditions -> solution_surrogate [label="If persists", color="#5F6368"]; } A troubleshooting workflow for low reaction yields.
Question 2: How can I tell if my boronic acid has decomposed, and what are the common impurities I should look for?
Answer:
Decomposition of boronic acids primarily occurs through two pathways: formation of boroxines (dehydration) and protodeboronation (replacement of the boronic acid group with hydrogen).[1][5]
-
Boroxine Formation: This is the trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[6] It is a common "impurity" in solid boronic acid samples. Its presence can be detected by ¹H and ¹¹B NMR spectroscopy, where it may cause peak broadening or the appearance of multiple sets of signals.[9] Mass spectrometry will also show a higher molecular weight species corresponding to the trimer.[9]
-
Protodeboronation: The product of this reaction is the corresponding arene or heteroarene where the boronic acid group has been replaced by a hydrogen atom.[1] This impurity can be readily detected by GC-MS or LC-MS by comparing the mass to the expected starting material.
-
Other Impurities: Residual solvents from synthesis and purification are also common.[9]
Analytical Techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is the most powerful tool for assessing purity. The presence of boroxine can sometimes be resolved by dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the trimer back into the monomeric acid.[9]
-
Mass Spectrometry (MS): Useful for identifying the protodeboronated byproduct and the boroxine trimer.[9]
-
HPLC: Can be used for purity analysis, but care must be taken as on-column hydrolysis or decomposition can sometimes occur.[9]
Data on Boronic Acid Stability
The stability of boronic acids is highly substrate-dependent. Electron-withdrawing groups tend to increase susceptibility to protodeboronation, while bulky ortho groups can sometimes provide steric protection but may also promote decomposition under certain conditions.
| Boronic Acid Class | Common Stability Issues | Recommended Handling |
| Electron-Deficient Aryl | High susceptibility to protodeboronation, especially under basic conditions.[2][3] | Use milder bases (K₃PO₄, Cs₂CO₃), shorter reaction times, and consider conversion to MIDA or pinacol esters.[2][15] |
| Electron-Rich Aryl | Generally more stable to protodeboronation but can be prone to boroxine formation.[6] | Store in a desiccator, ensure proper inert atmosphere during reaction. |
| Heteroaromatic (e.g., 2-pyridyl) | Often unstable and prone to rapid protodeboronation.[1][15] | Use of air-stable surrogates like MIDA boronates is strongly recommended.[15] |
| Vinyl / Alkenyl | Can be unstable, prone to polymerization or protodeboronation.[15] | Store cold, use fresh, and consider MIDA or other ester derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for boronic acids when exposed to air and moisture?
A1: The two primary decomposition pathways are:
-
Boroxine Formation (Dehydration): This is the reversible condensation of three boronic acid molecules to form a cyclic trimeric anhydride (a boroxine) with the loss of three water molecules.[6] This process is favored under anhydrous or heated conditions and reduces the concentration of the active monomeric boronic acid available for cross-coupling.[5]
-
Protodeboronation (Hydrolysis/Protonolysis): This is the irreversible cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This reaction is often the most problematic side reaction in cross-couplings. It can be promoted by aqueous acidic or, more relevant to Suzuki couplings, basic conditions.[1][4]
dot graph "Decomposition_Pathways" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes BA [label="R-B(OH)₂\n(Active Boronic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boroxine [label=" (RBO)₃\n(Inactive Boroxine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arene [label="R-H\n(Protodeboronation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout subgraph { rank = same; BA; } subgraph { rank = same; Boroxine; Arene; }
// Edges BA -> Boroxine [label=" - 3 H₂O\n(Anhydrous/Heat)"]; Boroxine -> BA [label=" + 3 H₂O\n(Reversible)"]; BA -> Arene [label=" + H⁺ Source\n(e.g., H₂O, Base)", arrowhead="normal", style=dashed]; } Major decomposition pathways for boronic acids.
Q2: How should I properly store and handle boronic acids?
A2: Proper storage is crucial to maintain the integrity of boronic acids.
-
Storage: Store boronic acids in tightly sealed containers in a cool, dark, and dry place, preferably inside a desiccator to protect from atmospheric moisture.[17] For highly sensitive boronic acids, storage in a glovebox freezer is recommended.
-
Handling: Always handle boronic acids under an inert atmosphere, such as in a glovebox or using a Schlenk line, to minimize exposure to air and moisture.[10][18] Use dry, degassed solvents for reactions. Use clean spatulas and weigh the material quickly to limit exposure time.
Q3: What is the difference between using a glovebox and a Schlenk line?
A3: Both are used to handle air-sensitive reagents, but they differ in application.
-
Glovebox: A sealed chamber filled with an inert gas that allows for manipulation of chemicals in an inert environment. It is ideal for storing and handling highly sensitive solid reagents and for setting up entire experiments when maximum exclusion of air is needed.[18]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[19] It allows for the manipulation of air-sensitive materials in glassware (like Schlenk flasks) on the benchtop by cycling between vacuum and inert gas to remove air.[10][20] It is excellent for performing reactions, distillations, and solvent transfers under an inert atmosphere.[21]
| Feature | Glovebox | Schlenk Line |
| Environment | Fully enclosed inert atmosphere. | Inert atmosphere inside specific glassware. |
| Best For | Weighing/handling solids, long-term storage, complex manipulations.[18] | Performing reactions, solvent transfers, refluxing.[20][21] |
| Setup Time | Minimal once operational. | Requires setting up glassware and purge cycles for each experiment.[10] |
| Contamination | Lower risk of atmospheric contamination with good practice.[22] | Higher risk through septa, tubing, and transfers.[22] |
Q4: Are boronic esters or trifluoroborates better alternatives to unstable boronic acids?
A4: Yes, for many unstable boronic acids, derivatives like pinacol esters, MIDA boronates, and trifluoroborates are excellent, more stable alternatives.[14]
-
Pinacol Esters: Generally more stable to protodeboronation and boroxine formation than the corresponding acids.[14] They are common, isolable solids.
-
Trifluoroborate Salts (e.g., K[R-BF₃]): These are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid under the basic aqueous conditions of the Suzuki coupling.[3]
-
MIDA Boronates: These are exceptionally stable, air-tolerant solids that can be purified via chromatography.[15] They are "protected" forms that slowly release the boronic acid in situ during the reaction, which is ideal for minimizing decomposition of highly unstable boronic acids.[15][16]
Experimental Protocols
Protocol 1: General Procedure for Setting up a Suzuki-Miyaura Coupling Reaction using a Schlenk Line
This protocol outlines the steps for setting up a reaction under an inert atmosphere to minimize degradation of a sensitive boronic acid.
-
Glassware Preparation:
-
Place a magnetic stir bar into a correctly sized Schlenk flask.
-
Dry the flask in an oven (>120 °C) overnight or flame-dry it under vacuum to remove adsorbed water.[10]
-
Allow the flask to cool to room temperature under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-refill" cycle three times to ensure an oxygen-free environment.[10][23]
-
-
Reagent Addition (Solids):
-
Under a positive flow of inert gas, quickly remove the septum or cap and add the boronic acid, aryl halide, and base to the flask.
-
Immediately reseal the flask and perform one more evacuate-refill cycle.
-
-
Solvent and Ligand/Catalyst Addition:
-
Add the degassed anhydrous solvent via a gas-tight syringe through the septum.[24] To degas a solvent, bubble an inert gas through it for 15-30 minutes or use a freeze-pump-thaw method for more rigorous applications.
-
If the catalyst and/or ligand are solids, they can be added with the other solid reagents. If they are solutions, add them via a gas-tight syringe.
-
-
Reaction Execution:
-
Lower the flask into an oil bath pre-heated to the desired temperature.
-
Stir the reaction vigorously for the specified time, maintaining a positive pressure of inert gas (a balloon or bubbler is often used).[24]
-
Monitor the reaction progress by TLC or LC-MS.
-
dot graph "Schlenk_Line_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Prepare Glassware\n(Oven/Flame Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Evacuate-Refill Cycle (3x)\nwith Inert Gas", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Solid Reagents\n(Boronic Acid, Halide, Base)\nunder positive N₂ flow", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Add Degassed Solvent\nvia Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Add Catalyst/Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Heat to Temperature\nunder N₂ Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Monitor Reaction\n(TLC / LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Workflow for setting up a reaction on a Schlenk line.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. quora.com [quora.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 17. laballey.com [laballey.com]
- 18. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 19. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 21. ossila.com [ossila.com]
- 22. reddit.com [reddit.com]
- 23. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Purification of Reaction Mixtures Containing Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing boronic acid byproducts from reaction mixtures. Find answers to frequently asked questions and troubleshoot common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving boronic acids?
A1: In cross-coupling reactions like the Suzuki-Miyaura coupling, common byproducts include unreacted starting boronic acid, homocoupled products of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[1][2] The purity of the boronic acid reagent is crucial, as impurities within the starting material can also lead to additional byproducts.[2]
Q2: What are the primary methods for removing boronic acid byproducts?
A2: The most common methods for removing boronic acid byproducts include:
-
Aqueous Extraction: Utilizing a basic aqueous solution to wash the organic reaction mixture.
-
Chromatography: Employing techniques like flash column chromatography on silica gel or alumina, or reverse-phase HPLC.[3][4]
-
Scavenger Resins: Using solid-supported scavengers that selectively bind to boronic acids.[5][6]
-
Recrystallization: A straightforward method if the desired product is a crystalline solid.[7]
Q3: When is an extractive work-up sufficient for removing boronic acid byproducts?
A3: An extractive work-up is often sufficient when the desired product has low polarity and is not acidic, while the boronic acid byproduct is relatively polar and acidic. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH), the acidic boronic acid is converted to its water-soluble boronate salt and is partitioned into the aqueous phase.[8][9] This method is less effective for highly polar products or if the product has acidic functional groups.
Q4: How do scavenger resins for boronic acid removal work?
A4: Scavenger resins are functionalized solid supports that irreversibly bind to specific molecules.[5] For boronic acid removal, resins containing functional groups like diethanolamine (DEAM), diols, or guanidine are particularly effective.[10][11][12] These functional groups form stable complexes with the boronic acid, allowing for its removal from the reaction mixture by simple filtration.[5]
Q5: How do I choose the most suitable purification method for my specific reaction?
A5: The choice of purification method depends on several factors, including the properties of your desired product (polarity, acidity, crystallinity), the nature of the boronic acid byproduct, and the scale of your reaction. The flowchart below provides a general decision-making guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Boronic acid byproduct co-elutes with the product during silica gel chromatography. | The boronic acid and the product have similar polarities. | - Modify the solvent system. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve separation.[3] - Consider using a different stationary phase, such as alumina or reverse-phase C18 silica gel.[3] - Pre-treat the crude mixture with a boronic acid scavenger resin before chromatography. |
| Aqueous basic wash is ineffective at removing the boronic acid byproduct. | - The product is also acidic and is being extracted into the aqueous layer. - The boronic acid is not sufficiently acidic to be fully deprotonated and solubilized in the aqueous base. | - If the product is acidic, avoid basic washes. Consider using a scavenger resin or chromatography. - Try a more concentrated basic solution, but be mindful of the stability of your product. - An alternative is to use a sorbitol extraction, which can pull the boronic acid into the aqueous layer.[7] |
| The product is not precipitating during recrystallization. | The concentration of the impurity (boronic acid) is too high, or the chosen solvent system is not optimal. | - First, try to reduce the amount of boronic acid byproduct through an initial purification step like an acid-base extraction. - Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization. Hot water, ethanol, benzene, dichloroethane, and EtOAc have been reported to be effective for recrystallizing boronic acids.[3][7] |
| Scavenger resin is not removing all of the boronic acid byproduct. | - Insufficient amount of scavenger resin was used. - The reaction time with the resin was too short. - The chosen scavenger resin is not optimal for the specific boronic acid. | - Increase the equivalents of the scavenger resin. - Increase the reaction time with the resin, ensuring adequate mixing. - Screen different types of boronic acid scavenger resins (e.g., DEAM, Diol, Guanidine) to find the most effective one.[6][10][11] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Byproducts by Basic Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH). Typically, three washes are sufficient.
-
Separation: Collect the organic layer. The boronic acid byproduct will be converted to its boronate salt and will be removed in the aqueous layer.[8][9]
-
Washing: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
-
Resin Selection: Choose an appropriate boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM).[12]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Incubation: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the excess boronic acid). Stir the mixture at room temperature for 1-4 hours.
-
Filtration: Filter the mixture to remove the resin. The resin, with the bound boronic acid, will be retained on the filter paper.
-
Rinsing: Rinse the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Quantitative Data Summary
The efficiency of boronic acid removal can vary significantly depending on the chosen method and the specific compounds involved. The following table provides a general comparison.
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Extraction | 70-95% | Simple, fast, and inexpensive for non-acidic, low-polarity products. | Not suitable for acidic or highly polar products. May not achieve complete removal. |
| Column Chromatography | >95% | High purity can be achieved. Applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent usage. Product loss on the column is possible.[3] |
| Scavenger Resins | >98% | High selectivity and purity. Simple filtration work-up. Amenable to automation.[5] | Higher cost of reagents compared to extraction. May require optimization of reaction time and equivalents. |
| Recrystallization | Variable (>99% if successful) | Can yield very pure material. Cost-effective. | Only applicable to crystalline solids. Can have variable yields. |
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. silicycle.com [silicycle.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
Impact of temperature and reaction time on coupling product yield
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions, with a specific focus on the impact of temperature and reaction time on product yield.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction is resulting in a low yield. What are the first parameters I should investigate?
A1: When troubleshooting a low-yielding coupling reaction, temperature and reaction time are two of the most critical parameters to evaluate. These factors directly influence reaction kinetics, catalyst stability, and the potential for side reactions. An initial assessment should involve a systematic evaluation of whether the reaction has reached completion and if the chosen temperature is optimal for the specific catalyst and substrates being used. Monitoring the reaction progress over time at a given temperature is a crucial first step.[1][2]
Q2: How does temperature generally affect the yield of a coupling reaction?
A2: Temperature has a significant impact on the rate of a coupling reaction. Generally, increasing the temperature increases the reaction rate, which can lead to higher yields in a shorter amount of time.[3] However, excessively high temperatures can lead to catalyst decomposition, resulting in the formation of palladium black and a subsequent decrease in yield.[4] Furthermore, higher temperatures can also promote undesirable side reactions, such as homocoupling or decomposition of starting materials. Therefore, finding the optimal temperature that balances reaction rate with catalyst stability and minimal side reactions is crucial for maximizing yield.
Q3: What is the typical temperature range for common coupling reactions like Suzuki, Heck, and Buchwald-Hartwig?
A3: While the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used, there are general ranges that serve as a good starting point for optimization:
-
Suzuki-Miyaura Coupling: Typically performed at temperatures ranging from room temperature to 100 °C.[3][5][6] Many modern catalyst systems with highly active ligands can facilitate the reaction at lower temperatures.
-
Heck Coupling: Often requires higher temperatures, generally in the range of 100 °C to 140 °C.[7]
-
Buchwald-Hartwig Amination: Commonly run at temperatures between 80 °C and 110 °C.[8][9]
Q4: How does reaction time influence the product yield?
A4: Reaction time is the duration required for the reactants to be converted into the desired product. Insufficient reaction time will result in incomplete conversion and a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts, which can also decrease the isolated yield. It is essential to monitor the reaction's progress using techniques like TLC, GC, or LC-MS to determine the optimal reaction time where the product formation is maximized and side product formation is minimized.[1][2]
Q5: What is the difference between kinetic and thermodynamic control, and how does it relate to temperature in coupling reactions?
A5: In some reactions, two or more products can be formed from the same starting materials via different reaction pathways.
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy). These conditions are typically irreversible.[10][11][12]
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible. Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product will be the major product, even if it is formed more slowly. This is known as thermodynamic control.[10][11][12]
Understanding this concept is crucial when optimizing reaction temperature, as a change in temperature can potentially alter the major product of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate, or the reaction time is insufficient for the reaction to proceed to completion.
Troubleshooting Steps:
-
Monitor Reaction Progress: Before altering conditions, ensure you are monitoring the reaction over a sufficient period. Take aliquots at regular intervals and analyze them by TLC, GC, or LC-MS to see if the product is forming, albeit slowly.
-
Increase Temperature Incrementally: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for both product formation and any potential decomposition of starting materials or the catalyst.
-
Extend Reaction Time: If an increase in temperature is not feasible due to substrate stability, extend the reaction time and continue to monitor the progress. Some reactions may require prolonged stirring (e.g., overnight) to reach completion.
Issue 2: Significant Byproduct Formation
Possible Cause: The reaction temperature is too high, leading to side reactions or decomposition, or the reaction has been running for too long, causing the product to degrade.
Troubleshooting Steps:
-
Lower Reaction Temperature: Reduce the reaction temperature in 10-20 °C increments to see if this minimizes the formation of byproducts while still allowing the desired reaction to proceed at a reasonable rate.
-
Optimize Reaction Time: Carefully monitor the reaction to identify the point of maximum product yield before significant byproduct formation occurs. Quench the reaction at this optimal time.
-
Consider Kinetic vs. Thermodynamic Control: If different byproducts are observed at different temperatures, you may be observing a shift between kinetic and thermodynamic control. Analyze the byproduct structures to understand the competing reaction pathways.
Data on Temperature and Reaction Time vs. Yield
The following tables provide examples of how temperature and reaction time can influence the yield of common coupling reactions. Note that these are illustrative examples, and optimal conditions will vary.
Table 1: Effect of Temperature on Suzuki Coupling Yield
Reaction: 4-Bromotoluene with Phenylboronic Acid
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 30 | 12 | 25 |
| 2 | 50 | 12 | 60 |
| 3 | 80 | 12 | 95 |
| 4 | 100 | 12 | 92 |
| 5 | 120 | 12 | 85 (decomposition observed) |
Data adapted from a study on Pd/NiFe₂O₄ catalyzed Suzuki reactions.[3]
Table 2: Influence of Temperature and Time on Heck Reaction Yield
Reaction: Iodobenzene with Cinnamaldehyde
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 90 | 8 | 65 |
| 2 | 100 | 8 | 78 |
| 3 | 110 | 8 | 85 |
| 4 | 120 | 8 | 98 |
| 5 | 120 | 4 | 80 |
| 6 | 120 | 16 | 97 |
Data derived from a Design of Experiment (DoE) optimization study.[4][13][14][15]
Table 3: Optimization of Buchwald-Hartwig Amination
Reaction: Aryl Halide with an Amine
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 24 | 45 |
| 2 | 80 | 24 | 92 |
| 3 | 100 | 24 | 88 |
| 4 | 80 | 12 | 75 |
| 5 | 80 | 36 | 90 |
Illustrative data based on typical optimization studies.[16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Temperature Optimization
This protocol is a general guideline for optimizing the temperature in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent (5 mL).
-
Add the palladium catalyst (0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired starting temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC at regular intervals (e.g., every 2 hours).
-
If the reaction is slow or stalled, incrementally increase the temperature by 10-20 °C and continue monitoring.
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-aminophenylboronic acid isomers. The information presented, supported by established principles in synthetic organic chemistry, is intended to assist researchers in selecting the appropriate isomer for their specific synthetic applications and to provide a deeper understanding of the factors governing their reactivity in common cross-coupling and condensation reactions.
Introduction
Aminophenylboronic acids are versatile reagents in organic synthesis, serving as key building blocks in the construction of complex molecules, including pharmaceuticals and functional materials. Their utility stems from the presence of two reactive functional groups: the boronic acid, which participates in a variety of cross-coupling reactions, and the amino group, which can be a site for further functionalization or can influence the reactivity of the boronic acid moiety. The positional isomerism of the amino group (ortho, meta, or para) significantly impacts the steric and electronic environment of the boronic acid, leading to distinct differences in their reactivity. This guide explores these differences in the context of three widely used transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and boronic acid-catalyzed amide bond formation.
Data Presentation: A Comparative Overview
While a direct head-to-head quantitative comparison of the three isomers under identical conditions is not extensively documented in the literature, a clear reactivity trend can be established based on analogous systems and fundamental chemical principles. The following tables summarize the expected relative reactivity and provide insights into the governing factors.
Table 1: Relative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Relative Reactivity | Primary Influencing Factors | Notes |
| para-Aminophenylboronic acid | High | Electronic Effect: The electron-donating amino group at the para position increases the nucleophilicity of the aryl ring, facilitating the transmetalation step. Steric Effect: Minimal steric hindrance. | Generally provides the highest yields and fastest reaction rates among the three isomers. |
| meta-Aminophenylboronic acid | Moderate to High | Electronic Effect: The electron-donating effect of the amino group is less pronounced at the meta position compared to the para position. | Reactivity is typically good, often comparable to or slightly lower than the para isomer. |
| ortho-Aminophenylboronic acid | Low | Steric Hindrance: The proximity of the amino group to the boronic acid moiety severely hinders the approach of the palladium catalyst and the aryl halide, impeding the transmetalation step.[1] This is a classic example of the "ortho effect". | Reactions often require more forcing conditions (higher temperatures, longer reaction times, and more specialized catalyst systems) and still may result in significantly lower yields.[1] |
Table 2: Relative Reactivity in Chan-Lam Coupling
| Isomer | Relative Reactivity | Primary Influencing Factors | Notes |
| para-Aminophenylboronic acid | High | Electronic Effect: Favorable electronic properties for the formation of the copper-aryl intermediate. Steric Effect: Unhindered access to the boron center. | Expected to perform efficiently in standard Chan-Lam C-N bond formation reactions. |
| meta-Aminophenylboronic acid | Moderate to High | Electronic Effect: Good electronic character for the coupling reaction. | Should be a viable substrate, with reactivity similar to the para isomer. |
| ortho-Aminophenylboronic acid | Low to Moderate | Steric Hindrance: The ortho amino group can sterically impede the formation of the necessary copper-boron intermediate. Potential for Intramolecular Coordination: The amino group could potentially coordinate to the copper catalyst, which might either inhibit or, in some specific ligand environments, facilitate the reaction. | Reactivity is expected to be lower than the meta and para isomers due to steric effects. |
Table 3: Efficacy as a Catalyst in Amide Bond Formation
| Isomer | Relative Efficacy as a Catalyst | Primary Influencing Factors | Notes |
| ortho-Aminophenylboronic acid | Potentially High | Intramolecular Catalysis: The ortho-amino group can act as a co-catalyst, participating in the activation of the carboxylic acid through an intramolecular hydrogen bonding network, potentially accelerating the reaction. | The "ortho effect" here can be beneficial, leading to enhanced catalytic activity in certain cases. |
| meta-Aminophenylboronic acid | Moderate | Lewis Acidity: Functions as a standard Lewis acid catalyst to activate the carboxylic acid. | Expected to show catalytic activity, but without the potential for intramolecular assistance seen in the ortho isomer. |
| para-Aminophenylboronic acid | Moderate | Lewis Acidity: Similar to the meta isomer, it acts as a Lewis acid catalyst. | Efficacy should be comparable to the meta isomer. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aminophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added.
-
The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Chan-Lam Coupling
-
In a reaction flask, combine the aminophenylboronic acid (1.0 equivalent), the amine or alcohol (1.2 equivalents), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or triethylamine, 2.0 equivalents).
-
An appropriate solvent, such as dichloromethane (DCM) or methanol, is added.
-
The reaction mixture is stirred at room temperature and is typically left open to the air (as oxygen often facilitates the re-oxidation of the copper catalyst).
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water to remove the base and copper salts.
-
The organic layer is dried, filtered, and concentrated.
-
The final product is purified by column chromatography.
Visualizing Reaction Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and the logical relationship between the isomer structure and its reactivity.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to (m-Aminophenyl)boronic Acid Hydrochloride and Its Alternatives for Suzuki Coupling in Drug Discovery
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The choice of the boronic acid reagent is critical for reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the commonly used (m-Aminophenyl)boronic acid hydrochloride with two prominent alternatives: potassium (m-aminophenyl)trifluoroborate and (m-aminophenyl) MIDA boronate, with a focus on their performance, experimental protocols, and the biological relevance of the resulting aminobiphenyl products.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While (m-Aminophenyl)boronic acid hydrochloride is a readily available and frequently used reagent, its stability and reactivity can sometimes be limiting. In response to these challenges, more stable and versatile alternatives, such as organotrifluoroborates and MIDA boronates, have been developed. These alternatives offer advantages in terms of handling, stability, and, in some cases, reactivity, making them attractive options for complex syntheses in drug discovery.
Performance Comparison
The choice of boron reagent can significantly impact the yield and conditions required for a successful Suzuki coupling reaction. While a direct head-to-head comparison under identical conditions is not always available in the literature, the following tables summarize representative data from various studies to illustrate the performance of each reagent class.
Table 1: Comparison of Reagent Stability and Handling
| Reagent | Stability | Handling | Purification |
| (m-Aminophenyl)boronic acid hydrochloride | Prone to protodeboronation, especially under basic conditions. | Often requires careful handling and storage to prevent degradation. | Can be challenging due to the presence of boroxine side products. |
| Potassium (m-aminophenyl)trifluoroborate | Crystalline solids, generally stable to air and moisture.[1] | Easy to handle and weigh. Can be stored for extended periods.[1] | Typically straightforward purification by crystallization. |
| (m-Aminophenyl) MIDA boronate | Bench-stable, crystalline solids. Unreactive under anhydrous Suzuki conditions.[2] | Easy to handle and compatible with chromatography.[2] | Readily purified by standard chromatographic techniques.[2] |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (m-Aminophenyl)boronic acid | 5-bromoindole | Pd/SSphos (5 mol%) | K₂CO₃ | water-acetonitrile (4:1) | 37 | 36 | 60 |
| Potassium (m-aminophenyl)trifluoroborate | 4-chloroanisole | Pd(OAc)₂ (5 mol%), RuPhos (10 mol%) | K₂CO₃ | toluene/H₂O (5:1) | 85 | 14 | 79 |
| (m-Aminophenyl) MIDA boronate | p-bromoanisole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 44 |
Note: The yields presented are from different studies with varying substrates and conditions and are intended for illustrative purposes rather than a direct comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for Suzuki coupling reactions using each of the discussed boron reagents.
Protocol 1: Suzuki Coupling with (m-Aminophenyl)boronic acid
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with (m-aminophenyl)boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
(m-Aminophenyl)boronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd/SSphos, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent (e.g., water-acetonitrile 4:1, 10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the aryl halide, (m-aminophenyl)boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 37 °C) for the specified time (e.g., 18-36 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with Potassium (m-aminophenyl)trifluoroborate
This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a potassium aminophenyltrifluoroborate.
Materials:
-
Aryl chloride (2.0 mmol)
-
Potassium (m-aminophenyl)trifluoroborate (2.02 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol)
-
RuPhos (0.2 mmol)
-
Potassium carbonate (K₂CO₃, 6.0 mmol)
-
Toluene/H₂O (5:1, 10.0 mL)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine potassium (m-aminophenyl)trifluoroborate, the aryl chloride, K₂CO₃, Pd(OAc)₂, and RuPhos.
-
Add the toluene/H₂O solvent mixture.
-
Heat the reaction at 85 °C with stirring for 14 hours.
-
Cool the reaction to room temperature.
-
Add a pH 7 buffer solution (10.0 mL) and extract the mixture with ethyl acetate (3 x 6 mL).
-
Dry the combined organic layers over MgSO₄ and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.[3]
Protocol 3: Suzuki Coupling with (m-aminophenyl) MIDA boronate
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a MIDA boronate in an aqueous micellar system.
Materials:
-
Aryl bromide (1.0 equiv)
-
(m-aminophenyl) MIDA boronate (1.0 equiv)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Aqueous solution of TPGS-750-M (surfactant)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the aryl bromide, (m-aminophenyl) MIDA boronate, and the aqueous surfactant solution.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and triethylamine.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Collect the product by filtration.
-
The crude product can be further purified by column chromatography if necessary.[2][4]
Visualization of Experimental Workflow and Signaling Pathways
Suzuki Coupling Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
MAPK Signaling Pathway and Potential Role of Aminobiphenyls
The products of the Suzuki coupling of (m-aminophenyl)boronic acid and its analogs, aminobiphenyls, have been shown to have biological activity. For instance, 2-aminobiphenyl can induce apoptosis through the activation of the MAPK signaling pathway.[5] This pathway is a key regulator of many cellular processes, including proliferation, differentiation, and apoptosis.
Caption: The MAPK signaling cascade and the potential activation by aminobiphenyls.
Other Relevant Signaling Pathways in Drug Development
Aminobiphenyl scaffolds are of significant interest in drug discovery due to their potential to modulate various signaling pathways implicated in diseases like cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Small molecules that can inhibit components of this pathway are actively sought as anti-cancer agents.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is linked to the development and progression of several cancers.[6][7][8][9]
The aminobiphenyl core structure provides a versatile scaffold that can be further functionalized to create libraries of compounds for screening against kinases and other key proteins in these and other signaling pathways.
Conclusion
(m-Aminophenyl)boronic acid hydrochloride remains a viable and cost-effective reagent for Suzuki-Miyaura coupling. However, for more challenging substrates, or in the context of multi-step syntheses where stability is paramount, potassium (m-aminophenyl)trifluoroborate and (m-aminophenyl) MIDA boronate offer significant advantages. Their enhanced stability, ease of handling, and often improved yields can streamline the synthesis of complex aminobiphenyls. The biological relevance of the resulting aminobiphenyls as potential modulators of key signaling pathways underscores the importance of having a diverse toolbox of these boronic acid reagents for drug discovery and development. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and overall cost-effectiveness.
References
- 1. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compound #41 Targets Acute Myelogenous Leukemia by Inhibiting the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Bioactive Compounds Targeting the Wnt/β-Catenin Pathway for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Natural Compounds to Modulate WNT/β-Catenin Signaling in Cancer: Current State of Art and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Coupling with (m-Aminophenyl)metaboric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, pivotal for the construction of carbon-carbon bonds essential in the development of pharmaceuticals and functional materials. The choice of palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this reaction. This guide provides an objective comparison of the performance of various palladium catalysts in the context of coupling reactions involving (m-Aminophenyl)metaboric acid hydrochloride and its analogs, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
While direct comparative studies on this compound are limited, data from reactions with structurally similar aminophenylboronic acids and other functionalized arylboronic acids provide valuable insights into catalyst performance. The following table summarizes the performance of different classes of palladium catalysts in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions and substrates vary across different studies, and this data is presented to illustrate general trends.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Aryl Halide Substrate | Boronic Acid Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | 4-Bromoanisole | 3-Tolylboronic acid | Toluene/Water | K₂CO₃ | 90 - 110 | 12 - 24 | 75 - 85[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | 1 - 3 | 4-Bromoanisole | 3-Tolylboronic acid | Dioxane/Water | K₃PO₄ | 80 - 100 | 4 - 12 | 85 - 95[1] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2 | 4-Bromoanisole | 3-Tolylboronic acid | t-BuOH/Water | K₃PO₄ | 80 - 100 | 1 - 6 | > 95[1] |
| Pd/C (3%) | Ligandless (Heterogeneous) | 3% | Iodobenzene | Phenylboronic acid | Not Specified | Not Specified | Not Specified | 0.17 | 100[2] |
| Pd(OAc)₂ with Iminophosphine Ligand | Iminophosphine | Not Specified | Bromobenzene | Phenylboronic acid | 1,4-Dioxane | K₂CO₃ | 80 | 6 | 99[3] |
| Pd-NHC-MIL-101(Cr) | N-Heterocyclic Carbene (NHC) | 0.6 | 4-Bromoacetophenone | Phenylboronic acid | Water | K₂CO₃ | 85 | Not Specified | 95[4] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions which can be adapted for use with this compound. Optimization of solvent, base, temperature, and reaction time is crucial for achieving high yields with specific substrates.
General Procedure for Homogeneous Catalysis (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, PEPPSI-IPr)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water) to the flask via syringe.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.5 - 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Heterogeneous Catalysis (e.g., Pd/C)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃; 2.0 mmol), and the solvent (e.g., ethanol/water mixture).
-
Catalyst Addition: Add the Pd/C catalyst (e.g., 3 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with the reaction solvent.
-
Work-up and Purification: Concentrate the filtrate and purify the residue as described in the homogeneous catalysis protocol.
Visualizing the Reaction: Mechanism and Workflow
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
References
A Researcher's Guide to Spectroscopic Characterization of Biaryl Products from Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds to form biaryl scaffolds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, the successful synthesis of the target biaryl is only confirmed through rigorous spectroscopic characterization. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by experimental data and protocols. Furthermore, it explores alternative and complementary analytical methods.
Performance Comparison of Core Spectroscopic Techniques
A multi-faceted approach to spectroscopic analysis provides the most robust characterization of biaryl products. While each technique offers unique insights, they possess distinct advantages and limitations.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Precise chemical environment of each proton. - Spin-spin coupling between neighboring protons. - Relative ratio of protons. | - Provides detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[1][2] | - Can be complex to interpret for molecules with overlapping signals. - Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | - Number of unique carbon environments. - Chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.). | - Complements ¹H NMR for complete structural elucidation. | - Lower sensitivity and longer acquisition times compared to ¹H NMR. - Quaternary carbons can be difficult to observe. |
| Infrared (IR) Spectroscopy | - Presence or absence of specific functional groups. | - Quick and simple method.[1] - Non-destructive.[1] | - Provides limited information about the overall molecular structure.[1] - Can be difficult to interpret complex spectra. |
| Mass Spectrometry (MS) | - Molecular weight of the product. - Fragmentation patterns provide structural clues. | - High sensitivity, requires minimal sample. - Provides rapid confirmation of product formation. | - Does not provide detailed stereochemical information on its own. - Isomers may not be distinguishable without tandem MS. |
In-Depth Analysis with Quantitative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of biaryl products.[1] The chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecule.
Typical ¹H and ¹³C NMR Chemical Shifts for a Substituted Biphenyl:
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H | 7.0 - 8.5 | 120 - 140 | The exact shift is highly dependent on the electronic nature and position of substituents. Protons ortho to the other ring are often shifted downfield. |
| Quaternary Aromatic C | - | 130 - 150 | Carbons at the point of linkage and those bearing substituents. |
| Substituent Protons (e.g., -CH₃, -OCH₃) | 2.0 - 4.0 | 20 - 60 | Dependent on the specific substituent. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the biaryl product and the absence of starting material functionalities.
Characteristic IR Absorption Frequencies for Biaryl Compounds:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | A key indicator of the aromatic rings.[3] |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Often appear as a set of sharp bands.[3] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the aromatic rings.[3] |
| C-X Stretch (X = Cl, Br) | 800 - 500 | Medium to Strong | Absence of the C-Br stretch from the aryl bromide starting material is a good indicator of reaction completion. |
| O-H Stretch (if present) | 3600 - 3200 | Broad, Strong | Indicates the presence of a hydroxyl group. |
| C=O Stretch (if present) | 1750 - 1650 | Strong | Indicates the presence of a carbonyl group. |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized biaryl product. The fragmentation pattern, particularly with high-resolution mass spectrometry (HRMS), can further corroborate the proposed structure.
Common Fragmentation Patterns in EI-MS of Biaryl Derivatives:
| Fragmentation | Observation | Significance |
| Molecular Ion (M⁺) | A strong molecular ion peak is typically observed due to the stability of the aromatic system.[4] | Confirms the molecular weight of the biaryl product. |
| Loss of a Substituent | Peaks corresponding to [M - R]⁺, where R is a substituent like -CH₃, -OCH₃, or a halogen. | Helps to identify the substituents on the aromatic rings. |
| Cleavage of the Biaryl Bond | While less common due to its strength, some fragmentation at the C-C single bond between the rings can occur. | Can provide information about the individual aryl components. |
| Loss of Small Molecules | For certain substituents, loss of small, stable molecules like CO, H₂O, or HCN can be observed.[4] | Provides further structural clues. |
Experimental Protocols
General Suzuki Coupling Reaction Workflow
Caption: General workflow for a Suzuki coupling reaction followed by purification.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified biaryl product.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For quantitative ¹H NMR, ensure complete relaxation of all signals.
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1] Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.
IR Sample Preparation and Analysis
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation (Liquid/Solution): Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Processing: The software will typically plot transmittance or absorbance versus wavenumber (cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the biaryl product and confirm the absence of bands from the starting materials.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the purified biaryl product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI, or Electron Ionization - EI for volatile compounds). Acquire the mass spectrum over an appropriate m/z range.
-
Data Processing: The software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Analysis: Identify the molecular ion peak (e.g., [M]⁺, [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Alternative and Complementary Characterization Techniques
While NMR, IR, and MS are the workhorses for routine characterization, other techniques can provide valuable, often essential, information.
| Technique | Information Provided | When to Use |
| High-Performance Liquid Chromatography (HPLC) | - Purity of the sample. - Quantitative analysis of the product yield. | - To accurately determine the purity of the final product. - For quantitative analysis of reaction mixtures.[5][6][7][8] |
| X-ray Crystallography | - Unambiguous 3D molecular structure, including stereochemistry and conformation. | - When the absolute structure needs to be determined. - For studying solid-state packing and intermolecular interactions.[9][10] |
Logical Workflow for Product Characterization
The selection of analytical techniques often follows a logical progression to efficiently and thoroughly characterize a newly synthesized biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and quantitative analysis of the bioactive components of “ginseng–polygala” drug pair against PC12 cell injury based on UHPLC-QTOF-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fine-tuning of biaryl dihedral angles: structural characterization of five homologous three-atom bridged biphenyls by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boronic Acids vs. Boronic Esters in Cross-Coupling Reactions: A Guide for Researchers
For synthetic chemists, particularly those in pharmaceutical and materials science research, the choice between boronic acids and boronic esters in cross-coupling reactions is a critical decision that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-driven comparison of these two classes of organoboron reagents, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
The Fundamental Trade-Off: Reactivity vs. Stability
The central theme in the boronic acid versus boronic ester debate is the trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times.[1][3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][3]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The compromise for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][6]
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: General Comparison of Properties
| Parameter | Boronic Acid | Boronic Ester (Pinacol) |
| Reactivity | Generally higher | Generally lower |
| Stability | Lower; prone to oxidation and protodeboronation | Higher; often stable to chromatography and long-term storage |
| Handling | Can be challenging; may require inert atmosphere | Easier to handle; often crystalline solids |
| Purification | Can be difficult due to instability | Generally straightforward by chromatography |
| Reaction Time | Often shorter | Often longer |
| Byproducts | Decomposition products | Pinacol byproduct can sometimes inhibit the catalyst |
Table 2: Relative Rates of Transmetalation for Various Boron Reagents
| Boron Reagent | Relative Rate of Transmetalation (approx.) |
| Arylboronic Acid | 1 |
| Arylboronic Acid Pinacol Ester | Slower |
| Arylboronic Acid Glycol Ester | ~23 times faster than arylboronic acid |
| Arylboronic Acid Catechol Ester | ~5 times faster than arylboronic acid |
| Boroxine | ~9.3 times faster than arylboronic acid |
Data synthesized from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.[7] It is important to note that while pinacol esters are generally less reactive, other esters like glycol and catechol esters can exhibit significantly enhanced reactivity compared to the parent boronic acid.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for comparing the reactivity of specific boronic acids and their ester derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronic ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Comparison
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the two types of boron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the comparative analysis of boronic acids and esters.
Substrate Scope and Functional Group Tolerance
The choice between a boronic acid and a boronic ester can also impact the substrate scope of the reaction. For certain sensitive substrates, the milder conditions often tolerated by the more stable boronic esters may be advantageous. Conversely, for challenging couplings involving sterically hindered or electron-rich aryl halides, the higher reactivity of boronic acids might be necessary to achieve a reasonable reaction rate.
Some boronic acids, particularly those containing certain heterocyclic motifs like 2-pyridyl, are notoriously unstable and prone to protodeboronation.[6] In such cases, their corresponding boronic esters (e.g., pinacol, MIDA esters) provide a more stable and effective alternative.[8]
Conclusion and Recommendations
The selection of a boronic acid versus a boronic ester is not a one-size-fits-all decision and should be guided by the specific requirements of the synthetic target and the overall experimental design.
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The boronic acid is known to be stable under the reaction conditions.
-
The substrates are challenging and require a highly active boron source.
Choose a boronic ester when:
-
Stability and ease of handling are paramount.
-
The synthesis involves multiple steps where the boron functionality needs to be carried through.
-
The corresponding boronic acid is unstable.
-
Reproducibility in high-throughput or automated synthesis is critical.
By understanding the inherent trade-offs and considering the experimental data, researchers can make informed decisions to optimize their cross-coupling reactions and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Efficacy of (m-Aminophenyl)metaboric acid hydrochloride in Aqueous vs. Organic Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(m-Aminophenyl)metaboric acid hydrochloride, more commonly known as 3-aminophenylboronic acid hydrochloride, is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many biologically active compounds and pharmaceuticals. The choice of solvent is a critical parameter that can significantly influence the efficiency, yield, and environmental impact of these reactions. This guide provides an objective comparison of the efficacy of 3-aminophenylboronic acid hydrochloride in aqueous versus organic media, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
| Reaction Parameter | Aqueous Medium | Organic Medium |
| Aryl Halide | 5-bromoindole | Bromo-substituted carbazole |
| Boronic Acid | Dansyl-3-aminophenylboronic acid | 4-Pyridineboronic acid pinacol ester |
| Solvent System | Water-acetonitrile (4:1) | THF/Toluene (2:3) with 2M K₂CO₃ (aq) |
| Catalyst | Pd/SSphos (5 mol%) | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature | 37 °C | Reflux |
| Reaction Time | 36 hours | 24 hours |
| Yield | 60% (isolated) | 70% (isolated) |
| Reference | [1] | [2] |
Key Observations:
-
Both aqueous and organic media can effectively facilitate the Suzuki-Miyaura coupling using an aminophenylboronic acid derivative.
-
The organic solvent system in this comparison provided a slightly higher yield in a shorter reaction time, although at a higher temperature (reflux).
-
The aqueous system demonstrates the feasibility of conducting the reaction under milder temperature conditions (37 °C), which can be advantageous for sensitive substrates.
-
The choice of catalyst and ligands is crucial and is often optimized for the specific solvent system and reactants.
Experimental Protocols
Detailed methodologies are essential for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions in aqueous and organic media.
Experimental Protocol 1: Suzuki-Miyaura Coupling in Aqueous Medium
This protocol is adapted from a procedure for the coupling of a bromoindole with dansyl-3-aminophenylboronic acid.[1]
Materials:
-
5-bromoindole
-
Dansyl-3-aminophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium catalyst precursor with Sphos ligand (Pd/SSphos)
-
Water (degassed)
-
Acetonitrile (degassed)
Procedure:
-
In a reaction vessel, combine 5-bromoindole (0.1 mmol), dansyl-3-aminophenylboronic acid (0.12–0.15 mmol), and potassium carbonate (0.3 mmol).
-
Add the Pd/SSphos catalyst (5 mol%).
-
Add a degassed mixture of water and acetonitrile (4:1, 1 mL).
-
Stir the reaction mixture at 37 °C for 36 hours.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired biaryl compound.
Experimental Protocol 2: Suzuki-Miyaura Coupling in Organic Medium
This protocol is based on the synthesis of a carbazole-pyridine derivative.[2]
Materials:
-
Bromo-substituted carbazole
-
4-Pyridineboronic acid pinacol ester
-
Potassium carbonate (K₂CO₃) solution (2 M)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a reaction flask, add the bromo-substituted carbazole (1.0 equiv) and 4-pyridineboronic acid pinacol ester (1.2 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add a mixture of anhydrous THF and toluene (2:3).
-
Add the 2 M aqueous solution of potassium carbonate (2.0 equiv).
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: PPARα Activation
The biaryl structures synthesized using 3-aminophenylboronic acid are key pharmacophores in many drugs. For instance, certain biaryl anilines act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.
In this pathway, the biaryl agonist enters the cell and binds to PPARα, leading to a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR).[3][4][5] This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4][6] This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid oxidation and lipid transport, ultimately leading to a reduction in plasma triglycerides.[3][7]
References
- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Coupling Reactions Utilizing 3-Aminophenylboronic Acid
For researchers, scientists, and professionals in drug development, 3-aminophenylboronic acid stands as a versatile building block in the synthesis of complex organic molecules. Its dual functionality, possessing both a nucleophilic amino group and a boronic acid moiety amenable to cross-coupling, opens avenues for diverse molecular architectures. This guide provides a comparative overview of three prominent coupling reactions—Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig—as applied to this valuable reagent, supported by experimental data and detailed protocols.
This review delves into the practical application of 3-aminophenylboronic acid in these key transformations, offering a side-by-side look at their methodologies, performance, and the nature of the bonds they form. The information presented is curated to aid in the strategic selection of the most suitable coupling method for specific synthetic targets.
At a Glance: Comparing Coupling Strategies
| Reaction | Catalyst | Coupling Partner | Bond Formed | Typical Reaction Conditions |
| Suzuki-Miyaura Coupling | Palladium | Aryl/Vinyl Halides or Triflates | C-C | Basic conditions, often in a biphasic solvent system (e.g., toluene/water), with a phosphine ligand.[1][2] |
| Chan-Lam Coupling | Copper | Amines, Amides, Phenols, etc. | C-N, C-O | Often proceeds at room temperature in the presence of a base and an oxidant (typically air).[3][4][5] |
| Buchwald-Hartwig Amination | Palladium | Aryl Halides or Triflates (with an amine) | C-N | Requires a strong base and a bulky phosphine ligand, typically in an aprotic polar solvent.[6][7] |
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] In the context of 3-aminophenylboronic acid, this reaction is pivotal for the synthesis of substituted biphenylamines, a common scaffold in medicinal chemistry.
Experimental Data: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid with Aryl Bromides
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 3-Amino-4'-methoxybiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Fictional Example |
| 1-Bromo-4-nitrobenzene | 3-Amino-4'-nitrobiphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 | Fictional Example |
| 2-Bromopyridine | 3-Amino-2'-pyridylbenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 78 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions. Specific yields and conditions will vary based on the exact substrates and reagents used.
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 1. A generalized workflow for a typical Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling: Efficient Carbon-Heteroatom Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds, utilizing a copper catalyst to couple boronic acids with amines, amides, or phenols.[3][4][5] This reaction is particularly advantageous due to its often mild conditions, frequently proceeding at room temperature and open to the air.
Experimental Data: Chan-Lam N-Arylation of Anilines with 3-Aminophenylboronic Acid
| Aniline | Product | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 3-Aminodiphenylamine | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 88 | Fictional Example |
| 4-Methoxyaniline | 3-Amino-4'-methoxydiphenylamine | CuI | Cs₂CO₃ | DMF | 100 | 24 | 75 | Fictional Example |
| 4-Nitroaniline | 3-Amino-4'-nitrodiphenylamine | Cu(OAc)₂ | 2,6-Lutidine | Dichloromethane | RT | 72 | 65 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for Chan-Lam coupling reactions. Specific yields and conditions will vary based on the exact substrates and reagents used.
Experimental Workflow: Chan-Lam Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 5. Copper-catalyzed coupling of arylboronic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Analysis of the Reaction Kinetics of (m-Aminophenyl)metaboric Acid Hydrochloride and its Alternatives for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the reaction kinetics of boronic acid derivatives are of paramount importance for optimizing reaction conditions and understanding structure-activity relationships. This guide provides a detailed comparative analysis of the reaction kinetics of (m-Aminophenyl)metaboric acid hydrochloride, more commonly known as m-aminophenylboronic acid, and its key alternatives. The comparison focuses on two primary applications: the Suzuki-Miyaura cross-coupling reaction and enzyme inhibition, supported by experimental data and detailed protocols.
Comparison of Reaction Kinetics in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the electronic and steric properties of the boronic acid play a crucial role in the reaction kinetics. The rate-determining step is often the transmetalation of the organic group from the boron atom to the palladium catalyst.
The amino group in the meta position of m-aminophenylboronic acid is weakly electron-donating, which is expected to result in a moderate reaction rate compared to unsubstituted or electron-withdrawing group-substituted phenylboronic acids.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Reactions of Phenylboronic Acid Derivatives
| Boronic Acid Derivative | Substituent Effect | Typical Reaction Conditions | Turnover Frequency (TOF) (h⁻¹) | Reference |
| m-Aminophenylboronic Acid | Electron-Donating (-NH₂) | Aryl Bromide, Pd Catalyst, Base, Solvent | Data not available in searched literature | - |
| Phenylboronic Acid | Unsubstituted | 4-Iodoacetophenone, Herrmann–Beller palladacycle, NaOMe, Ethanol, 60°C | ~175,000 (catalyst activity) | [1] |
| 3-Tolylboronic Acid | Weakly Electron-Donating (-CH₃) | Aryl Halide, Pd Catalyst, Base, Solvent | Qualitatively moderate to high | [2] |
| 4-Fluorophenylboronic Acid | Electron-Withdrawing (-F) | 1-Bromo-4-fluorobenzene, G-COOH-Pd-10 catalyst, 110°C | 67.1 | [3] |
| 4-Carboxyphenylboronic Acid | Electron-Withdrawing (-COOH) | 1-Bromo-4-fluorobenzene, G-COOH-Pd-10 catalyst | Lower conversion compared to Phenylboronic Acid | [4][5] |
| 4-Vinylphenylboronic Acid | Electron-Withdrawing (vinyl group) | 1-Bromo-4-fluorobenzene, G-COOH-Pd-10 catalyst | Lower conversion compared to Phenylboronic Acid | [4][5] |
Comparison of Enzyme Inhibition Kinetics
Arylboronic acids are known to be effective inhibitors of serine proteases, where they form a stable tetrahedral intermediate with the catalytic serine residue. The inhibitory potency (Ki) is influenced by the substituents on the phenyl ring.
Table 2: Comparative Enzyme Inhibition Data for Phenylboronic Acid Derivatives
| Boronic Acid Derivative | Target Enzyme | Inhibition Constant (Ki) | Reference |
| m-Aminophenylboronic Acid | Serine Proteases | Data not available in searched literature | - |
| Phenylboronic Acid Derivatives (general) | Subtilisin and Chymotrypsin | Strongly pH-dependent | [6] |
| 4-Fluorophenylboronic Acid | β-lactamase (AmpC) | 6.4 ± 0.8 μM | [7] |
| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | 65 nM - 353 µM | [8] |
Note: Specific enzyme inhibition data for m-aminophenylboronic acid was not found in the reviewed literature. The potency of boronic acid inhibitors is highly dependent on the specific enzyme and the peptide sequence in the case of peptidyl boronic acids.
Experimental Protocols
Experimental Protocol 1: Kinetic Analysis of Suzuki-Miyaura Reaction by HPLC
Objective: To determine the reaction rate constant (k) for the Suzuki-Miyaura coupling of a phenylboronic acid derivative with an aryl halide.
Materials:
-
Phenylboronic acid derivative (e.g., m-aminophenylboronic acid)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Procedure:
-
Prepare stock solutions of the phenylboronic acid, aryl halide, catalyst, base, and internal standard in the chosen solvent.
-
In a reaction vessel, combine the aryl halide, catalyst, base, and internal standard.
-
Initiate the reaction by adding the phenylboronic acid solution. Start a timer immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
Analyze the quenched samples by HPLC to determine the concentrations of the reactant (aryl halide) and the product.
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
The reaction order with respect to each component can be determined by systematically varying their initial concentrations.
-
Calculate the rate constant (k) from the determined rate law.
Experimental Protocol 2: Determination of Enzyme Inhibition Constant (Ki)
Objective: To determine the inhibition constant (Ki) of a boronic acid derivative against a serine protease.
Materials:
-
Boronic acid inhibitor (e.g., m-aminophenylboronic acid)
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (at optimal pH for the enzyme)
-
Microplate reader
Procedure:
-
Determine the Michaelis-Menten constant (Km) of the substrate:
-
Prepare a series of substrate dilutions in the assay buffer.
-
In a microplate, add the enzyme and the substrate dilutions.
-
Monitor the rate of product formation over time using the microplate reader.
-
Plot the initial reaction velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Determine the IC50 of the inhibitor:
-
Prepare a series of dilutions of the boronic acid inhibitor.
-
In a microplate, add the enzyme, the substrate (at a concentration close to its Km), and the inhibitor dilutions.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Calculate the inhibition constant (Ki):
-
Use the Cheng-Prusoff equation to calculate Ki from the IC50 and Km values, depending on the mechanism of inhibition (competitive, non-competitive, etc.), which can be determined from Lineweaver-Burk plots.[9]
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for determining the enzyme inhibition constant (Ki).
Caption: Effect of substituents on Suzuki-Miyaura reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Hydrochloride Salt vs. Free Base: A Cost-Benefit Analysis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The decision to develop an active pharmaceutical ingredient (API) as a hydrochloride salt or to proceed with its free base form is a critical juncture in the drug development process. This choice has far-reaching implications, influencing the compound's physicochemical properties, bioavailability, manufacturability, and ultimately, its therapeutic efficacy and commercial viability. This comprehensive guide provides a detailed cost-benefit analysis of utilizing the hydrochloride salt versus the free base, supported by representative experimental data and detailed protocols for key characterization assays.
Executive Summary
Converting a weakly basic API to its hydrochloride salt is a widely adopted strategy to enhance its pharmaceutical properties. The primary benefits of salt formation include improved aqueous solubility and dissolution rate, which often translate to enhanced bioavailability. Furthermore, hydrochloride salts typically exhibit greater stability and more favorable solid-state properties, such as a higher melting point and reduced hygroscopicity, simplifying formulation and manufacturing processes.
However, the conversion to a salt form is not without its costs. The manufacturing process for a hydrochloride salt is generally more complex and may involve additional steps, potentially increasing production costs. Moreover, the introduction of a counter-ion can sometimes lead to unforeseen challenges, such as interactions with excipients or the potential for disproportionation back to the less soluble free base under certain conditions.
This guide will delve into these considerations, providing a framework for a rational, data-driven decision-making process.
Data Presentation: Comparative Physicochemical and Pharmaceutical Properties
The following tables summarize the anticipated quantitative differences between an API in its free base and hydrochloride salt forms. The data presented is a composite representation derived from various sources to illustrate the typical disparities observed.
Table 1: Physicochemical Properties
| Property | Free Base | Hydrochloride Salt | Rationale for Difference |
| Molecular Weight | x g/mol | x + 36.46 g/mol | Addition of hydrochloric acid (HCl). |
| Melting Point | Lower | Higher | The ionic nature of the salt leads to a stronger crystal lattice structure, requiring more energy to break. |
| Aqueous Solubility | Low | High | Salt formation increases the polarity and ionization of the molecule in aqueous media, enhancing its solubility.[1][2][3] |
| Log P | Higher | Lower | The increased hydrophilicity of the salt form reduces its partitioning into an octanol phase.[2] |
| Hygroscopicity | Low to Moderate | Moderate to High | Salts, particularly hydrochlorides, often have a greater tendency to absorb moisture from the atmosphere. |
| pKa | Value specific to the basic functional group | Not directly applicable (salt of a weak base) | The pKa of the free base determines its ability to form a salt. |
Table 2: Pharmaceutical and Manufacturing Considerations
| Parameter | Free Base | Hydrochloride Salt | Rationale for Difference |
| Dissolution Rate | Slow | Fast | Enhanced aqueous solubility of the salt form generally leads to a faster dissolution rate.[4][5] |
| Chemical Stability | Generally less stable | Generally more stable | Salt formation can protect susceptible functional groups from degradation pathways like oxidation.[6] |
| Bioavailability | Lower | Higher | Improved solubility and dissolution often lead to increased absorption and higher bioavailability.[7] |
| Manufacturing Complexity | Simpler, fewer steps | More complex, may require additional reaction and purification steps.[7] | |
| Manufacturing Cost | Lower | Higher | The additional steps and reagents in salt formation increase the overall cost of production.[7] |
| Formulation Challenges | Poor solubility can be a major hurdle. | Potential for disproportionation, excipient incompatibility.[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are foundational for the characterization and selection of the optimal form of an API.
Shake-Flask Solubility Assay
Objective: To determine the equilibrium solubility of the free base and hydrochloride salt in a specific solvent (e.g., water, buffers of different pH).
Methodology:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., 10 mL of purified water).
-
Add an excess amount of the test compound (free base or hydrochloride salt) to each vial to create a saturated solution.
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[10]
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.
-
Filter the samples through a suitable membrane filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11][12]
-
The average concentration from the replicate vials represents the equilibrium solubility of the compound under the tested conditions.
Accelerated Stability Testing
Objective: To evaluate and compare the chemical stability of the free base and hydrochloride salt under stressed conditions to predict their shelf-life.
Methodology:
-
Accurately weigh samples of the free base and hydrochloride salt into individual, appropriate containers (e.g., glass vials).
-
Place the samples in stability chambers maintained at accelerated storage conditions as per ICH guidelines (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).[13][14]
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a set of samples from the stability chambers.
-
Analyze the samples for key stability-indicating parameters, including:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the API content to assess for degradation.
-
Related Substances: Identification and quantification of any degradation products using a stability-indicating HPLC method.
-
-
Compare the degradation profiles of the free base and hydrochloride salt to determine their relative stability under the tested conditions.
In Vitro Dissolution Testing
Objective: To compare the dissolution rates of the free base and hydrochloride salt from a solid dosage form.
Methodology:
-
Prepare non-disintegrating compacts of the free base and hydrochloride salt or formulate them into simple tablets.
-
Perform the dissolution test using a USP Apparatus 2 (paddle apparatus) containing a specified volume (e.g., 900 mL) of a relevant dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer).[15][16][17]
-
Maintain the dissolution medium at a constant temperature of 37 ± 0.5 °C and set the paddle speed to a constant rate (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples and analyze the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for both the free base and the hydrochloride salt.
Caco-2 Permeability Assay
Objective: To predict the intestinal permeability and potential for oral absorption of the free base and hydrochloride salt.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[18][19][20]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and solutions of the test compounds (free base and hydrochloride salt) at a known concentration.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
To assess for active efflux, perform a basolateral-to-apical (B-A) permeability study by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound in both directions. A higher Papp value in the A-B direction suggests better absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 may indicate the involvement of active efflux transporters.[6]
Hygroscopicity Determination
Objective: To assess the tendency of the free base and hydrochloride salt to absorb moisture from the environment.
Methodology:
-
Accurately weigh a sample of the test compound (free base or hydrochloride salt) into a tared container.
-
Place the open containers in controlled humidity chambers or a dynamic vapor sorption (DVS) instrument.
-
Expose the samples to a range of relative humidity (RH) levels at a constant temperature (e.g., 25 °C), starting from a low RH and incrementally increasing it (e.g., 0% to 90% RH in 10% increments).[21][22]
-
Allow the sample weight to equilibrate at each RH step.
-
Record the weight change at each RH level.
-
Calculate the percentage of weight gain at each RH step.
-
Classify the hygroscopicity of each compound based on the observed weight gain according to pharmacopeial standards.
Visualization of Key Concepts
The following diagrams illustrate important workflows and logical relationships in the decision-making process for salt versus free base selection.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Free base - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. pharmaoffer.com [pharmaoffer.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 14. qlaboratories.com [qlaboratories.com]
- 15. fda.gov [fda.gov]
- 16. agnopharma.com [agnopharma.com]
- 17. rssl.com [rssl.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. jocpr.com [jocpr.com]
Unraveling the Influence of the Amino Group in Suzuki-Miyaura Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of functional groups is paramount for optimizing synthetic strategies. This guide provides a comprehensive comparison of the electronic effects of the amino group in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The electronic nature of the substituents on both the organoboron reagent and the organic halide plays a critical role in the reaction's success, influencing reaction rates and overall yields. The amino (-NH₂) group, a potent electron-donating group, exerts a significant and generally favorable influence on the reaction, particularly when positioned on the arylboronic acid partner.
Quantitative Comparison of Substituent Effects
The electronic influence of a substituent on the rate and yield of a Suzuki-Miyaura reaction can be quantitatively assessed by comparing the performance of a series of para-substituted phenylboronic acids in a standardized coupling reaction. The following table summarizes the yields of the cross-coupling reaction between various para-substituted phenylboronic acids and a common aryl bromide, highlighting the potent activating effect of the amino group.
| Substituent (p-X-C₆H₄B(OH)₂) | X | Electronic Effect | Product Yield (%) [1] |
| Amino | -NH₂ | Strong Electron-Donating | 95 |
| Methoxy | -OCH₃ | Strong Electron-Donating | 92[1] |
| Methyl | -CH₃ | Weak Electron-Donating | 88 |
| Hydrogen | -H | Neutral | 85 |
| Chloro | -Cl | Weak Electron-Withdrawing | 82 |
| Cyano | -CN | Strong Electron-Withdrawing | 75 |
| Nitro | -NO₂ | Strong Electron-Withdrawing | 70[1] |
Reaction Conditions: para-substituted phenylboronic acid (1.2 equiv.), 4-bromotoluene (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 100 °C, 12 h.
As the data illustrates, electron-donating groups on the phenylboronic acid generally lead to higher product yields. The amino group, being a strong electron-donating group through resonance, significantly enhances the nucleophilicity of the arylboronic acid, thereby accelerating the crucial transmetalation step of the catalytic cycle and leading to a high product yield.
Experimental Protocols
Reproducibility is key in scientific research. The following is a detailed protocol for a comparative study of the electronic effects of various substituents in a Suzuki-Miyaura reaction.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Aryl bromide (e.g., 4-bromotoluene)
-
A series of para-substituted phenylboronic acids (e.g., p-aminophenylboronic acid, p-methoxyphenylboronic acid, phenylboronic acid, p-chlorophenylboronic acid, p-cyanophenylboronic acid)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, including Schlenk flasks and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer with heating plate
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.03 mmol) and PPh₃ (0.12 mmol) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst in situ.
-
Reaction Setup: In a separate Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective para-substituted phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene and degassed water (15 mL) to the flask containing the reactants.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously for the desired reaction time (e.g., 12 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel using an appropriate eluent system. Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. Calculate the isolated yield.
Mechanistic Insights and Visualizations
The electronic effects of substituents primarily influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-donating groups, such as the amino group, increase the electron density on the boron-bearing carbon atom, making the organic group more nucleophilic and facilitating its transfer from the boron atom to the palladium center.
Below are diagrams generated using Graphviz (DOT language) to visualize the experimental workflow and the influence of the amino group on the reaction mechanism.
Caption: Experimental workflow for the comparative study.
Caption: Influence of the amino group on the catalytic cycle.
References
Safety Operating Guide
Proper Disposal of (m-Aminophenyl)metaboronic acid hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (m-Aminophenyl)metaboronic acid hydrochloride, catering to researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for (m-Aminophenyl)metaboronic acid hydrochloride was not located. The following procedures are based on information for similar compounds, such as aminophenylboronic acid hydrochlorides, and general principles of hazardous waste management. It is crucial to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before handling (m-Aminophenyl)metaboronic acid hydrochloride for disposal, ensure all appropriate safety measures are in place. Based on data for similar compounds, this substance should be considered harmful if swallowed and a potential skin and eye irritant.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Engineering Controls:
Step-by-Step Disposal Protocol
The disposal of (m-Aminophenyl)metaboronic acid hydrochloride must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6]
Step 1: Waste Identification and Classification
-
Since a specific SDS is unavailable, (m-Aminophenyl)metaboronic acid hydrochloride must be treated as a hazardous waste.[7][8]
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible materials can react violently or release toxic gases.[9][10]
Step 2: Waste Collection and Containerization
-
Select a Proper Container:
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container.[10]
-
Clearly write the full chemical name: "(m-Aminophenyl)metaboronic acid hydrochloride." Avoid using abbreviations or chemical formulas.
-
Indicate the date when the first amount of waste was placed in the container.
-
-
Accumulate Waste Safely:
Step 3: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup.[7][8]
-
Provide them with all the necessary information from the hazardous waste label.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][11] Drain disposal is only permissible for specific, non-hazardous chemicals, and this compound does not meet the criteria.[11]
Quantitative Data Summary
The following table summarizes key regulatory and safety parameters pertinent to the disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 (for non-hazardous, dilute aqueous solutions only) | [11] |
| Maximum SAA Volume | 55 gallons of hazardous waste | [7] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [7] |
| Container Headspace | At least one-inch to allow for expansion | [9] |
| SAA Storage Time Limit | Up to one year for partially filled containers | [9] |
| Full Container Removal | Within three days of being full | [9] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of (m-Aminophenyl)metaboronic acid hydrochloride.
Caption: Decision workflow for the disposal of (m-Aminophenyl)metaboronic acid hydrochloride.
Caption: Step-by-step procedural flow for hazardous waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for (m-Aminophenyl)metaboric acid hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (m-Aminophenyl)metaboric acid hydrochloride. The following procedures and data are derived from safety data sheets to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Standard |
| Eye/Face Protection | Safety Glasses with Side Shields | Required for all handling procedures. | OSHA 29 CFR 1910.133 or EN166[1] |
| Face Shield | Recommended when there is a risk of splashing. | EN166 | |
| Skin Protection | Protective Gloves | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). | Follow manufacturer's instructions. |
| Protective Clothing | Lab coat, long-sleeved jacket, or coveralls. | N/A | |
| Boots | Chemical-resistant boots, steel-toed if necessary. | N/A | |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded. | NIOSH/MSHA or EN 149[1][2] |
First-Aid Measures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage Procedures
Handling:
-
Wear all required personal protective equipment as specified in the PPE table.[1]
-
Ensure adequate ventilation in the handling area.[1] Use only in a well-ventilated area or outdoors.[2]
-
Avoid the formation of dust.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect from moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Eyewash stations and safety showers should be close to the workstation location.[1]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[4][5]
The following diagram illustrates the workflow for handling a chemical spill:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
